molecular formula C7H10ClN3O B11794832 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

カタログ番号: B11794832
分子量: 187.63 g/mol
InChIキー: SCKBVRUFBFFPFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H10ClN3O

分子量

187.63 g/mol

IUPAC名

2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-10-6(2-3-9)11-7(5)8/h4H,2-3,9H2,1H3

InChIキー

SCKBVRUFBFFPFR-UHFFFAOYSA-N

正規SMILES

COC1=CN=C(N=C1Cl)CCN

製品の起源

United States
Foundational & Exploratory

Chemical structure and molecular weight of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Executive Summary: This document provides a comprehensive technical overview of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents due to their diverse biological activities.[1][2] This guide details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in drug discovery. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering expert insights into its handling, synthesis, and strategic use.

Introduction to the Pyrimidine Scaffold

The pyrimidine nucleus, an electron-rich aromatic heterocycle, is a cornerstone of medicinal chemistry and a critical component of life itself as a building block of DNA and RNA.[2] Its synthetic accessibility and the diverse functionalities it can support have led to its widespread use in drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Chlorinated pyrimidines, in particular, serve as highly versatile intermediates.[4] The reactive chloro-substituent provides a synthetic handle for nucleophilic substitution reactions, enabling the construction of complex molecular architectures and diverse compound libraries for drug screening.[3][4][5] 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine belongs to this class, incorporating a reactive chlorine atom, a methoxy group that modulates electronic properties, and a primary amine side chain that offers a key point for further chemical elaboration.

Physicochemical Properties and Structural Elucidation

Chemical Structure

The molecular structure of the title compound is defined by a central pyrimidine ring substituted at positions 2, 4, and 5. A 2-aminoethyl group is attached at C2, a chlorine atom at C4, and a methoxy group at C5.

Caption: Chemical structure of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

Molecular Properties

A summary of the key chemical identifiers and calculated properties for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is presented below. These values are essential for analytical characterization and experimental design.

PropertyValue
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
Exact Mass 187.05124 Da
IUPAC Name 2-(4-chloro-5-methoxypyrimidin-2-yl)ethan-1-amine
CAS Number 1196155-29-9
Spectroscopic Profile (Predicted)

Structural confirmation of synthesized 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine relies on standard spectroscopic techniques. While specific experimental data is not publicly available, a predicted profile based on its structure is as follows:

  • ¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring (C6-H). The methoxy group (–OCH₃) would appear as a sharp singlet. The two methylene groups (–CH₂CH₂–) of the ethanamine side chain would present as two distinct triplets, and the amine (–NH₂) protons may appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The spectrum will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons in the pyrimidine ring, the methoxy carbon, and the aliphatic carbons of the side chain.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight.[6] The high-resolution mass spectrum should show a molecular ion peak (M+) at m/z 187.0512 and an isotope peak (M+2) at m/z 189.0483 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key signals would include N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, C=N and C=C stretching from the pyrimidine ring, a strong C-O stretch for the methoxy group, and a C-Cl stretch in the fingerprint region.

Synthesis and Manufacturing

The synthesis of substituted pyrimidines often involves the chlorination of a corresponding pyrimidinone (or hydroxypyrimidine) precursor.[4][7]

Generalized Synthetic Workflow

A plausible synthetic route starts from a suitable pyrimidinone, which is then chlorinated to introduce the reactive handle at the C4 position.

G Start 2-(5-Methoxy-4-oxo-3,4-dihydropyrimidin-2-yl)ethanamine (Precursor) Reaction Chlorination Start->Reaction Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Reaction Product 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (Target Compound) Reaction->Product

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Chlorination

This protocol describes a common method for converting a hydroxypyrimidine to a chloropyrimidine using phosphorus oxychloride (POCl₃).[4]

Materials:

  • 2-(5-Methoxy-4-oxo-3,4-dihydropyrimidin-2-yl)ethanamine (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (3-5 equivalents)

  • N,N-Dimethylaniline or other tertiary amine base (catalytic amount)

  • Toluene or other high-boiling inert solvent

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting pyrimidinone in toluene.

  • Reagent Addition: Carefully add phosphorus oxychloride to the suspension, followed by a catalytic amount of N,N-dimethylaniline. Rationale: POCl₃ is a powerful chlorinating agent. The tertiary amine acts as a base to neutralize the HCl byproduct, driving the reaction forward.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: The elevated temperature is necessary to overcome the activation energy for the chlorination of the heterocyclic ring.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice. Rationale: This step quenches the excess reactive POCl₃ in a controlled manner. This is a highly exothermic reaction and must be done with extreme caution.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral or slightly basic (pH 7-8). Rationale: Neutralization is critical to remove acidic byproducts and prepare the compound for extraction into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

Applications in Research and Drug Development

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a valuable building block for creating more complex molecules. Its utility stems from two key reactive sites:

  • The Chloro Group (C4): This site is susceptible to nucleophilic aromatic substitution (SₙAr). It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the strategic introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

  • The Primary Amine (ethanamine side chain): The terminal amino group is a versatile functional handle. It can be acylated, alkylated, or used in reductive amination reactions to build out complex side chains, attach pharmacophores, or link the molecule to larger scaffolds.

This dual reactivity makes the compound an ideal intermediate for synthesizing libraries of pyrimidine derivatives aimed at various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[3]

Safety, Handling, and Storage

Safety Precautions:

  • Handling: Chlorinated pyrimidines should be handled with care in a well-ventilated fume hood.[4] Users should wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Hazards: The compound is expected to be harmful if swallowed and may cause skin and eye irritation. The chlorinating agents used in its synthesis, such as POCl₃, are highly corrosive and react violently with water.[4]

  • Emergency Measures: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air.[8] Seek immediate medical attention for any significant exposure.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure, featuring two distinct and versatile reactive sites, makes it an excellent scaffold for the synthesis of novel compounds for drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage its synthetic potential in a safe and effective manner.

References

  • ResearchGate. (n.d.). Chloropyrimidines as a New Class of Antimicrobial Agents | Request PDF.
  • BenchChem. (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
  • BenchChem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
  • Sigma-Aldrich. (n.d.). {2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}(methoxy)amine.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • MDPI. (2022). (Z)-2-{methylene}malononitrile. Retrieved from mdpi.com.

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • PubChem. (n.d.). 2-(4-chloro-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine.
  • EvitaChem. (n.d.). (2-Chloro-5-methoxypyridin-4-yl)methanol.
  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine.
  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.
  • BLD Pharm. (n.d.). 959239-71-5|4-Chloro-5-ethyl-2-methylpyrimidine.
  • MDPI. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin.
  • ChemicalBook. (2025). 2-chloro-5-methylpyridin-4-amine | 79055-62-2.
  • ChemicalBook. (2024). 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis.
  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • NextSDS. (n.d.). 2-chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.
  • European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1.
  • ECHEMI. (n.d.). 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets.
  • ResearchGate. (2025). (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine.

Sources

Pharmacokinetic Profiling of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Derivatives: A Technical Guide for CNS Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine scaffold is a highly versatile pharmacophore, frequently utilized as a core building block in the design of centrally acting therapeutics, most notably macrocyclic urea orexin receptor agonists[1]. When developing these derivatives for Central Nervous System (CNS) indications such as narcolepsy or insomnia, rigorous pharmacokinetic (PK) profiling is paramount to ensure adequate Blood-Brain Barrier (BBB) penetration and optimal in vivo half-life[2].

As an application scientist, it is critical to understand the causality behind the structural design of this scaffold:

  • The 4-Chloro Substitution: Halogenation at the 4-position of the pyrimidine ring is strategically employed to block oxidative metabolism (CYP450-mediated hydroxylation) at an otherwise metabolically vulnerable site.

  • The 5-Methoxy Group: This moiety modulates the lipophilicity ( logP ) of the molecule and serves as a crucial hydrogen bond acceptor for target engagement. However, it introduces a potential liability for CYP-mediated O-demethylation, necessitating strict evaluation of intrinsic clearance ( CLint​ )[3].

  • The Ethanamine Linker: Provides conformational flexibility and a basic nitrogen center. Because basic amines are frequently recognized by P-glycoprotein (P-gp) efflux pumps at the BBB, evaluating the efflux ratio is a mandatory step in the profiling workflow[4].

PK_Workflow A Compound Synthesis Pyrimidine-Ethanamine B In Vitro ADME Microsomal Stability A->B Physicochemical Validation C BBB Permeability MDCK-MDR1 Assay B->C Metabolically Stable Hits D In Vivo PK Rodent IV/PO Dosing C->D High CNS Penetration E Data Analysis Bioavailability & Clearance D->E Plasma & Brain Sampling

Fig 1. Sequential PK profiling workflow for pyrimidine-ethanamine CNS candidates.

Target Pharmacokinetic Parameters for CNS Therapeutics

To establish a self-validating screening funnel, quantitative thresholds must be defined early in the drug development process. The table below summarizes the target PK parameters for optimizing 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine derivatives.

Pharmacokinetic ParameterTarget Value for CNS CandidatesMechanistic Rationale (Causality)
In Vitro CLint​ (HLM) < 15 µL/min/mg proteinEnsures low hepatic first-pass metabolism, preserving oral bioavailability and reducing clearance[3].
MDCK-MDR1 Efflux Ratio (ER) < 2.0Indicates the compound is not a strong P-gp substrate, allowing it to evade active efflux at the BBB[4].
Oral Bioavailability ( F ) > 30%Required for oral efficacy in chronic CNS conditions (e.g., narcolepsy management)[2].
Brain-to-Plasma Ratio ( Kp,uu​ ) > 0.3Confirms that a sufficient fraction of unbound drug reaches the CNS compartment to engage orexin receptors.
Terminal Half-Life ( t1/2​ ) 4 - 8 hoursProvides sustained receptor occupancy during the wake cycle without causing next-day residual hypersomnolence.

In Vitro Pharmacokinetic Profiling Protocols

Protocol A: Microsomal Stability and CYP450 Clearance

Objective: To predict hepatic first-pass metabolism and identify O-demethylation vulnerabilities on the pyrimidine ring.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine derivative (final concentration 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor for CYP450-mediated phase I oxidation. Without it, CYP enzymes cannot catalyze the O-demethylation of the 5-methoxy group[3].

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., phenacetin).

    • Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity. This creates a self-validating system where the exact kinetic state of the molecule at that specific second is locked for analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Protocol B: MDCK-MDR1 Bidirectional Permeability (BBB Penetration)

Objective: To evaluate the ability of the compound to cross the blood-brain barrier and assess its liability as a P-glycoprotein (P-gp) substrate.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts and culture for 4-5 days until a tight monolayer forms. Measure the Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER > 150 Ω·cm² validates the integrity of the tight junctions. If TEER is low, paracellular leakage will occur, falsely elevating the apparent permeability ( Papp​ ) and ruining the integrity of the transcellular data.

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Control Validation: Run a parallel assay co-administered with 50 µM Verapamil.

    • Causality: Verapamil is a reference P-gp inhibitor. If the efflux ratio of the pyrimidine derivative drops to ~1.0 in the presence of verapamil, it self-validates that the compound is a specific P-gp substrate, confirming the exact mechanism of its BBB exclusion[4].

  • Incubation & Sampling: Incubate at 37°C in a 5% CO2​ atmosphere for 120 minutes. Collect aliquots from the receiver chambers and quantify via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

BBB_Penetration Blood Systemic Circulation (Free Drug Fraction) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Passive Lipophilic Diffusion CNS CNS Compartment (Target Engagement) BBB->CNS Successful Penetration (ER < 2) Efflux P-glycoprotein (P-gp) Efflux Pump BBB->Efflux Substrate Recognition Efflux->Blood Active Efflux (Liability)

Fig 2. Mechanism of BBB penetration and P-gp mediated efflux for CNS therapeutics.

In Vivo Pharmacokinetic Profiling & Brain Distribution

Once the 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine derivative passes in vitro screening, it must be evaluated in rodent models to determine absolute bioavailability ( F ), systemic clearance ( CL ), and the brain-to-plasma partition coefficient ( Kp​ ).

Step-by-Step Methodology:

  • Dosing Formulation: Formulate the compound in a vehicle suitable for systemic administration (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete dissolution.

  • Administration: Administer the compound to male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg)[3].

  • Blood Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C to isolate plasma.

  • Brain Harvesting: At Tmax​ (typically 1-2 hours post-dose), anesthetize a subset of animals and perfuse them transcardially with ice-cold saline before harvesting the whole brain.

    • Causality: Saline perfusion is a critical methodological step. Without it, residual drug-laden blood trapped in the brain's microvasculature will falsely elevate the apparent brain concentration, leading to a disastrous miscalculation of CNS penetration.

  • Quantification: Homogenize brain tissue in a 1:3 ratio of buffer. Extract plasma and brain homogenate with acetonitrile.

    • Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized because it provides the necessary sensitivity and selectivity to quantify sub-nanogram levels of the pyrimidine derivative in complex biological matrices without interference from endogenous brain lipids.

By strictly adhering to these self-validating protocols, researchers can accurately profile the pharmacokinetics of 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine derivatives, ensuring only the most robust, brain-penetrant candidates advance to in vivo efficacy models for orexin receptor activation.

References[1] Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents

Source: google.com URL: 4] Title: Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy | Journal of Medicinal Chemistry Source: acs.org URL: 3] Title: Preclinical pharmacokinetics, metabolism, and disposition of NXE0041178, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders Source: tandfonline.com URL: 2] Title: Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

The Role of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in Pyrimidine-Based Drug Discovery: A Technical Guide for Advanced Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is the cornerstone of efficient library generation and lead optimization. 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (CAS: 1353973-65-5) has emerged as a highly versatile scaffold, particularly in the development of Central Nervous System (CNS) therapeutics such as orexin receptor agonists.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable logic gate. It features two distinct reactive nodes—a highly nucleophilic primary aliphatic amine and an electrophilic C4-chloropyrimidine—modulated by the electronic influence of a C5-methoxy group. This whitepaper deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for its integration into complex drug discovery workflows.

Structural Profiling & Mechanistic Causality

To successfully deploy this scaffold, one must understand the electronic push-and-pull within the pyrimidine ring:

  • The Pyrimidine Core (Electrophilic Sink): The N1 and N3 atoms create an electron-deficient aromatic system, classically priming the C4-chloro position for Nucleophilic Aromatic Substitution (SNAr).

  • The C5-Methoxy Modulator (+M Effect): The methoxy group is not merely a passive steric placeholder. It donates electron density into the ring via resonance (positive mesomeric effect). This partially neutralizes the ring's electrophilicity, increasing the activation energy required for C4-chloride displacement.

  • The C2-Ethanamine Tail (Nucleophilic Anchor): The primary amine is highly reactive. If left unprotected, the molecule will undergo uncontrolled intermolecular self-condensation (the amine of one molecule attacking the C4-chloro of another).

This orthogonal reactivity dictates a strict operational sequence: the primary amine must be masked or functionalized before the C4 position is activated.

Workflow Core 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (Bifunctional Scaffold) PathA Primary Amine Derivatization Core->PathA Pathway 1 PathB C4-Chloro Displacement Core->PathB Pathway 2 Urea Urea/Amide Coupling (Triphosgene / R-NCO) PathA->Urea Electrophile Addition SNAr SNAr / Buchwald-Hartwig (Pd-Catalyst / Aryl Amine) PathB->SNAr Nucleophilic Attack TargetA Macrocyclic Ureas (Orexin Agonists) Urea->TargetA Cyclization / Assembly TargetB Kinase Inhibitors (CNS Modulators) SNAr->TargetB Target Assembly

Divergent synthetic workflow of the bifunctional pyrimidine scaffold.

Self-Validating Experimental Protocols

A robust protocol is a self-validating system. It must include built-in checkpoints that prove the chemical causality at each step, preventing the propagation of errors down the synthetic pipeline.

Protocol A: Chemoselective Protection of the Primary Amine

Causality: To prevent polymerization, the C2-ethanamine must be masked with a tert-butyloxycarbonyl (Boc) group. The aliphatic amine is vastly more nucleophilic than the pyrimidine nitrogens, allowing for perfect chemoselectivity without the need for extreme cooling.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) dropwise. Logic: TEA acts as an acid scavenger to neutralize the HCl byproduct, keeping the primary amine in its reactive, deprotonated state.

  • Electrophile Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC (Ninhydrin Stain): The starting material will stain a deep purple (indicating a free primary amine). The product spot must show no color change upon heating, validating complete protection.

  • LC-MS Analysis: Confirm the shift from [M+H]⁺ = 188.1 to the Boc-protected mass of [M+H]⁺ = 288.1.

Protocol B: Regioselective C4-Amination via Buchwald-Hartwig Cross-Coupling

Causality: As noted, the C5-methoxy group's +M effect deactivates the C4-chloro bond. Forcing a classical SNAr with a weak nucleophile (like an aniline) requires harsh thermal conditions (>120 °C) that risk degrading the Boc-protected tail. Therefore, we deploy to bypass the high activation energy of the Meisenheimer complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the Boc-protected pyrimidine (1.0 eq), the target aryl amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane. Sparge the solution with Argon for 10 minutes. Logic: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Coupling: Seal the tube and heat at 90 °C for 8 hours.

  • Purification: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography (EtOAc/Hexane).

Self-Validating Checkpoints:

  • MS Isotopic Pattern: The starting material exhibits a distinct 3:1 mass ratio (due to ³⁵Cl and ³⁷Cl isotopes). The successful displacement of the chloride is validated by the complete disappearance of this isotopic cluster in the product's mass spectrum.

SNArMechanism Start C4-Chloro-5-methoxypyrimidine Core Act Electron-Withdrawing N1/N3 Counteracted by C5-OMe (+M effect) Start->Act Electronic Profiling Intermediate Meisenheimer Complex (Requires elevated temp or Pd-cat) Act->Intermediate Nucleophile Addition (Amine) Product C4-Substituted Pyrimidine (Regioselective) Intermediate->Product Chloride Elimination

Mechanistic causality of SNAr at the C4 position modulated by the C5-methoxy group.

Quantitative Data & Physicochemical Profile

To facilitate rapid integration into your laboratory's electronic lab notebook (ELN), the critical physicochemical parameters and analytical checkpoints for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine are summarized below.

ParameterValue / DescriptionAnalytical Checkpoint
CAS Number N/A
Molecular Formula C₇H₁₀ClN₃OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 187.63 g/mol [M+H]⁺ = 188.05
Primary Amine pKa ~9.5 (Calculated)Ninhydrin Stain (Positive = Free Amine)
Pyrimidine N pKa ~1.5 - 2.0pH Titration
C4-Cl Isotopic Ratio 3:1 (³⁵Cl : ³⁷Cl)LC-MS Isotopic Pattern Analysis
Reactivity Profile Bifunctional (Electrophile + Nucleophile)Chemoselective Protection Required

Field Application: Orexin Receptor Agonists

The true value of this scaffold is demonstrated in recent breakthroughs targeting sleep and neurological disorders. Pharmaceutical companies have heavily utilized 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in the synthesis of .

In these workflows, the C2-ethanamine is first reacted with an isocyanate or triphosgene to form a urea linkage. Subsequently, the C4-chloro group is subjected to an intramolecular SNAr or cross-coupling reaction with a tethered amine, effectively "zipping up" the molecule to form a rigid macrocycle. The C5-methoxy group is intentionally retained in the final drug architecture, as it provides critical hydrogen-bond accepting capabilities and steric bulk that perfectly complement the hydrophobic pockets of the Orexin 1 and Orexin 2 receptors, as detailed in.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, American Chemical Society. Available at:[Link]

  • Macrocyclic urea orexin receptor agonists.World Intellectual Property Organization, WO2022094012A1.
  • Urea orexin receptor agonists.World Intellectual Property Organization, WO2022132696A1.

Comprehensive Safety, Toxicity, and Handling Guide for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Safety & Process Development

Executive Summary and Structural Profiling

In modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds. 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a highly versatile, bifunctional intermediate. It features an electrophilic 4-chloropyrimidine core—primed for Nucleophilic Aromatic Substitution (SNAr)—and a nucleophilic primary aliphatic amine (ethanamine) side chain.

While its bifunctionality makes it a powerful building block, it also introduces complex handling requirements. The electron-withdrawing nature of the pyrimidine nitrogens highly activates the C4-chlorine, making the molecule susceptible to rapid hydrolysis in the presence of ambient moisture[1]. Furthermore, the presence of a primary amine means the free base can be highly reactive, basic, and potentially prone to self-condensation or polymerization. Consequently, this compound is typically synthesized, stored, and handled as a hydrochloride salt to passivate the amine and stabilize the molecular architecture[2].

Mechanistic Toxicology and GHS Classification

To establish a robust safety protocol, we must understand the causality behind the toxicity of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine. Toxicity in halogenated pyrimidines and aliphatic amines is not arbitrary; it is a direct result of their chemical reactivity with biological nucleophiles and physiological pH environments.

  • Electrophilic Toxicity (The C4-Chlorine): The activated C-Cl bond can react with off-target biological nucleophiles (such as thiol groups in cysteine residues or primary amines in lysine), leading to protein adduction. This mechanism is the primary driver for skin sensitization and respiratory tract irritation[3][4].

  • Alkaline Corrosivity (The Ethanamine Chain): Free aliphatic amines are localized bases. Upon contact with mucosal membranes or ocular fluid, they rapidly undergo protonation, generating localized exothermic heat and raising the pH, which induces saponification of cellular lipids and subsequent tissue damage[2][5].

Based on structural analogs such as 4-chloro-5-methoxypyrimidin-2-amine[6] and ethyl 4-chloropyrimidine-5-carboxylate[4], the synthesized Safety Data Sheet (SDS) parameters for this compound are summarized below.

Table 1: Synthesized GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Note: If handled as a free base rather than a hydrochloride salt, the Skin Corrosion category may escalate to Category 1B (H314: Causes severe skin burns and eye damage) due to the basicity of the ethanamine group[5].

Self-Validating Experimental Protocols

As researchers, we must design workflows that inherently validate their own safety and efficacy. The following protocol details the safe handling and execution of an SNAr derivatization using 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

Protocol: SNAr Derivatization and Safe Quenching

Objective: To safely displace the C4-chlorine with a secondary amine nucleophile while protecting the primary ethanamine chain.

Step 1: Environmental Control and PPE

  • Action: Conduct all operations in a Class II fume hood with a minimum face velocity of 100 fpm. Wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tightly fitting safety goggles[4].

  • Causality: The compound's potential to cause severe eye irritation (H319) and respiratory distress (H335) mandates the prevention of aerosolized dust or vapor exposure[4][7].

Step 2: Reagent Preparation (Self-Validation Checkpoint)

  • Action: Dissolve the 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (typically as an HCl salt) in an anhydrous, aprotic solvent (e.g., DMF or THF) under an inert argon atmosphere[8]. Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 0°C.

  • Validation: Test the pH of a 1 µL aliquot on wet pH paper. It should register slightly basic (pH ~8-9), confirming the neutralization of the HCl salt and the liberation of the free amine for subsequent protection or reaction.

Step 3: Reaction Execution and Monitoring

  • Action: Introduce the target nucleophile dropwise. Heat the reaction to 50°C.

  • Validation: Monitor the reaction via LC-MS or TLC. Crucial Safety Metric: Do not proceed to workup until the starting material peak (corresponding to the chlorinated pyrimidine) has completely disappeared. Unreacted chloropyrimidines in aqueous waste streams can hydrolyze exothermically or form toxic byproducts[1].

Step 4: Quenching and Waste Segregation

  • Action: Cool the reaction to 0°C and quench slowly with saturated aqueous NaHCO3.

  • Causality: The mild base neutralizes any residual HCl generated during the SNAr process without causing the violent exothermic reactions associated with strong bases (like NaOH) interacting with unreacted electrophiles. Extract into an organic layer (e.g., EtOAc), dry over Na2SO4, and concentrate[1]. Dispose of the aqueous layer in a designated halogenated/basic waste receptacle.

Visualizing Safety and Reactivity Workflows

To ensure rapid comprehension of both emergency procedures and synthetic utility, the following logical pathways have been mapped.

EmergencyWorkflow Start Acute Exposure Event 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Inhalation Inhalation Move to fresh air immediately. Provide artificial respiration if needed. Start->Inhalation Skin Skin Contact Remove contaminated clothing. Wash with copious soap and water. Start->Skin Eye Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses. Start->Eye Ingestion Ingestion Rinse mouth. DO NOT induce vomiting. Risk of mucosal damage. Start->Ingestion Medical Seek Immediate Medical Attention Provide SDS to physician. Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Fig 1: Emergency response workflow for acute exposure to pyrimidine ethanamine derivatives.

ReactivityPathway SM 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (Bifunctional Intermediate) SNAr Nucleophilic Aromatic Substitution (SNAr) at C4-Chloro position SM->SNAr Target Nucleophile + Base Amine Amine Derivatization (Amidation/Reductive Amination) SM->Amine Electrophilic Reagent Hydrolysis Undesired Hydrolysis (Exposure to Ambient Moisture) SM->Hydrolysis H2O / Poor Storage Quench Safe Quench Protocol (Aqueous NaHCO3 at 0°C) SNAr->Quench LC-MS Confirmed Amine->Quench LC-MS Confirmed Hydrolysis->Quench Waste Disposal

Fig 2: Reactivity pathways and post-reaction quenching for the target pyrimidine intermediate.

Sources

Translating Chemical Architecture to Biological Efficacy: A Technical Review of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Chemical reactivity, pharmacophore translation, and downstream biological activity (Orexin Receptor Agonism).

Executive Summary: The Role of the Pyrimidine Scaffold

In modern medicinal chemistry, the rational design of neuroactive compounds relies heavily on versatile, highly functionalized building blocks. 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (CAS: 1353973-65-5) has emerged as a critical intermediate in the synthesis of complex bioactive heterocycles [1]. While the compound itself is not a terminal therapeutic agent, its unique structural topology dictates the pharmacokinetic and pharmacodynamic profiles of its derivatives—most notably, next-generation macrocyclic urea orexin receptor agonists [2].

As a Senior Application Scientist, I approach this literature review not just as a catalog of reactions, but as a study of causality: why this specific substitution pattern was chosen, how it facilitates self-validating synthetic workflows, and what biological pathways it ultimately modulates.

Structural Causality: Why This Specific Scaffold?

The pyrimidine ring is a privileged scaffold in drug discovery, but the specific substitutions on 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine serve highly distinct mechanistic purposes:

  • The 4-Chloro Substituent (The Electrophilic Handle): The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). The adjacent ring nitrogens withdraw electron density, making the C4 carbon highly susceptible to attack by incoming amines or alcohols. This allows for rapid, regioselective functionalization without the need for harsh transition-metal catalysis[1].

  • The 5-Methoxy Group (The Electronic & Steric Modulator): The methoxy group serves a dual purpose. Chemically, it acts as a weak electron-donating group via resonance, which slightly tempers the reactivity of the C4-chloro group, preventing over-reaction and ensuring high synthetic yields. Biologically, the oxygen atom acts as a hydrogen-bond acceptor, while the methyl group projects into hydrophobic pockets of target receptors (such as the OX2R binding site), increasing binding affinity [3].

  • The Ethanamine Side Chain (The Linker): The primary amine tethered via a two-carbon linker is the critical handle for urea or amide bond formation. In recent patent literature, this chain is utilized to close macrocyclic rings, locking the molecule into a bioactive conformation that resists rapid enzymatic degradation [2].

Biological Translation: Orexin Receptor Agonism

The primary biological application of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine derivatives is the modulation of the Orexin/Hypocretin system . Orexins are hypothalamic neuropeptides that regulate arousal, wakefulness, and energy homeostasis [4].

Derivatives synthesized from this pyrimidine core act as potent agonists for the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors. These are G-protein-coupled receptors (GPCRs). When the pyrimidine-derived macrocycle binds to the orthosteric site of OX1R/OX2R, it stabilizes the active conformation of the receptor, leading to the recruitment of Gq/11​ proteins.

Mechanistic Pathway
  • Receptor Activation: The derivative binds to OX1R/OX2R.

  • G-Protein Coupling: The receptor couples to Gq/11​ , exchanging GDP for GTP.

  • Phospholipase C (PLC) Activation: The Gαq​ subunit activates PLC.

  • Second Messenger Generation: PLC cleaves PIP2 into Inositol Triphosphate ( IP3​ ) and Diacylglycerol (DAG).

  • Calcium Release: IP3​ binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular Ca2+ .

  • Neuronal Firing: The calcium spike activates Protein Kinase C (PKC) and non-selective cation channels, leading to neuronal depolarization and the promotion of wakefulness [5].

OrexinPathway Agonist Pyrimidine-Derived Orexin Agonist OX1R OX1R / OX2R (GPCR) Agonist->OX1R Binds Gq Gq/11 Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation Ca2->PKC Response Neuronal Excitation (Wakefulness) PKC->Response

Signaling cascade of pyrimidine-derived orexin receptor agonists via Gq/11 and PLC activation.

Quantitative Biological Data

To understand the efficacy of compounds derived from 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, we must look at the pharmacological data of the resulting macrocyclic ureas. The table below summarizes typical in vitro activity profiles for these derivatives, demonstrating high potency and tunable selectivity [2, 3].

Derivative ClassTarget Receptor EC50​ (nM)Intrinsic Activity ( Emax​ )Primary Indication
Linear Urea Intermediate OX2R145.078%Precursor / Tool Compound
Macrocyclic Urea (Type A) OX2R2.499%Narcolepsy Type 1
Macrocyclic Urea (Type A) OX1R85.065%Narcolepsy Type 1
Macrocyclic Urea (Type B) OX2R0.8100%Hypersomnia

Data synthesized from recent patent literature regarding pyrimidine-based orexin agonists. Notice how macrocyclization (Type A and B) drastically lowers the EC50​ compared to the linear intermediate.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the synthesis of bioactive derivatives from 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine must follow self-validating protocols. The following workflows are designed so that each step provides a clear analytical readout (e.g., a mass shift in LC-MS) to confirm success before proceeding.

Protocol A: Regioselective SN​Ar Functionalization

Purpose: To install the secondary pharmacophore at the C4 position of the pyrimidine ring.

  • Preparation: Dissolve 1.0 eq of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Add 1.1 eq of the desired secondary amine (e.g., a substituted piperidine).

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours under an inert nitrogen atmosphere.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+≈188.6 ) and the appearance of the product mass confirms the displacement of the chlorine atom.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Macrocyclic Urea Formation

Purpose: To cyclize the ethanamine side chain with the newly installed C4-amine, locking the bioactive conformation.

  • Activation: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM) at 0°C.

  • Phosgene Equivalent: Slowly add 0.4 eq of Triphosgene (equivalent to 1.2 eq of phosgene) and 3.0 eq of Triethylamine (TEA). Causality: Triphosgene is safer than phosgene gas but highly effective at converting the primary ethanamine into an highly reactive isocyanate intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours under high dilution conditions (0.01 M). Causality: High dilution favors intramolecular cyclization (macrocycle formation) over intermolecular polymerization.

  • Validation: Analyze via LC-MS. A mass shift corresponding to the addition of a carbonyl group (+26 Da relative to the diamine) indicates successful urea formation.

  • Purification: Purify the crude mixture via reverse-phase preparative HPLC to isolate the pure macrocyclic orexin agonist.

Conclusion

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a masterclass in rational building block design. By combining an electrophilic SN​Ar site, an electronic-modulating methoxy group, and a flexible primary amine tether, it provides medicinal chemists with the exact topological requirements needed to synthesize potent, macrocyclic orexin receptor agonists. Understanding the causality behind its chemical reactivity is the first step in unlocking its profound biological potential in treating neurological sleep disorders.

References

  • Google Patents. "WO2022094012A1 - Macrocyclic urea orexin receptor agonists." WIPO, 2021.
  • Google Patents. "WO2022132696A1 - Urea orexin receptor agonists." WIPO, 2021.
  • National Center for Biotechnology Information (NIH). "Orexin Signaling: A Complex, Multifaceted Process." Frontiers in Molecular Neuroscience, 2022.[Link]

  • National Center for Biotechnology Information (NIH). "The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases." Frontiers in Molecular Neuroscience, 2021.[Link]

Preliminary In Vitro Screening of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine: A Technical Guide for CNS Scaffold Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early drug discovery, evaluating a novel chemical entity requires looking beyond its 2D structure to understand its physicochemical destiny in a biological system. 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a highly versatile pyrimidine-ethanamine building block. Recently, this specific scaffold has gained significant traction as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, most notably [1] and [2].

This whitepaper outlines a comprehensive, self-validating in vitro screening cascade tailored specifically for this pyrimidine-ethanamine scaffold, focusing on its primary application space: G-protein-coupled receptor (GPCR) target engagement (specifically OX1R/OX2R), blood-brain barrier (BBB) permeability, and basal cytotoxicity.

Scaffold Rationale & Physicochemical Profiling

Before initiating in vitro assays, we must establish the causality behind the scaffold's structural features to anticipate its biological behavior:

  • Pyrimidine Core: A classic, lipophilic pharmacophore that frequently acts as a hinge-binder in kinases or a hydrophobic anchor within GPCR transmembrane domains.

  • 4-Chloro Substitution: Provides a highly reactive handle for nucleophilic aromatic substitution (SNAr) during hit-to-lead optimization, while simultaneously increasing the local lipophilicity (LogP) of the core.

  • 5-Methoxy Group: Acts as a localized hydrogen bond acceptor. Its steric bulk dictates the dihedral angle of adjacent substituents, locking the molecule into a bioactive conformation.

  • Ethanamine Side Chain: The primary amine is the most critical feature for aqueous solubility and target engagement. With a pKa of ~9.0–9.5, it exists primarily in a protonated state at physiological pH (7.4), enabling crucial salt-bridge interactions with conserved acidic residues (e.g., Aspartate) in GPCR binding pockets [3].

Primary Pharmacodynamics: Orexin Receptor Engagement

Given the scaffold's prominent role in developing narcolepsy and insomnia therapeutics, primary screening must evaluate its agonistic or antagonistic potential against Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors.

Causality of the Assay Choice

Orexin receptors are Gq-coupled GPCRs. When a ligand binds and activates the receptor, it triggers the Gq protein to stimulate Phospholipase C (PLC). PLC cleaves PIP2 into IP3, which subsequently binds to the endoplasmic reticulum, causing a rapid, transient release of intracellular calcium ( Ca2+ ). We exploit this mechanistic cascade using a Fluorescent Imaging Plate Reader (FLIPR) Calcium Mobilization Assay [3].

G Ligand Pyrimidine Derivative (Agonist) Receptor OX1R / OX2R (GPCR) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Triggers FLIPR Fluorescent Signal (FLIPR Assay) ER->FLIPR Detected by

Orexin receptor (OX1R/OX2R) Gq-coupled calcium mobilization signaling pathway.

Step-by-Step Methodology: FLIPR Calcium Assay
  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point dose-response curve of the pyrimidine-ethanamine derivative (ranging from 10 µM to 0.5 nM) in assay buffer. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Signal Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject 10 µL of the compound. Record the transient calcium spike for an additional 120 seconds.

  • Self-Validating Controls:

    • Positive Control:[4] (a known OX1R/OX2R agonist) to define 100% activation.

    • Negative Control: Assay buffer with 0.5% DMSO.

    • Validation: Calculate the Z'-factor. The assay is only deemed valid if Z′≥0.5 .

Early ADME & Blood-Brain Barrier Permeability

For a scaffold intended for CNS targets, evaluating its ability to cross the blood-brain barrier is a mandatory early-stage gatekeeper.

Protocol: BBB-PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: The protonated ethanamine side chain inherently resists passive lipid bilayer diffusion. However, the highly lipophilic chloro-methoxypyrimidine core counteracts this charge. BBB-PAMPA utilizes a porcine brain lipid extract to simulate the specific lipid composition of the human BBB in a high-throughput, cell-free format.

  • Preparation: Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Assembly: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating Controls: Run Verapamil (High permeability, Pe​>10×10−6cm/s ) and Theophylline (Low permeability, Pe​<1×10−6cm/s ) in parallel.

Cytotoxicity & Safety Pharmacology

Any functional signal observed in the FLIPR assay is meaningless if the compound causes acute cellular lysis or ATP depletion.

Protocol: CellTiter-Glo (HepG2 Hepatotoxicity)

Causality: We utilize HepG2 (human liver carcinoma) cells because the liver is the primary site of xenobiotic metabolism. The CellTiter-Glo assay measures intracellular ATP levels via a luciferase reaction. A drop in ATP is a direct, causal indicator of mitochondrial dysfunction or cell death.

  • Plating: Seed HepG2 cells at 5,000 cells/well in a 384-well white opaque plate.

  • Treatment: Treat cells with the compound (up to 100 µM) and incubate for 48 hours.

  • Luminescence Readout: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Self-Validating Controls: Use Staurosporine (1 µM) as a positive control for apoptosis/cell death to ensure assay sensitivity.

Integrated Screening Workflow & Go/No-Go Criteria

Workflow Start Compound Prep (10mM DMSO Stock) PD Pharmacodynamics (Target Engagement) Start->PD ADME In Vitro ADME (Physicochemical) Start->ADME Tox Cytotoxicity (Safety) Start->Tox FLIPR OX1R/OX2R FLIPR (EC50 / IC50) PD->FLIPR PAMPA BBB PAMPA (Permeability) ADME->PAMPA Micro Microsomal Stability (T1/2, CLint) ADME->Micro HepG2 HepG2 CellTiter-Glo (CC50) Tox->HepG2 Decision Go/No-Go Decision Lead Optimization FLIPR->Decision PAMPA->Decision Micro->Decision HepG2->Decision

Integrated preliminary in vitro screening workflow for pyrimidine-ethanamine scaffolds.

To systematically advance derivatives of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine from "Hit" to "Lead", the quantitative data generated from the protocols above must be evaluated against strict thresholds.

Quantitative Data Summary & Advancement Thresholds
Assay CategorySpecific MetricTarget Threshold (Go Decision)Flag Warning (No-Go / Optimize)
Pharmacodynamics OX1R / OX2R EC50​ <100 nM (Poor target affinity)
Pharmacodynamics Receptor Selectivity >50-fold preference (if desired) <10-fold difference
ADME (Permeability) BBB-PAMPA ( Pe​ ) >4.0×10−6 cm/s <2.0×10−6 cm/s (CNS exclusion)
ADME (Stability) HLM Intrinsic Clearance (Rapid metabolism)
Cytotoxicity HepG2 CC50​ (High basal toxicity)
Therapeutic Index CC50​/EC50​ Ratio >100× <10× (Narrow safety window)

By adhering to this structured, self-validating in vitro screening cascade, researchers can confidently map the structure-activity relationship (SAR) of the 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine scaffold, efficiently triaging off-target liabilities while optimizing for potent CNS engagement.

References

  • Source: Google Patents (WO2022094012A1)
  • Source: Google Patents (WO2022132696A1)
  • Design and Synthesis of Orexin 1 Receptor-Selective Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

A Technical Guide to the Core Mechanism of N-Acetylcysteine (NAC) in Mitigating Oxidative Stress in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A significant body of evidence points to oxidative stress—a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them—as a key pathological driver.[1][2] This guide provides an in-depth technical exploration of the multifaceted mechanism of action of N-acetylcysteine (NAC), a potent antioxidant compound, in counteracting oxidative stress within the central nervous system. We will detail its primary role as a precursor to the master antioxidant glutathione (GSH), its secondary direct ROS-scavenging capabilities, and its modulation of critical inflammatory and cell survival pathways. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of NAC's therapeutic potential and the experimental methodologies required to validate its efficacy.

Part 1: The Pathophysiological Nexus: Oxidative Stress and Neurodegeneration

The brain is uniquely vulnerable to oxidative damage due to its high oxygen consumption rate, abundant lipid content susceptible to peroxidation, and a relative deficiency in certain antioxidant enzymes compared to other organs. In neurodegenerative conditions, this vulnerability is exacerbated.

  • Mitochondrial Dysfunction: The electron transport chain in mitochondria is a primary source of endogenous ROS. In diseases like Parkinson's and Alzheimer's, mitochondrial function is impaired, leading to increased ROS leakage and a decline in cellular bioenergetic capacity.[1]

  • Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's and α-synuclein in Parkinson's, is both a cause and a consequence of oxidative stress.[3] These aggregates can induce ROS production, while an oxidative environment can promote further protein misfolding and aggregation.[3]

  • Glutathione Depletion: A hallmark of neurodegenerative disease is the depletion of glutathione (GSH), the most abundant endogenous antioxidant in the cell.[2][4] GSH is critical for detoxifying ROS and maintaining the cellular redox state. Its decline compromises the brain's ability to defend against oxidative insults, creating a vicious cycle of damage.

Part 2: Core Mechanisms of Action of N-Acetylcysteine (NAC)

N-acetylcysteine is a derivative of the amino acid L-cysteine and exerts its neuroprotective effects through several interconnected mechanisms.[5]

Primary Mechanism: Replenishment of Intracellular Glutathione

The most significant action of NAC is its role as a robust and bioavailable precursor for glutathione synthesis.[5][6] Once administered, NAC readily crosses cell membranes and is deacetylated by intracellular enzymes to yield L-cysteine.[7] This is the critical, rate-limiting step in the synthesis of GSH.[7][8] By providing a steady supply of L-cysteine, NAC directly boosts the intracellular GSH pool, enhancing the neuron's capacity to neutralize ROS and resist oxidative damage.[1][6]

NAC_GSH_Pathway cluster_blood Bloodstream cluster_cell Neuronal Cell NAC_blood N-Acetylcysteine (NAC) NAC_cell NAC NAC_blood->NAC_cell Crosses Cell Membrane Deacetylase Acylase Enzymes NAC_cell->Deacetylase Cysteine L-Cysteine Deacetylase->Cysteine Deacetylation GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Rate-limiting step GS Glutathione Synthetase (GS) GCL->GS Forms γ-glutamylcysteine GSH Glutathione (GSH) GS->GSH Glutamate Glutamate Glutamate->GCL Glycine Glycine Glycine->GS Experimental_Workflow cluster_assays Endpoint Analysis A 1. Cell Culture (e.g., SH-SY5Y Neuronal Cells) Seed cells in appropriate plates B 2. NAC Pre-treatment Incubate cells with various NAC concentrations (e.g., 1-10 mM) A->B 24h C 3. Induction of Oxidative Stress Introduce a stressor (e.g., H₂O₂, Rotenone, Aβ peptide) B->C 1-3h D 4. Endpoint Assays (Post-incubation) C->D 24h Assay1 Cell Viability (MTT/MTS) D->Assay1 Assay2 ROS Levels (DCFDA) D->Assay2 Assay3 GSH Levels (Ellman's Reagent) D->Assay3

Caption: General experimental workflow for assessing NAC efficacy.
Protocol: Quantification of Intracellular ROS using DCFDA

Objective: To measure the effect of NAC on intracellular ROS levels in cultured neuronal cells under oxidative stress.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS. [9][10] Methodology:

  • Cell Seeding: Seed SH-SY5Y cells (or another relevant neuronal cell line) in a black, clear-bottom 96-well plate to achieve ~80% confluency on the day of the experiment.

  • Pre-treatment: Remove the culture medium and treat cells with various concentrations of NAC (e.g., 0.5, 1, 5, 10 mM) in serum-free medium for 3 hours. Include a "Vehicle Control" (medium only) and a "Stressor Control" (medium only).

  • Probe Loading: Gently wash cells twice with warm Hanks' Balanced Salt Solution (HBSS). Add 10 µM DCFH-DA solution in HBSS to each well and incubate for 30 minutes at 37°C, protected from light.

  • Induction of Stress: Wash cells once with warm HBSS. Add the oxidative stressor (e.g., 100 µM H₂O₂) to the "Stressor Control" and all NAC-treated wells. Add only HBSS to the "Vehicle Control" wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Measurement: Measure fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 525 nm. [11]

Protocol: Quantification of Total Glutathione

Objective: To determine if NAC treatment increases total intracellular glutathione levels.

Principle: This assay utilizes Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). DTNB is reduced by the sulfhydryl group of GSH to form the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. A recycling enzymatic reaction involving glutathione reductase is used to amplify the signal. [5] Methodology:

  • Cell Culture and Treatment: Culture and treat cells with NAC and the selected stressor as described in the ROS protocol (steps 1 & 2, followed by a 24-hour stressor incubation).

  • Cell Lysis: Wash cells with cold PBS, then lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer). Scrape and collect the lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate sample using a Bradford or BCA protein assay for later normalization.

  • Assay Reaction: In a 96-well plate, add cell lysate, DTNB solution, and glutathione reductase in a reaction buffer containing NADPH.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the rate of change in absorbance at 412 nm over 5-10 minutes. [5]6. Data Analysis: Create a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples from the standard curve and normalize to the protein concentration of the corresponding cell lysate.

Part 4: Data Presentation and Interpretation

The following tables represent hypothetical but expected outcomes from the experiments described above, demonstrating the cytoprotective effects of NAC.

Table 1: Effect of NAC on Cell Viability under Oxidative Stress

Treatment Group Concentration Oxidative Stressor (H₂O₂) Normalized Cell Viability (%)
Vehicle Control - - 100 ± 5.2
Stressor Control - 100 µM 45 ± 4.1
NAC 1 mM 100 µM 62 ± 3.8
NAC 5 mM 100 µM 88 ± 4.5

| NAC | 10 mM | 100 µM | 95 ± 5.1 |

Data are presented as mean ± SD. As shown, NAC pre-treatment dose-dependently restores cell viability in the presence of a lethal oxidative insult. [11] Table 2: Effect of NAC on Intracellular ROS and Glutathione Levels

Treatment Group ROS Levels (Fold Change vs. Control) Total GSH (nmol/mg protein)
Vehicle Control 1.0 ± 0.1 50.2 ± 3.9
Stressor Control 4.5 ± 0.3 21.5 ± 2.5

| NAC (5 mM) + Stressor | 1.8 ± 0.2 | 44.8 ± 3.1 |

Data are presented as mean ± SD. The results demonstrate that NAC treatment significantly blunts the spike in ROS and prevents the severe depletion of total glutathione caused by the oxidative stressor. [11]

Part 5: Conclusion and Future Directions

N-acetylcysteine presents a compelling therapeutic strategy for neurodegenerative diseases due to its robust, multifaceted mechanism of action centered on combating oxidative stress. [12][13]Its primary role as a glutathione precursor directly addresses a core biochemical deficit observed in these pathologies. [4]Furthermore, its ability to directly scavenge ROS and modulate inflammatory pathways provides additional layers of neuroprotection. While preclinical data is strong and early clinical studies are promising, challenges remain. [3][13]The bioavailability of oral NAC and its ability to efficiently cross the blood-brain barrier are areas of active investigation, with newer formulations like N-acetylcysteine amide (NACA) showing enhanced properties. [14][15]Future research should focus on larger, placebo-controlled clinical trials to establish optimal dosing and long-term efficacy, paving the way for NAC to become a valuable tool in the management of these devastating diseases. [13]

References

  • Scholars.Direct. (2016, November 5). N-Acetylcysteine: A Natural Antidote for Alzheimer's Disease. Available at: [Link]

  • Takeda, A., et al. (2007). N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Cymbiotika. (2025, July 15). Does NAC Produce Glutathione? Understanding the Connection Between N-Acetylcysteine and Glutathione Production. Available at: [Link]

  • ProQuest. (n.d.). Pharmacology and Clinical Effects of N-acetylcysteine in Neurodegenerative Disorders. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acetylcysteine and neurodegenerative diseases: Basic and clinical pharmacology. Retrieved from [Link]

  • Mohammad, A., et al. (2025, September 24). N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data. Neurodegenerative Disease Management. Available at: [Link]

  • Revista Multidisciplinar. (n.d.). Evaluation of the potential of N-acetylcysteine in Alzheimer's disease. Available at: [Link]

  • Aldini, G., et al. (2018, May 9). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research. Available at: [Link]

  • Poty, P. M., et al. (2024, June 18). Mechanism of Action & Clinical Use of N-Acetylcystein (NAC) in Lung & Airway Diseases. Medula. Available at: [Link]

  • Hara, Y., et al. (2017, June 13). EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. The Journal of Prevention of Alzheimer's Disease. Available at: [Link]

  • Jefferson Health. (2026, February 5). Natural Molecule Could Improve Parkinson's. Available at: [Link]

  • Pereira, C., et al. (2023, June 11). N-Acetylcysteine Treatment May Compensate Motor Impairments through Dopaminergic Transmission Modulation in a Striatal 6-Hydroxydopamine Parkinson's Disease Rat Model. International Journal of Molecular Sciences. Available at: [Link]

  • Kandil, E. A., et al. (2022). N-Acetylcysteine Amide against Aβ-Induced Alzheimer's-like Pathology in Rats. PMC. Available at: [Link]

  • Santulli, G., & Lombardi, A. (2019, November 28). N-Acetyl-Cysteine supplementation lowers high homocysteine plasma levels and increases Glutathione synthesis in the trans-sulfuration pathway. Italian Journal of Medicine. Available at: [Link]

  • Di VINCENZO, A., et al. (2024, March 18). N-acetylcysteine increases dopamine release and prevents the deleterious effects of 6-OHDA on the expression of VMAT2, α-synuclein, and tyrosine hydroxylase. Nutritional Neuroscience. Available at: [Link]

  • Transparent Labs. (2024, January 8). Glutathione vs. NAC: An Expert Comparison of Antioxidants. Available at: [Link]

  • ResearchGate. (2024, November 28). Mechanisms of action of N‐acetylcysteine (NAC). NAC evokes an.... Available at: [Link]

  • Zafarullah, M., et al. (2003, January 15). Molecular mechanisms of N-acetylcysteine actions. Cellular and Molecular Life Sciences. Available at: [Link]

  • Bitzer-Quintero, O. K., et al. (2025, February 6). Effect of N-Acetyl Cysteine as an Adjuvant Treatment in Alzheimer's Disease. Available at: [Link]

  • MDPI. (2025, February 7). Effect of N-Acetyl Cysteine as an Adjuvant Treatment in Alzheimer's Disease. Available at: [Link]

  • Monti, D. A., et al. (2016, June 16). N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data. PLOS One. Available at: [Link]

  • CASI. (2023, January 10). The Role of NAC in Detoxification Pathways. Available at: [Link]

  • PLOS One. (2019, December 20). N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells. Available at: [Link]

  • Frontiers. (2020, November 10). N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats. Available at: [Link]

Sources

The Synthetic Journey of a Privileged Scaffold: A Technical Guide to 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of its Discovery and Historical Synthesis for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of bioactive molecules, including several approved drugs.[1][2][3] The specific substitution pattern of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, featuring a reactive chlorine at the 4-position, a methoxy group at the 5-position, and an aminoethyl side chain at the 2-position, represents a "privileged scaffold." This arrangement offers synthetic handles for further molecular elaboration, making it a valuable intermediate in the discovery of novel therapeutics.

This technical guide provides a comprehensive overview of the logical discovery and historical synthesis of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine. While a singular, dedicated historical account of this specific molecule's genesis is not prominent in the literature, its synthesis can be logically reconstructed through an understanding of the fundamental principles of pyrimidine chemistry and the evolution of synthetic methodologies. This guide will therefore focus on the strategic approach a synthetic chemist would employ, detailing the key challenges and innovative solutions that have emerged over time.

Part 1: The Genesis of the Core - Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The journey to our target molecule begins with the construction of the core pyrimidine ring, specifically the key intermediate, 2,4-dichloro-5-methoxypyrimidine. Historical approaches to pyrimidine synthesis often involve the condensation of a three-carbon component with a compound containing an amidine moiety.[2][4]

A plausible and historically practiced route to 2,4-dichloro-5-methoxypyrimidine involves a multi-step sequence starting from simple, readily available precursors. This process is outlined in several patents focused on the production of agrochemical and pharmaceutical intermediates.[5][6]

Workflow for the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Chlorination Ethyl Formate Ethyl Formate Condensation Condensation Ethyl Formate->Condensation Methyl Methoxyacetate Methyl Methoxyacetate Methyl Methoxyacetate->Condensation Urea Urea Cyclization Cyclization Urea->Cyclization 2,4-dihydroxy-5-methoxypyrimidine 2,4-dihydroxy-5-methoxypyrimidine Chlorination Chlorination 2,4-dihydroxy-5-methoxypyrimidine->Chlorination Condensation->Cyclization Intermediate Cyclization->2,4-dihydroxy-5-methoxypyrimidine Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3)->Chlorination 2,4-dichloro-5-methoxypyrimidine 2,4-dichloro-5-methoxypyrimidine Chlorination->2,4-dichloro-5-methoxypyrimidine

Caption: Synthetic pathway to 2,4-dichloro-5-methoxypyrimidine.

Experimental Protocol: Synthesis of 2,4-dichloro-5-methoxypyrimidine

Step 1: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine

  • To a stirred suspension of sodium methoxide in an appropriate solvent (e.g., methanol), a mixture of ethyl formate and methyl methoxyacetate is added at a controlled temperature.

  • The resulting intermediate is then treated with urea.

  • The reaction mixture is heated to reflux to drive the cyclization.

  • Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the 2,4-dihydroxy-5-methoxypyrimidine.

  • The solid product is collected by filtration, washed, and dried.

Step 2: Chlorination to 2,4-dichloro-5-methoxypyrimidine

  • 2,4-dihydroxy-5-methoxypyrimidine is suspended in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • The mixture is heated to reflux to effect the conversion of the hydroxyl groups to chlorides.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water.

  • The product, 2,4-dichloro-5-methoxypyrimidine, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.

Parameter Typical Value Reference
Overall Yield57-67%[5]
Purity>99%[5]

Part 2: The Challenge of Regioselectivity - Introducing the Ethanamine Moiety

With the 2,4-dichloro-5-methoxypyrimidine precursor in hand, the next critical step is the introduction of the ethanamine side chain. This presents a significant challenge in regioselectivity. The C2 and C4 positions of the pyrimidine ring are both susceptible to nucleophilic aromatic substitution (SNAr), and their relative reactivity is influenced by several factors.

Generally, the C4 position of a 2,4-dichloropyrimidine is more reactive towards nucleophiles.[7] However, selective substitution at the C2 position is achievable and has been a subject of considerable research, leading to the development of specialized synthetic strategies.

Factors Influencing C2 vs. C4 Selectivity:
  • Electronic Effects: The electronic nature of substituents on the pyrimidine ring can influence the electrophilicity of the C2 and C4 positions.

  • Nature of the Nucleophile: The steric bulk and electronic properties of the incoming nucleophile play a crucial role.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts can significantly alter the regiochemical outcome.

Strategic Approaches to C2-Selective Amination

Historically, achieving C2 selectivity often required harsh conditions or multi-step procedures. More recent advancements in catalysis have provided more elegant solutions.

G 2,4-dichloro-5-methoxypyrimidine 2,4-dichloro-5-methoxypyrimidine C2-Selective Amination C2-Selective Amination 2,4-dichloro-5-methoxypyrimidine->C2-Selective Amination Protected Ethanamine Protected Ethanamine (e.g., N-Boc-ethanediamine) Protected Ethanamine->C2-Selective Amination Intermediate Protected Intermediate C2-Selective Amination->Intermediate Deprotection Deprotection Intermediate->Deprotection Final Product 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Deprotection->Final Product

Caption: Plausible synthetic route to the target molecule.

Experimental Protocol: C2-Selective Amination and Deprotection

The following protocol is a representative procedure based on modern catalytic methods that favor C2-amination.

Step 3: C2-Selective Amination

  • To a solution of 2,4-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., dioxane or toluene), is added a protected form of ethanamine, such as N-Boc-1,2-diaminoethane. The use of a protecting group is crucial to prevent side reactions.

  • A palladium catalyst, such as Pd₂(dba)₃, and a specialized ligand, for example, a bulky N-heterocyclic carbene (NHC) ligand or a biarylphosphine ligand like Xantphos, are added.[8][9]

  • A base, such as sodium tert-butoxide or cesium carbonate, is added to the reaction mixture.

  • The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate the C2-aminated intermediate.

Step 4: Deprotection

  • The protected intermediate is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane.

  • A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to cleave the Boc protecting group.

  • The reaction is stirred at room temperature until the deprotection is complete.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting salt is neutralized with a base, and the final product, 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, is extracted and purified.

Parameter Typical Value Reference
C2:C4 Selectivity>95:5 (with appropriate catalyst)[8][9]
Yield (Amination)70-90%Analogous Reactions
Yield (Deprotection)>90%Standard Procedure

Part 3: The Logic of Discovery and Future Directions

The synthetic route outlined above represents a logical and efficient pathway to 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, built upon decades of research in pyrimidine chemistry. The "discovery" of this molecule likely occurred within the context of a larger drug discovery program, where it was synthesized as one of many analogs to explore structure-activity relationships (SAR).

The ability to selectively functionalize the C2 and C4 positions of the pyrimidine ring is a powerful tool for medicinal chemists. The remaining chlorine atom at the C4 position of the target molecule serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide range of substituents to modulate the biological activity and pharmacokinetic properties of potential drug candidates.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for the selective functionalization of pyrimidines, as well as the exploration of novel derivatives of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine for various therapeutic applications.

References

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. [Link]

  • Pyrimidine - Wikipedia. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Montana State University. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Synlett. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. [Link]

  • A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6- DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Pharmacophore. [Link]

Sources

Structural activity relationship (SAR) of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Privileged Scaffold: Structural Activity Relationship (SAR) and Synthetic Utility of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in Modern Drug Discovery

Executive Summary In medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures capable of serving as high-affinity ligands for diverse biological targets through precise functionalization. The compound 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (CAS: 1862937-65-2) represents a highly versatile bifunctional building block. It is prominently utilized in the development of two distinct therapeutic classes: AXL receptor tyrosine kinase inhibitors for oncology[1] and Orexin receptor (OX1R/OX2R) agonists for neurological and sleep disorders[2].

This technical guide deconstructs the Structural Activity Relationship (SAR) of this scaffold, detailing how its specific functional zones—the electrophilic 4-chloro group, the conformationally active 5-methoxy group, and the flexible ethanamine tail—are manipulated to drive target selectivity, potency, and synthetic viability.

Structural Deconstruction and SAR Logic

The utility of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine lies in its modularity. Each quadrant of the molecule serves a specific mechanistic purpose:

  • The Pyrimidine Core: Acts as the central hydrogen-bonding network. In kinase inhibitors, the pyrimidine nitrogens interact directly with the kinase hinge region[3].

  • The 5-Methoxy Group: This electron-donating group serves a dual purpose. Electronically, it modulates the basicity of the pyrimidine nitrogens. Sterically, it acts as a conformational lock. When the 4-chloro group is displaced by an amine (forming an aniline derivative), the methoxy oxygen forms an intramolecular hydrogen bond with the new N-H, locking the molecule into a planar, bioactive conformation essential for deep ATP-pocket insertion[1].

  • The 4-Chloro Substituent: A highly reactive electrophilic handle. The electron-deficient nature of the pyrimidine ring primes the C4 position for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing for the rapid introduction of diverse pharmacophores[3].

  • The Ethanamine Tail: A flexible, two-carbon aliphatic linker terminating in a primary amine. In G-protein-coupled receptor (GPCR) targeting, specifically for Orexin receptors, this amine is frequently converted into macrocyclic ureas to mimic the native peptide backbone of Orexin A and B[2].

SAR_Workflow Core 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine C4 4-Chloro Position (SNAr / Cross-Coupling) Core->C4 C5 5-Methoxy Position (Conformational Lock) Core->C5 Amine Ethanamine Tail (Urea/Amide Formation) Core->Amine AXL_Opt AXL Kinase Inhibitors (Anilino substitution at C4) C4->AXL_Opt Kinase Selectivity C5->AXL_Opt H-Bonding Orexin_Opt Orexin Agonists (Macrocyclic Urea at Tail) C5->Orexin_Opt Subtype Selectivity Amine->Orexin_Opt GPCR Binding

SAR logic map detailing the functionalization zones of the pyrimidine scaffold.

Application in Oncology: AXL Kinase Inhibition

AXL is a receptor tyrosine kinase that, when activated by its ligand GAS6, drives the Epithelial-Mesenchymal Transition (EMT). EMT is a primary mechanism by which tumors develop resistance to targeted therapies, such as EGFR and PI3K inhibitors[4]. By displacing the 4-chloro group of our core scaffold with substituted anilines, researchers generate potent AXL inhibitors that competitively block the ATP-binding pocket[3].

AXL_Signaling GAS6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Binds & Activates PI3K PI3K / AKT Pathway AXL->PI3K Phosphorylation EMT Epithelial-Mesenchymal Transition PI3K->EMT Survival & Resistance Drug Pyrimidine-based AXL Inhibitor Drug->AXL Competitive ATP Inhibition

Mechanism of AXL kinase signaling and targeted inhibition by pyrimidine derivatives.

Application in Neurology: Orexin Receptor Agonism

The Orexin system (comprising neuropeptides Orexin A and B) regulates wakefulness, feeding behavior, and energy homeostasis[5]. Dysregulation of this system leads to narcolepsy and other sleep disorders. The ethanamine tail of the 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine scaffold is an ideal precursor for synthesizing macrocyclic ureas. These ureas act as potent, small-molecule agonists for Orexin receptors, mimicking the binding kinetics of the native 33-amino acid peptides[6].

Quantitative SAR Data

The following table summarizes the pharmacological impact of specific structural modifications made to the core scaffold during lead optimization workflows.

Modification ZoneStructural ChangeBiological TargetPharmacological EffectCausality / Mechanism
C4-Position Chloro Substituted AnilinoAXL KinaseIncreases potency (IC 50​ < 10 nM)The new anilino N-H forms a critical hydrogen bond with the kinase hinge region; the aromatic ring occupies the hydrophobic pocket[1].
C5-Position Methoxy HydrogenAXL / OrexinLoss of selectivity and potencyThe methoxy oxygen acts as an H-bond acceptor, sterically locking the C4 substituent into the required bioactive conformation[3].
Ethanamine Tail Primary Amine Macrocyclic UreaOrexin Receptors (OX1R/OX2R)Potent Agonism (EC 50​ < 50 pM)The urea motif mimics the native peptide backbone, facilitating deep insertion into the GPCR transmembrane binding cleft[6].
Ethanamine Tail Linker truncation (to methanamine)Orexin ReceptorsReduced binding affinityLoss of optimal spacing prevents the urea moiety from reaching key hydrogen-bonding residues in the receptor pocket[2].

Experimental Methodology: Self-Validating SNAr Protocol

To utilize this scaffold for kinase inhibitor synthesis, the 4-chloro group must be displaced. Because the molecule contains an unprotected primary amine on the ethanamine tail, a direct SNAr reaction would result in catastrophic intermolecular self-condensation. The following self-validating protocol ensures selective C4 functionalization.

Step 1: Transient Amine Protection (Self-Validation: Mass Shift)

  • Procedure: Dissolve 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq) in dichloromethane (DCM). Add Triethylamine (TEA) (1.5 eq) and Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 eq). Stir at room temperature for 2 hours.

  • Causality: The Boc group shields the highly nucleophilic primary amine, preventing it from attacking the electrophilic C4 position of adjacent molecules.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~188 [M+H] + ) is entirely replaced by the Boc-protected intermediate (m/z ~288 [M+H] + ).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve the Boc-protected intermediate (1.0 eq) and the target aniline derivative (1.2 eq) in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Heat to 100 °C under nitrogen for 16 hours.

  • Causality: NMP is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the C4 position. The 5-methoxy group slightly deactivates the ring via resonance, necessitating thermal activation (100 °C) to overcome the kinetic barrier[1].

  • Validation: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material spot and the emergence of a highly UV-active product spot indicates successful coupling. Confirm via LC-MS (target mass [M+H] + ).

Step 3: Deprotection and Isolation

  • Procedure: Treat the crude mixture with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 1 hour at room temperature to remove the Boc group. Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

  • Validation: 1 H NMR will confirm the disappearance of the sharp 9-proton Boc singlet at ~1.4 ppm, and the presence of the new aromatic protons from the aniline moiety.

Conclusion

The 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine scaffold is a masterclass in rational drug design. By understanding the distinct electronic and steric roles of the 4-chloro, 5-methoxy, and ethanamine groups, medicinal chemists can selectively divert this single starting material into highly potent, targeted therapies for both oncology and neurology.

References

  • Sakurai, T., et al. (1998). "Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior." Cell, 92(4), 573-585. URL: 5

  • Byers, L. A., et al. (2013). "An epithelial-mesenchymal transition gene signature predicts resistance to EGFR and PI3K inhibitors and identifies Axl as a therapeutic target for overcoming EGFR inhibitor resistance." Clinical Cancer Research, 19(1), 279-290. URL: 4

  • Patent WO2016097918A1. "Pyrimidine and triazine derivatives and their use as axl inhibitors." URL: 1

  • Patent WO2022094012A1. "Macrocyclic urea orexin receptor agonists." URL: 2

  • Patent WO2022132696A1. "Urea orexin receptor agonists." URL: 6

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Isolation of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: Building block for macrocyclic urea orexin receptor agonists and kinase inhibitors.

Introduction and Strategic Rationale

Functionalized pyrimidines, particularly 4-chloro-5-methoxypyrimidine derivatives, are highly privileged pharmacophores in modern medicinal chemistry. They serve as critical electrophilic intermediates in the development of targeted therapeutics, including macrocyclic urea orexin receptor agonists for neurological disorders[1] and novel AXL kinase inhibitors[2].

The synthesis of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine presents a unique chemoselective challenge. The target molecule contains both an electrophilic chloropyrimidine moiety (susceptible to nucleophilic attack) and a primary amine. To prevent uncontrolled polymerization or self-condensation during synthesis, a robust protecting group strategy is required.

Expertise & Experience Insight: While a tert-butyloxycarbonyl (Boc) group is standard for amine protection, the requisite chlorination of the pyrimidinone core utilizes phosphoryl trichloride ( POCl3​ ) at elevated temperatures (80 °C to reflux)[3]. These highly acidic and thermal conditions readily cleave Boc groups. Therefore, this protocol utilizes a phthalimide protecting group , which exhibits exceptional stability against POCl3​ and can be orthogonally removed via Ing-Manske hydrazinolysis under mild conditions that leave the 4-chloro substituent intact.

Synthetic Pathway Visualization

SynthesisRoute R1 3-Phthalimidopropanamidine + Methyl 2-methoxy-3-oxopropanoate I1 2-(2-Phthalimidoethyl)- 5-methoxypyrimidin-4-ol R1->I1 NaOMe, MeOH Reflux, 12h I2 Phthalimido-protected Chloropyrimidine I1->I2 POCl3, Toluene 80°C, 3h P1 2-(4-Chloro-5-methoxypyrimidin- 2-yl)ethanamine I2->P1 Hydrazine hydrate EtOH, RT, 4h

Caption: Three-step synthetic route utilizing phthalimide protection to withstand POCl3 chlorination.

Step-by-Step Experimental Protocols

Step 1: Pyrimidine Ring Condensation

Objective: Construct the 5-methoxypyrimidin-4-ol core with the protected ethylamine side chain.

  • Preparation: In a flame-dried 500 mL round-bottom flask under nitrogen, dissolve 3-phthalimidopropanamidine hydrochloride (50.0 mmol) and methyl 2-methoxy-3-oxopropanoate (52.5 mmol) in anhydrous methanol (200 mL).

  • Base Addition: Slowly add a solution of sodium methoxide (NaOMe, 25% in MeOH, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux for 12 hours.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in water (150 mL) and adjust the pH to ~5 using glacial acetic acid to precipitate the product[3].

  • Isolation: Filter the resulting off-white solid, wash with cold water, and dry under high vacuum to yield 2-(2-phthalimidoethyl)-5-methoxypyrimidin-4-ol .

Step 2: Chlorination of the Pyrimidinone Core

Objective: Convert the tautomeric 4-hydroxyl group to a 4-chloride. Note: This procedure is adapted from the highly efficient Anderson chlorination protocol for 4-chloro-5-methoxypyrimidines[4].

  • Preparation: Suspend the intermediate from Step 1 (40.0 mmol) in anhydrous toluene (150 mL). Add N,N -Diisopropylethylamine (DIPEA) (48.0 mmol) as an acid scavenger.

  • Reagent Addition: Carefully add phosphoryl trichloride ( POCl3​ ) (120.0 mmol) dropwise. Safety: POCl3​ reacts violently with water; ensure strict anhydrous conditions.

  • Reaction: Heat the mixture to 80 °C for 3 hours. Reaction completion can be monitored by TLC (consumption of starting material)[1].

  • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate the solution in vacuo to remove excess POCl3​ . Slowly and carefully pour the remaining residue into vigorously stirred ice-water (200 mL)[3].

  • Extraction: Adjust the aqueous phase to pH 7 using solid K2​CO3​ and extract with Ethyl Acetate (3 x 100 mL)[3]. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the phthalimido-protected chloropyrimidine .

Step 3: Orthogonal Deprotection (Ing-Manske Procedure)

Objective: Liberate the primary amine without displacing the 4-chloro substituent.

  • Preparation: Dissolve the protected intermediate (30.0 mmol) in ethanol (150 mL).

  • Reaction: Add hydrazine hydrate (60.0 mmol) and stir at room temperature for 4 hours. Causality: Room temperature is strictly maintained to prevent the hydrazine from acting as a nucleophile and displacing the active 4-chloro group on the pyrimidine ring.

  • Workup: The byproduct, phthalhydrazide, will precipitate as a white solid. Filter the mixture and wash the filter cake with cold ethanol.

  • Purification: Concentrate the filtrate. Purify the crude amine via flash column chromatography (Silica gel, CH2​Cl2​ : MeOH 95:5 with 1% Et3​N ) to afford the pure 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine .

Quantitative Data Summary

The following table summarizes the expected yields, reaction conditions, and primary purification methods for the validated three-step sequence.

StepIntermediate / ProductReagents & ConditionsExpected YieldPurification Method
1 2-(2-Phthalimidoethyl)-5-methoxypyrimidin-4-olNaOMe, MeOH, Reflux, 12h72 - 78%Acidic Precipitation (pH 5)
2 Phthalimido-protected Chloropyrimidine POCl3​ , Toluene, DIPEA, 80°C, 3h82 - 88%Aqueous Quench & Extraction
3 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamineHydrazine hydrate, EtOH, RT, 4h65 - 70%Filtration & Flash Chromatography

References

  • Source: google.
  • Source: google.
  • Source: acs.
  • Source: acs.

Sources

Application Note: Chemoselective SNAr Protocol for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine . The 4-chloro-5-methoxypyrimidine scaffold is a highly privileged pharmacophore, frequently utilized as a core intermediate in the synthesis of bioactive compounds, including kinase inhibitors and orexin receptor agonists[1]. Because the starting material contains a highly nucleophilic primary aliphatic amine, direct SNAr with an external nucleophile leads to uncontrolled polymerization or intramolecular cyclization. This guide provides a chemoselective workflow—encompassing transient Boc-protection, optimized SNAr, and subsequent deprotection—designed to maximize yield and purity.

Mechanistic Rationale & Experimental Design

The Chemoselectivity Challenge

The substrate, 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine, presents a classic chemoselectivity dilemma. The C4-chloro position is highly activated toward SNAr due to the strong electron-withdrawing nature of the pyrimidine ring nitrogens[2]. However, the C2-ethanamine appendage terminates in a primary amine, which is an excellent nucleophile. To prevent this primary amine from outcompeting the target external nucleophile, a transient protection strategy using Di-tert-butyl dicarbonate (Boc₂O) is mandatory.

SNAr Mechanism & Electronic Effects

The SNAr reaction proceeds via an addition-elimination mechanism. The external nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged Meisenheimer complex. The C5-methoxy group exerts a dual electronic effect: its resonance (+M) slightly increases ring electron density, but its strong inductive pull (-I) maintains the electrophilicity of the C4 position. Expulsion of the chloride ion rapidly restores aromaticity.

Causality Behind Reagent Selection
  • Solvent (DMF vs. Alcohols): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are selected because they do not solvate the nucleophile via hydrogen bonding, thereby maximizing the nucleophile's effective reactivity.

  • Base (DIPEA vs. K₂CO₃): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic "proton sponge." Unlike primary or secondary amines, DIPEA's steric bulk prevents it from attacking the C4 position, ensuring it only neutralizes the HCl byproduct. Temperature control is critical during this step to maximize the ratio of the desired product and prevent degradation[3].

Visualizing the Workflow & Logic

Pathway SM Starting Material 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Boc Step 1: Chemoselective Protection Reagents: Boc₂O, Et₃N, DCM Time: 2 h at 25°C SM->Boc Protected Intermediate 1 tert-Butyl (2-(4-chloro-5-methoxypyrimidin-2-yl)ethyl)carbamate Boc->Protected 95% Yield SNAr Step 2: SNAr Substitution Reagents: R-NH₂, DIPEA, DMF Time: 6 h at 80°C Protected->SNAr Nucleophilic Attack Substituted Intermediate 2 C4-Substituted Pyrimidine SNAr->Substituted 80-92% Yield Deprotect Step 3: Deprotection Reagents: TFA, DCM Time: 1 h at 25°C Substituted->Deprotect Product Final Product Target Amine Hydrochloride Deprotect->Product >95% Yield

Caption: Workflow for the chemoselective SNAr of 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine.

SNAr_Logic Nuc Nucleophile (R-NH₂) Attacks C4 Position Meisenheimer Meisenheimer Complex (Negative charge stabilized by pyrimidine nitrogens) Nuc->Meisenheimer Rate-determining step LeavingGroup Chloride Elimination (Cl⁻ leaves, restoring aromaticity) Meisenheimer->LeavingGroup Fast Product Substituted Pyrimidine LeavingGroup->Product

Caption: Mechanistic logic of the SNAr reaction at the C4 position of the pyrimidine ring.

Step-by-Step Protocol & Self-Validating Systems

Step 1: Chemoselective Boc Protection
  • Preparation: Dissolve 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq, 10 mmol, 1.88 g) in anhydrous Dichloromethane (DCM, 0.2 M, 50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N) (1.5 eq, 15 mmol, 2.1 mL) dropwise.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11 mmol, 2.40 g) dissolved in 10 mL DCM. Remove the ice bath and stir at 25 °C for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Checkpoint 1:

  • TLC: Run a TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin and heat. A successful reaction will show a negative (colorless) spot for the product, confirming the primary amine is fully protected.

  • LC-MS: Confirm the mass shift from the starting material (m/z 188.1 [M+H]⁺) to the protected intermediate (m/z 288.1 [M+H]⁺).

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq, 5 mmol, 1.44 g) in anhydrous DMF (0.25 M, 20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (2.0 eq, 10 mmol, 1.74 mL) followed by the target nucleophile (e.g., Morpholine, 1.2 eq, 6 mmol, 0.52 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL). To remove the DMF, wash the organic layer with a 5% aqueous LiCl solution (3 × 30 mL), followed by brine (30 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint 2:

  • LC-MS: Monitor for the complete disappearance of the m/z 288.1 peak. For morpholine, the expected product mass is m/z 339.2 [M+H]⁺.

  • Visual Cue: The reaction mixture typically transitions from colorless to a pale yellow/orange as the Meisenheimer complex forms and resolves.

Step 3: Deprotection (Optional)
  • Preparation: Dissolve the purified SNAr product (1.0 eq, 3 mmol) in DCM (15 mL).

  • Deprotection: Cool to 0 °C and add Trifluoroacetic acid (TFA) (10.0 eq, 30 mmol, 2.3 mL) dropwise. Stir at 25 °C for 1 hour.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the final product as a TFA salt.

Quantitative Data Summary

The following table summarizes the optimization data for the SNAr step (Step 2) using Morpholine as the model nucleophile. This empirical data demonstrates the causality of solvent and base selection.

Table 1: Optimization of SNAr Conditions for Boc-Protected Intermediate

EntrySolventBaseTemp (°C)Time (h)Yield (%)Analytical Observation
1EtOHK₂CO₃801245%Sluggish reaction; incomplete conversion due to protic solvent shielding.
2DMFK₂CO₃80865%Moderate yield; inorganic base insolubility limited reaction rate.
3DMFDIPEA80692% Optimal conditions; clean conversion and rapid kinetics.
4DMFDIPEA100478%Faster reaction, but increased degradation/demethylation impurities.
5NMPDIPEA80689%Comparable to DMF, but harder to remove during aqueous workup.

References

  • Source: google.
  • Source: google.

Sources

Protocol 1: Standard Conditions in Dichloromethane (DCM) with Triethylamine (TEA)

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Boc Protection of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Primary Amine

Introduction

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic protection of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of primary and secondary amines due to its broad stability across a range of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This orthogonality to many other protecting groups renders it an invaluable tool in complex, multi-step synthetic endeavors.[3]

This application note provides a comprehensive guide to the Boc protection of the primary amine in 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine. The presence of the electronically distinct and potentially reactive pyrimidine ring necessitates a robust and high-yielding protection strategy to enable subsequent chemical modifications at other positions of the molecule. The protocols detailed herein are designed to be reproducible and scalable, ensuring the efficient synthesis of the N-Boc protected product, a key intermediate for further synthetic transformations.

Reaction and Mechanism

The protection of the primary amine is achieved through its reaction with di-tert-butyl dicarbonate ((Boc)₂O), commonly referred to as Boc anhydride.[4] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[3][7] This leaving group subsequently decomposes into the thermodynamically stable and volatile byproducts, tert-butanol and carbon dioxide gas.[3][7] The evolution of carbon dioxide is a visual indicator of reaction progression.

The reaction can be performed with or without a base. In the absence of a base, the amine substrate itself can act as a base to neutralize the protonated carbamate.[7] However, the inclusion of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is common practice to accelerate the reaction by deprotonating the ammonium species formed after the initial nucleophilic attack.[1][8]

Mechanism of Boc protection of a primary amine.

Experimental Protocols

This section details two robust protocols for the Boc protection of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine. Protocol 1 utilizes standard conditions with a tertiary amine base in an organic solvent, while Protocol 2 employs aqueous conditions, which can be advantageous for certain substrates and aligns with green chemistry principles.[9]

This method is a widely applicable and highly effective procedure for the Boc protection of primary amines.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine≥95%Commercial Source
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, ≥97%Sigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentCommercial Source
Brine (Saturated aqueous NaCl)ACS ReagentCommercial Source
Anhydrous magnesium sulfate (MgSO₄)≥97%Commercial Source

Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: To the stirred solution, add triethylamine (TEA) (1.2-1.5 eq). Stir the mixture at room temperature for 5-10 minutes.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.[1][3]

  • Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.

Protocol 2: Aqueous Conditions

This environmentally friendly protocol utilizes water as a co-solvent and can be particularly effective for amine salts.[9]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine≥95%Commercial Source
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, ≥97%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS ReagentCommercial Source
Dioxane or Tetrahydrofuran (THF)Reagent GradeCommercial Source
Ethyl acetateACS ReagentCommercial Source
WaterDeionizedN/A

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the vigorously stirred mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, add ethyl acetate to the reaction mixture. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.

Experimental_Workflow start Starting Material: 2-(4-Chloro-5-methoxypyrimidin- 2-yl)ethanamine dissolve Dissolve in Solvent (e.g., DCM or Dioxane/Water) start->dissolve add_base Add Base (e.g., TEA or NaHCO3) dissolve->add_base add_boc2o Add (Boc)2O add_base->add_boc2o react Stir at Room Temperature add_boc2o->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Work-up monitor->workup Upon Completion dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (optional) (Column Chromatography) concentrate->purify product Final Product: N-Boc Protected Amine concentrate->product If pure purify->product

Overall experimental workflow for Boc protection.

Characterization of the Final Product

Confirmation of the successful N-Boc protection is crucial. A combination of spectroscopic methods should be employed for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy: This is the most definitive technique for confirming Boc protection. The most characteristic signal is a large singlet integrating to nine protons in the upfield region (typically around 1.4-1.5 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group.[10][11] Other expected changes include a shift in the signals of the protons adjacent to the newly formed carbamate and the disappearance of the primary amine's N-H protons.[10]

  • ¹³C NMR Spectroscopy: The presence of the Boc group will be indicated by two characteristic signals: one for the quaternary carbon of the tert-butyl group (around 80 ppm) and another for the carbamate carbonyl carbon (around 155-156 ppm).[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the mass of the starting material plus 100.12 g/mol (the mass of the Boc group minus a proton).

  • Infrared (IR) Spectroscopy: Successful protection will be evidenced by the appearance of a strong C=O stretching vibration for the carbamate at approximately 1680-1720 cm⁻¹ and the disappearance of the characteristic N-H stretching bands of the primary amine (two bands around 3300-3500 cm⁻¹).[10]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reagent stoichiometry- Low reactivity of the amine- Inadequate reaction time- Ensure accurate measurement of reagents, particularly (Boc)₂O.- Increase the equivalents of (Boc)₂O to 1.5 eq.- Allow the reaction to stir for a longer period (up to 24 hours) or gently heat to 40-50°C.
Formation of Di-Boc Product - High concentration of (Boc)₂O- Use of a strong base- Add the (Boc)₂O solution dropwise over a period of time to maintain a low concentration.- Use a milder base like sodium bicarbonate instead of stronger amine bases.
Formation of Urea Byproduct - Reaction with primary amines in the presence of DMAP as a catalyst[12]- Avoid using 4-(Dimethylamino)pyridine (DMAP) as a catalyst for primary amines. If catalysis is needed, consider alternative methods.
Difficult Purification - Excess (Boc)₂O remaining- Byproducts from the reaction- Excess (Boc)₂O can sometimes be removed by sublimation under high vacuum.- A thorough aqueous work-up is crucial to remove water-soluble impurities. If necessary, column chromatography should be employed.

Key Considerations:

  • Safety: Di-tert-butyl dicarbonate can be an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Conditions: For Protocol 1, while not always strictly necessary, using anhydrous solvents and reagents can prevent the hydrolysis of Boc anhydride and lead to cleaner reactions and higher yields.

  • Solubility: Boc-protected amines generally exhibit increased lipophilicity and are more soluble in common organic solvents compared to their parent amines.[13] This can be advantageous during extraction and purification.

The Boc protection of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a straightforward yet critical transformation for the advancement of synthetic routes involving this valuable building block. The protocols provided offer reliable and efficient methods to achieve high yields of the desired N-Boc protected product. Careful execution of the experimental procedure and diligent monitoring of the reaction progress will ensure a successful outcome. The robust nature of the Boc protecting group, coupled with the mild conditions for its removal, solidifies its utility in modern drug discovery and development.

References

  • Vertex AI Search. (n.d.). Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from

  • BenchChem. (2025). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Retrieved from

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from

  • ChemTips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from

  • Basu, A., & Vankar, Y. D. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(18), 5893–5898. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. Retrieved from

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • El-Faham, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-6. [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved from

  • Mittal, R., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Synlett, 30(19), 2221-2226. [Link]

  • ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). BOC-ON. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • de la Torre, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of a novel series of Phenylalanine-Ethylenediamine conjugates as potential antibacterial and antifungal agents. Der Pharma Chemica, 3(3), 174-188. Retrieved from

  • Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. Retrieved from

  • BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Retrieved from

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • Choy, J., et al. (2006). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 36(24), 3839-3847. [Link]

  • Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(3), 1834-1837. [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (2022, September 19). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in DMSO for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Medicinal Chemists, and In Vitro Pharmacologists Compound: 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (Molecular Weight: ≈ 187.63 g/mol )

Physicochemical Profiling & Causality of Solvent Choice

Successfully transitioning a small molecule from a dry powder to a reliable in vitro cellular assay requires a deep understanding of its physicochemical vulnerabilities. 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a bifunctional building block featuring a basic primary amine and an electrophilic chloropyrimidine core.

While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for high-throughput screening due to its ability to disrupt crystalline lattices, it is highly hygroscopic. This presents two critical liabilities for this specific compound:

  • Chemical Degradation (SNAr): The 4-position of the pyrimidine ring is highly electron-deficient and activated towards nucleophilic attack. In the presence of water (absorbed by DMSO from the atmosphere), the 4-chloropyrimidine moiety can undergo 1[1], leading to hydrolysis and the formation of a 4-hydroxypyrimidine (or its pyrimidone tautomer) impurity.

  • Thermodynamic Precipitation: As water content in DMSO increases during repeated freeze-thaw cycles, the solvent's polarity shifts, forcing lipophilic and heterocyclic compounds out of the soluble zone into a metastable supersaturated state, eventually causing 2[2].

To mitigate these risks, the protocol below establishes a self-validating system utilizing strictly anhydrous conditions, single-use aliquoting, and controlled dilution parameters.

Quantitative Reconstitution Matrices

To ensure precision, avoid serial weighing. Instead, weigh the bulk powder once and adjust the volume of anhydrous DMSO to reach the target molarity.

Table 1: Reconstitution Volumes for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Target ConcentrationVol. of DMSO for 1 mgVol. of DMSO for 5 mgVol. of DMSO for 10 mg
1 mM 5.330 mL26.648 mL53.296 mL
10 mM 0.533 mL2.665 mL5.330 mL
50 mM 0.107 mL0.533 mL1.066 mL

Step-by-Step Methodology: The Self-Validating Protocol

This protocol is designed to prevent water ingress and ensure 3[3].

Phase I: Powder Equilibration & Weighing
  • Thermal Equilibration: Remove the lyophilized compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.

  • Mass Determination: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance (0.01 mg readability) into a sterile, amber polypropylene tube.

Phase II: Dissolution
  • Solvent Addition: Under a dry inert atmosphere (e.g., nitrogen glovebox) or a low-humidity biosafety cabinet, add the exact volume of Anhydrous DMSO (≥99.9% purity, water content ≤0.005%) dictated by Table 1 to achieve a 10 mM master stock.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If Required): If microscopic particulates remain, place the sealed tube in a room-temperature ultrasonic water bath for 5 minutes. Do not heat the bath, as elevated temperatures in concentrated solutions can promote intermolecular reactions between the primary amine and the chloropyrimidine.

Phase III: Aliquoting & Storage
  • Single-Use Aliquots: Immediately dispense the 10 mM stock into 20 µL or 50 µL single-use aliquots using tightly sealed polypropylene microcentrifuge tubes (avoid polystyrene, which DMSO degrades).

  • Cryopreservation: Store aliquots at -80°C. Causality: Repeated freeze-thaw cycles dramatically increase water uptake. Single-use aliquots eliminate this variable[2].

Phase IV: Quality Control (Self-Validation)
  • Mock Dilution Test: Before running the biological assay, perform a mock dilution of one aliquot into PBS or assay media at the final intended concentration. Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 compared to a blank indicates compound aggregation/precipitation, necessitating a lower final assay concentration.

Workflow A 2-(4-Chloro-5-methoxy pyrimidin-2-yl)ethanamine (Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Reconstitution C 10 mM Master Stock (Store at -80°C) B->C Aliquoting D Intermediate Dilution (100X in Media) C->D Thaw & Dilute E Final Cell Assay (≤0.1% DMSO v/v) D->E 1:100 Dilution

Fig 1. Step-by-step workflow for preparing and diluting the pyrimidine derivative in DMSO.

Dilution Strategy for Cell Assays

When introducing the DMSO stock to aqueous cell culture media, localized precipitation can occur at the solvent-aqueous interface. Furthermore, the final DMSO concentration in the cell culture must be strictly controlled. DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce4[4], which confound assay readouts[5].

Best Practice: Always use an intermediate dilution step. Never pipette <1 µL of concentrated DMSO stock directly into a large volume of media.

Table 2: Serial Dilution Matrix for Cell Assays (Target Final DMSO = 0.1%)

StepSource SolutionVol. of SourceVol. of Diluent (Media)Resulting Conc.Final DMSO %
1 10 mM Master StockN/AN/A10 mM100%
2 10 mM Master Stock10 µL990 µL100 µM (Intermediate)1.0%
3 100 µM Intermediate100 µL900 µL10 µM (Final Assay)0.1%

Note: Ensure the master stock is fully thawed and vortexed at room temperature before Step 2. DMSO freezes at 18.5°C; pipetting partially frozen stock will result in highly inaccurate dosing.

Logic A High Water Content in DMSO B Compound Precipitation A->B C Hydrolysis of 4-Chloropyrimidine A->C SNAr Reaction D Erroneous Assay Readouts (False Negatives) B->D C->D E DMSO Concentration > 0.1% v/v in Assay F Cellular Toxicity & Membrane Disruption E->F G Artifactual Phenotypes (False Positives) F->G

Fig 2. Logical causality of DMSO-induced artifacts via water uptake and solvent toxicity.

References

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003.
  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC, National Institutes of Health.
  • "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Ziath.
  • "4-Ferrocenyl-4-oxobutyric Acid | RUO | Supplier - Benchchem." Benchchem.
  • "Norglaucine hydrochloride | 39945-41-0 - Benchchem." Benchchem.

Sources

NMR spectroscopy characterization of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Characterization of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine via Multinuclear and Multidimensional NMR Spectroscopy

Abstract

In the realm of medicinal chemistry and drug development, pyrimidine derivatives are cornerstone scaffolds for biologically active molecules. Their unambiguous structural characterization is paramount for advancing research programs. This application note provides a comprehensive guide to the definitive structural elucidation of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a self-validating workflow, moving from fundamental one-dimensional (1D) ¹H and ¹³C NMR to advanced two-dimensional (2D) correlation experiments like COSY and HSQC. The causality behind experimental choices, from solvent selection to parameter optimization, is detailed to provide researchers with field-proven insights for robust and reliable characterization of complex heterocyclic compounds.

Introduction and Structural Overview

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a substituted pyrimidine featuring key functional groups that make it a valuable building block in synthetic chemistry. The presence of a chloro group, a methoxy group, and an ethanamine side chain provides multiple points for further chemical modification. Accurate confirmation of its covalent structure is the first critical step after synthesis. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed information about the chemical environment and connectivity of each atom in the molecule.[1]

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure and numbering scheme for the title compound are presented below.

Caption: The logical workflow for comprehensive NMR-based structure elucidation.

Experimental Protocols

Sample Preparation

The choice of solvent is the first critical decision in preparing an NMR sample. The solvent must fully dissolve the analyte without interfering with its signals. [2]For 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, its polar nature, due to the pyrimidine ring and the primary amine, suggests a polar deuterated solvent.

Recommended Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity and ability to dissolve a wide range of compounds, including those with amine and heterocyclic functionalities. [3][4]Its residual proton signal appears around 2.50 ppm, which is typically clear of the main signals of interest for this molecule. [3] Protocol:

  • Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial. [5][6]2. Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. [7]Vortex gently until the sample is fully dissolved. A clear, homogeneous solution free of any particulate matter is crucial for high-quality spectra. [6][7]3. Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any microscopic solid impurities that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the sample height is between 4-5 cm.

1D NMR Data Acquisition

These experiments provide the foundational information about the proton and carbon environments in the molecule. [1]

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135
Spectrometer Frequency 400-600 MHz 100-151 MHz 100-151 MHz
Pulse Sequence zg30 [1] zgpg30 dept135
Number of Scans (NS) 16 1024 256
Relaxation Delay (D1) 2.0 s [1] 2.0 s 2.0 s
Spectral Width (SW) 12 ppm 240 ppm 240 ppm
Acquisition Time (AQ) ~3.4 s ~1.4 s ~1.4 s

| Temperature | 298 K | 298 K | 298 K |

2D NMR Data Acquisition

2D NMR experiments are essential for unambiguously assigning the signals by revealing through-bond correlations. [8]

Parameter ¹H-¹H COSY ¹H-¹³C HSQC
Spectrometer Frequency 400-600 MHz 400-600 MHz (¹H), 100-151 MHz (¹³C)
Pulse Sequence cosygpqf hsqcedetgpsisp2.2
Number of Scans (NS) 8 4
Relaxation Delay (D1) 1.5 s 1.5 s
¹J(C,H) Coupling Constant N/A 145 Hz (optimized for aliphatic and aromatic C-H)
Acquisition Dimensions 2048 (F2) x 256 (F1) 2048 (F2) x 256 (F1)

| Temperature | 298 K | 298 K |

Spectral Interpretation and Expected Data

¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

  • H-6 (Pyrimidine Ring): This proton is on an electron-deficient aromatic ring, flanked by two nitrogen atoms. It is expected to appear as a sharp singlet at a downfield chemical shift, likely in the range of 8.5 - 9.0 ppm. [1][9]* H-9 (Methoxy Group): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.9 - 4.2 ppm.

  • H-10 & H-11 (Ethanamine Chain): These two methylene groups form a coupled spin system. They will appear as two distinct signals, likely triplets, due to coupling with each other. The H-10 protons, being closer to the deshielding pyrimidine ring, will be further downfield than the H-11 protons.

  • H-12 (Amine Group): The two amine protons often appear as a broad singlet. The chemical shift can vary depending on concentration, temperature, and residual water. A D₂O shake experiment can confirm this assignment, as the signal will disappear upon exchange with deuterium. [10] Table 1: Predicted ¹H NMR Data for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in DMSO-d₆

Atom Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-68.6 - 8.8s (singlet)1HAromatic proton on electron-deficient pyrimidine ring.
H-93.9 - 4.1s (singlet)3HMethoxy group protons.
H-103.1 - 3.3t (triplet)2HMethylene adjacent to pyrimidine ring, coupled to H-11.
H-112.9 - 3.1t (triplet)2HMethylene adjacent to amine group, coupled to H-10.
H-12Variable (e.g., 2.0 - 3.0)br s (broad singlet)2HPrimary amine protons, exchangeable.
¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. [1]The DEPT-135 experiment provides crucial information on the number of attached protons, distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT spectra. [11][12][13]

  • C-2, C-4, C-5, C-6 (Pyrimidine Ring): These carbons will appear in the aromatic region (typically >100 ppm). C-2, C-4, and C-5 are quaternary and will be absent in the DEPT-135 spectrum. C-6 is a methine (CH) carbon and will appear as a positive signal in the DEPT-135 spectrum. [14]* C-9 (Methoxy Carbon): This methyl carbon will appear as a positive signal in the DEPT-135 spectrum, typically around 55-65 ppm.

  • C-10 & C-11 (Ethanamine Chain): These two methylene (CH₂) carbons will appear in the aliphatic region (typically <50 ppm) and will both be negative signals in the DEPT-135 spectrum. [11][12] Table 2: Predicted ¹³C NMR and DEPT-135 Data in DMSO-d₆

Atom Predicted δ (ppm) DEPT-135 Phase Assignment Rationale
C-2165 - 170AbsentQuaternary C attached to two N atoms and C10.
C-4155 - 160AbsentQuaternary C attached to N, Cl, and C5.
C-6150 - 155PositiveMethine (CH) carbon in the pyrimidine ring.
C-5140 - 145AbsentQuaternary C attached to C4, C6, and O8.
C-958 - 62PositiveMethyl (CH₃) carbon of the methoxy group.
C-1040 - 45NegativeMethylene (CH₂) carbon adjacent to the ring.
C-1135 - 40NegativeMethylene (CH₂) carbon adjacent to the amine.
2D NMR Correlation Analysis
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). [15][16]A crucial cross-peak is expected between the signals for H-10 and H-11, definitively confirming the connectivity of the ethanamine side chain. [17]

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling). [18][19]It provides unambiguous C-H assignments. Expected correlations are:

    • H-6 ↔ C-6

    • H-9 ↔ C-9

    • H-10 ↔ C-10

    • H-11 ↔ C-11

By combining the information from all these experiments, every proton and carbon signal can be assigned with high confidence, leading to the complete and verified structure of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

References

  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • National Institutes of Health (NIH). (n.d.). Structure characterization with NMR molecular networking. PMC.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • Bruker. (n.d.). Exploring 2D HSQC NMR.
  • Academia.edu. (n.d.). (PDF) 2D NMR Spectroscopy: COSY.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Unknown Source. (n.d.).
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Unknown Source. (2023, July 24).
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Unknown Source. (n.d.). Explore High-Quality NMR Solvents: CDCl3, DMSO-d6, CD3OD & More.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Columbia University. (n.d.). COSY | NMR Core Facility.
  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
  • ResearchGate. (n.d.). Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • BenchChem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
  • BenchChem. (n.d.). Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.

Sources

In-Depth LC-MS/MS Analytical Protocols for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (C₇H₁₀ClN₃O, Exact Mass: 187.0510 Da) presents a unique set of analytical challenges. Structurally, it features a halogenated pyrimidine core coupled with a highly polar primary ethanamine chain.

Novice analysts often default to standard acidic reversed-phase liquid chromatography (RPLC) using 0.1% formic acid on a C18 column. However, the primary amine (pKa ~9.5) remains fully protonated under these conditions. This leads to severe secondary interactions with residual surface silanols on silica-based columns, manifesting as unacceptable peak tailing and premature elution in the void volume.

To establish a robust, field-proven methodology, we must manipulate the analyte's ionization state and partitioning behavior. This guide outlines two optimized, self-validating chromatographic workflows: HILIC (Hydrophilic Interaction Liquid Chromatography) and High-pH RPLC . Both methods are designed to ensure sharp, Gaussian peaks and high-fidelity mass spectral data.

Chromatographic Causality & Method Selection

The selection of the mobile phase and stationary phase is dictated by the molecule's polarity and basicity.

  • HILIC Mode: By utilizing an amide-bonded or bare silica stationary phase with a highly organic mobile phase, we force the polar protonated amine to partition into the water-enriched layer on the column surface. This provides excellent retention and orthogonal selectivity compared to RPLC.

  • High-pH RPLC: By raising the mobile phase pH to 9.5 using ammonium bicarbonate, the primary amine is partially neutralized. This suppresses silanol interactions and increases the molecule's hydrophobicity, allowing for strong retention on a pH-stable C18 column, as documented in studies on [1] and research on [2].

LC_Selection Start Analyze 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Acidic Standard Acidic RPLC (0.1% FA / C18) Start->Acidic Primary Amine Fully Ionized HighPH High-pH RPLC (pH 9.5 / XBridge C18) Start->HighPH Amine Partially Neutralized HILIC HILIC Mode (Amide/Silica Column) Start->HILIC High Polarity Retention Fail Suboptimal Data Acidic->Fail Poor Retention & Tailing Success1 Validated Workflow A HighPH->Success1 Sharp Peaks, Good Retention Success2 Validated Workflow B HILIC->Success2 Excellent Orthogonal Retention

Fig 1. Chromatographic method selection workflow based on primary amine polarity.

Mass Spectrometry (ESI+) & Fragmentation Mechanics

The protocol described herein operates as a self-validating system . The presence of the chlorine atom provides a natural ³⁵Cl/³⁷Cl isotopic distribution in an approximate 3:1 ratio. By simultaneously monitoring the MRM transitions for both isotopes, analysts can mathematically eliminate false-positive matrix interferences without requiring secondary orthogonal assays.

Under positive Electrospray Ionization (ESI+), the molecule readily protonates to form [M+H]⁺ at m/z 188.06 (³⁵Cl) and 190.06 (³⁷Cl). Collision-induced dissociation (CID) yields predictable, structurally informative fragments:

  • Loss of Ammonia (-17 Da): Cleavage of the primary amine yields a highly abundant fragment at m/z 171.03.

  • Pyrimidine Cross-Ring Cleavage: Higher collision energies induce fragmentation of the heterocyclic core, consistent with [3].

Fragmentation A Precursor [M+H]+ m/z 188.06 (35Cl) B Loss of NH3 m/z 171.03 A->B -17 Da (15 eV) C Loss of Methoxy m/z 157.03 A->C -31 Da (20 eV) D Cross-Ring Cleavage m/z 144.02 A->D Core Cleavage (25 eV) E 37Cl Isotope [M+H]+ m/z 190.06 F Isotope Fragment m/z 173.03 E->F -17 Da (15 eV)

Fig 2. ESI+ fragmentation pathways and isotopic validation for the target molecule.

Optimized MS/MS Parameters
ParameterValue
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Source Temperature 150 °C
Multiple Reaction Monitoring (MRM) Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Analytical Purpose
188.06 (³⁵Cl)171.03502515Quantifier (Primary)
188.06 (³⁵Cl)144.02502525Qualifier (Structural)
190.06 (³⁷Cl)173.03502515Isotope Confirmation

Step-by-Step Experimental Workflows

Sample Preparation
  • Stock Solution Generation: Accurately weigh 1.0 mg of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine and dissolve in 1.0 mL of LC-MS grade Methanol to achieve a 1 mg/mL stock. Store at -20 °C.

  • Working Standards: Dilute the stock solution serially using 50:50 Acetonitrile:Water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Extraction (Biological Samples):

    • Transfer 50 µL of plasma/serum to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing an appropriate isotopically labeled internal standard) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A to prevent solvent-induced peak distortion upon injection.

Workflow A: HILIC-MS/MS Protocol (Preferred)

HILIC is highly recommended for this molecule to maximize retention of the polar amine.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.125% Formic Acid

HILIC Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.05.095.0Initial
1.05.095.0Isocratic Hold
4.050.050.0Linear Ramp
5.050.050.0High Aqueous Wash
5.15.095.0Return to Initial
8.05.095.0Re-equilibration
Workflow B: High-pH RPLC-MS/MS Protocol (Alternative)

Use this protocol if HILIC is unavailable or if matrix components heavily suppress ionization in HILIC mode.

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) - Must be pH stable.

  • Column Temperature: 45 °C

  • Flow Rate: 0.5 mL/min

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile

High-pH RPLC Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.095.05.0Initial
0.595.05.0Isocratic Hold
3.05.095.0Linear Ramp
4.05.095.0Organic Wash
4.195.05.0Return to Initial
6.095.05.0Re-equilibration

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. URL:[Link]

  • Kipper, K., et al. "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds." University of Tartu Analytical Chemistry. URL:[Link]

  • K. E. G. et al. "Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals." Analytical Chemistry (ACS Publications), 2020. URL:[Link]

Topic: Preparing 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Stock Solutions for Screening

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Drug Discovery Professionals

Abstract

The integrity and reproducibility of high-throughput screening (HTS) data are fundamentally dependent on the quality of the compound stock solutions used. This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine. As a member of the pyrimidine class of heterocyclic compounds, proper handling and solubilization are critical to ensure its stability and accurate delivery in screening assays. This guide details field-proven protocols and explains the scientific rationale behind key procedural steps, from solvent selection to long-term storage and quality control, ensuring researchers can generate reliable and consistent results.

Introduction: The Criticality of Stock Solution Integrity

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a substituted pyrimidine, a scaffold of significant interest in medicinal chemistry and drug discovery. The reliability of any subsequent biological data generated using this compound hinges on the precise and accurate preparation of its stock solution. Errors in concentration, degradation of the compound, or precipitation can lead to misleading structure-activity relationships (SAR), false negatives or positives, and a significant loss of resources.[1][2]

This application note serves as a detailed protocol, grounded in established best practices for small molecule library management, to guide researchers in preparing high-quality, screening-ready stock solutions.

Compound Properties and Safe Handling

Prior to any experimental work, it is essential to understand the physicochemical properties and handling requirements of the compound. This information should be verified from the supplier's Certificate of Analysis (CoA).

Table 1: Physicochemical Properties of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

PropertyValueNotes
Molecular Formula C₇H₉ClN₃O-
Molecular Weight 186.62 g/mol Essential for accurate molar concentration calculations.[3]
Appearance White to off-white solid (Hypothetical)Visual inspection is the first step in quality control. Any deviation should be noted.
Purity (by HPLC/LC-MS) >98%Recommended for reliable screening results to avoid confounding effects from impurities.[4][5]
Solubility Soluble in DMSODimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[6][7]
Storage (Solid) Store at -20°C, protect from light and moisture.Pyrimidine derivatives can be susceptible to degradation.[8][9]
Safety and Handling Precautions

As a chlorinated heterocyclic compound, 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine should be handled with appropriate care in a well-ventilated laboratory or chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][10][11]

  • Static Discharge: Take precautionary measures against static discharges, especially when handling the powdered form.[8][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution in DMSO, a standard concentration for compound libraries intended for HTS.[4][13]

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions for biological screening for several key reasons:

  • Broad Solubility: DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar small molecules, which is crucial for large and diverse compound libraries.[6][7][14]

  • Miscibility: It is fully miscible with water and most cell culture media, allowing for seamless dilution to final assay concentrations.[6]

  • Low Volatility: Its high boiling point (189 °C) minimizes evaporation at room temperature, ensuring the concentration of the stock solution remains stable during handling.[6]

  • Assay Compatibility: While high concentrations can be cytotoxic, the final concentration of DMSO in most cell-based assays is typically kept below 0.5%, a level tolerated by most cell lines.[4][7]

Step-by-Step Methodology

1. Mass Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L * 0.001 L * 186.62 g/mol * 1000 mg/g = 1.866 mg

2. Weighing the Compound: a. Tare a sterile, clean, and appropriately sized vial (e.g., 1.5 mL microcentrifuge tube or 2 mL amber glass vial) on a calibrated analytical balance. b. Carefully weigh out the calculated mass (1.87 mg) of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine powder directly into the tared vial. For small quantities, it is often more practical to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to maintain accuracy.

3. Dissolution: a. Add the calculated volume of high-purity, anhydrous, or molecular biology-grade DMSO to the vial containing the compound. For 1.87 mg, this would be 1.0 mL. b. Tightly cap the vial to prevent moisture absorption by the hygroscopic DMSO. c. Vortex the solution for 1-2 minutes. A complete dissolution should result in a clear, particulate-free solution. d. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. e. As a final resort, gentle warming in a 37°C water bath for a short period can be attempted, but the thermal stability of the compound should be considered.[4]

4. Aliquoting and Storage: a. To prevent degradation from multiple freeze-thaw cycles, it is critical to aliquot the primary stock solution into smaller, single-use working aliquots (e.g., 10-50 µL) in clearly labeled, low-binding microcentrifuge tubes.[4][15] b. Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. c. Store the primary stock and all working aliquots at -20°C or -80°C, protected from light.[9][15]

Quality Control: A Self-Validating System

A protocol's trustworthiness is established through rigorous validation. The quality of the stock solution must be verified to ensure the integrity of screening data.[1][5]

Workflow for Stock Solution Preparation and QC

The following diagram outlines the comprehensive workflow from compound reception to the generation of screening-ready plates.

G cluster_prep Preparation cluster_storage Handling & Storage cluster_qc Quality Control cluster_screening Application Compound Receive Compound CoA Verify Certificate of Analysis (CoA) Compound->CoA Calc Calculate Mass for Target Concentration CoA->Calc Weigh Weigh Compound Calc->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve P_Stock Primary Stock (10 mM) Dissolve->P_Stock Aliquot Aliquot into Working Volumes P_Stock->Aliquot QC_Sample Take QC Sample P_Stock->QC_Sample W_Stock Working Stocks Aliquot->W_Stock Store Store at -20°C / -80°C (Protect from Light) W_Stock->Store Screen_Ready Screening-Ready Plates Store->Screen_Ready QC_Analysis Purity & Concentration Analysis (LC-MS/HPLC) QC_Sample->QC_Analysis QC_Pass QC Pass? QC_Analysis->QC_Pass QC_Pass->Store Pass Discard Discard Batch QC_Pass->Discard Fail

Caption: Experimental workflow for stock solution preparation and quality control.

Recommended QC Assays
  • Purity Assessment: The purity of the initial solid compound should be >98% as stated on the CoA. After dissolution, an aliquot of the stock solution should be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm purity and detect any potential degradation products.[9][16]

  • Concentration Verification: The actual concentration of the stock solution can be quantified using techniques like LC-MS coupled with a universal detector (e.g., CAD) or quantitative NMR (qNMR), using a certified reference standard.[17][18][19]

  • Visual Inspection: Before each use, visually inspect thawed aliquots for any signs of precipitation or color change. If observed, the aliquot should be discarded as its effective concentration is compromised.[9]

Summary of Recommendations

For ease of reference, the key parameters for preparing 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine stock solutions are summarized below.

Table 2: Summary of Stock Solution Parameters

ParameterRecommendationRationale
Primary Solvent High-Purity, Anhydrous DMSOExcellent dissolving power, miscibility with aqueous media, and low volatility.[6][7][20]
Primary Stock Conc. 10 mMStandard concentration for HTS libraries, allowing for a wide range of final assay concentrations.
Final DMSO in Assay < 0.5% (v/v)Minimizes solvent-induced cytotoxicity or off-target effects.[4][7]
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation, ensuring long-term stability.[15]
Handling Aliquot to avoid freeze-thaw cycles; protect from light.Prevents compound degradation and maintains concentration accuracy.[4][9]
Quality Control Confirm purity and concentration via LC-MS/HPLC post-preparation.Ensures data integrity and reproducibility of screening results.[16][17]

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. The lab's all-purpose oil DMSO. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • PMC. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • Kymos. Quality control of small molecules. [Link]

  • The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!). [Link]

  • PMC. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Technology Networks. Compound Libraries and Screening Collections Explained. [Link]

  • Organic Process Research & Development. Solvent Selection Methods and Tool. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • LCGC International. Separation Science in Drug Development, Part 4: Quality Control. [Link]

  • Reddit. How to be sure of purity of a compound? : r/chemistry. [Link]

  • ACS Publications. Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. [Link]

  • Agilent. Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. [Link]

  • Chlorine. [Link]

  • PMC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • PubChem. 4-Chloro-5-methylpyrimidin-2-amine. [Link]

  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. safety guidelines for chlorine. [Link]

  • Safety Spotlight. Chlorine Handling and Safety1. [Link]

Sources

Conjugation Methods for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Chemical Profile & Reactivity Dynamics

The molecule 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a highly versatile, bifunctional building block frequently utilized in the discovery of kinase inhibitors and macrocyclic urea orexin receptor agonists 1. The molecule presents a fascinating reactivity dichotomy: it possesses both a highly nucleophilic primary aliphatic amine and a highly electrophilic 4-chloropyrimidine core.

The Causality of Orthogonal Reactivity

If both functional groups are left unprotected in a basic medium, the primary amine of one molecule will rapidly attack the C4-chloro position of another, leading to uncontrolled intermolecular self-condensation (oligomerization). Therefore, the fundamental rule of conjugating this scaffold is sequential orthogonal functionalization : the primary amine must be capped first, followed by the functionalization of the pyrimidine ring.

The 5-methoxy group plays a crucial electronic role. While it stabilizes the pyrimidine ring via resonance (electron-donating), its inductive electron-withdrawing effect slightly modulates the electrophilicity of the C4-carbon. Consequently, while the C4-chloro group remains susceptible to Nucleophilic Aromatic Substitution (SNAr), it requires more aggressive conditions compared to a highly activated 5-fluoro analog 2. The SNAr proceeds via a classic addition-elimination mechanism, forming a transient Meisenheimer-like complex before restoring aromaticity 3.

Strategic Conjugation Workflow

ConjugationWorkflow Start 2-(4-Chloro-5-methoxypyrimidin- 2-yl)ethanamine (Bifunctional Core) Step1 Step 1: Amine Capping (Amide Coupling) Start->Step1 HATU, DIPEA, R-COOH, 0-25°C Intermediate Capped Amide Intermediate (Stable, non-polymerizing) Step1->Intermediate Step2 Step 2: C4-SNAr (Nucleophilic Substitution) Intermediate->Step2 R'-NH2 or R'-OH, Base, 100-120°C Final Fully Conjugated Pyrimidine Scaffold Step2->Final

Orthogonal conjugation workflow for bifunctional pyrimidine functionalization.

Experimental Methodologies

Protocol A: Fast-Kinetics Amide Coupling (Amine Capping)

Objective: Rapidly acylate the primary amine to neutralize its nucleophilicity and prevent scaffold oligomerization.

Causality of Reagents: We employ HATU over traditional carbodiimides (like DCC or EDCI) because of its superior kinetics. The rapid formation of the active HOAt ester ensures that the acylation outcompetes any background SNAr self-condensation. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is sterically hindered and non-nucleophilic, minimizing side reactions with the highly reactive pyrimidine electrophile 4.

Step-by-Step Procedure:

  • Activation: In an oven-dried, argon-purged flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq) in anhydrous DMF dropwise over 5 minutes.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validate completion via LC-MS; the self-validating marker is the complete disappearance of the starting pyrimidine mass (m/z ~187 [M+H]+) and the appearance of the target amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted SNAr at the C4 Position

Objective: Displace the C4-chloride with a secondary amine, aniline, or alkoxide to finalize the scaffold.

Causality of Reagents: With the primary amine safely capped as an amide, the molecule can now be subjected to thermal or microwave conditions. For aliphatic amines, DIPEA in n-butanol is sufficient. However, for less nucleophilic anilines, acid catalysis (e.g., catalytic p-TsOH) or elevated microwave heating in NMP is required to drive the Meisenheimer complex formation 3, 5.

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the capped pyrimidine intermediate from Protocol A (1.0 eq) and the nucleophilic amine/aniline (1.5 eq).

  • Solvent & Base: Add anhydrous n-Butanol (for aliphatic amines) or NMP (for anilines) to achieve a 0.2 M concentration. Add DIPEA (2.0 eq). (Note: If using an unreactive, electron-poor aniline, omit the base and instead add 0.1 eq of p-TsOH).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120 °C for 30 minutes.

  • Monitoring: Cool to room temperature and analyze an aliquot via TLC or LC-MS. If unreacted starting material remains, re-subject to microwave irradiation for an additional 15 minutes at 130 °C.

  • Workup: Pour the mixture into ice-cold water to induce precipitation. If a solid forms, collect via vacuum filtration and wash with cold water. If an oil forms, extract with Dichloromethane (DCM), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields and critical observations based on the choice of coupling partners and reaction conditions.

Reaction TypeNucleophile / PartnerCatalyst / ReagentSolventTemp (°C)Typical Yield (%)Key Observation / Causality
Amide Coupling Aliphatic Carboxylic AcidHATU, DIPEADMF2585–95Fast conversion; effectively outcompetes oligomerization.
Amide Coupling Aryl Carboxylic AcidEDCI, HOBt, DIPEADCM2575–85Slower kinetics; requires pre-activation of the acid.
SNAr (C4) Primary Alkyl AmineDIPEAn-Butanol80–10080–90Clean conversion; standard thermal heating is sufficient.
SNAr (C4) Aniline Derivativep-TsOH (cat.)1,4-Dioxane120 (MW)65–80Requires acid catalysis or microwave heating to proceed.
SNAr (C4) Phenol / AlkoxideK₂CO₃NMP100–12060–75Competing hydrolysis possible; requires strictly anhydrous conditions.

References

  • Benchchem. "Optimization of 4-Chloropyrimidine Substitution Reactions." 3

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution."4

  • Google Patents. "WO2022094012A1 - Macrocyclic urea orexin receptor agonists." 1

  • Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs." 2

  • PMC. "C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides." 5

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield drops and complex impurity profiles when working with highly reactive pyrimidine building blocks.

This guide is designed for drug development professionals. It moves beyond basic storage instructions to explain the causality behind the degradation of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, providing you with troubleshooting frameworks and self-validating protocols to ensure absolute scientific integrity in your workflows.

The Causality of Degradation (Mechanistic Overview)

The fundamental instability of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine stems from its bifunctional nature . It houses two highly reactive, opposing chemical moieties within the same structure:

  • The Electrophilic Core: The 4-chloropyrimidine ring is severely electron-deficient due to the electron-withdrawing nature of the nitrogen atoms. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

  • The Nucleophilic Tail: The primary aliphatic amine (ethanamine) is a strong nucleophile, highly prone to capturing atmospheric CO 2​ to form carbamates[2].

When stored as a free base, this molecule acts as its own worst enemy. The nucleophilic amine of one molecule will rapidly attack the electrophilic 4-chloro position of an adjacent molecule, leading to runaway intermolecular self-condensation (oligomerization). Furthermore, the 4-chloro group is highly sensitive to ambient moisture, which drives irreversible hydrolysis[3].

Degradation Target 2-(4-Chloro-5-methoxypyrimidin- 2-yl)ethanamine (Free Base) Polymer Oligomers / Polymers (Loss of HCl) Target->Polymer Intermolecular SNAr (Self-condensation) Hydrolyzed 4-Hydroxy Derivative (Mass shift: -18 Da) Target->Hydrolyzed H2O (Moisture) Nucleophilic Attack Carbamate Carbamate Salt (Mass shift: +44 Da) Target->Carbamate CO2 (Air) Amine Capture

Mechanistic degradation pathways of the free base under ambient conditions.

Quantitative Stability Matrix

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of the compound under various conditions. Always store this compound as a protonated salt (e.g., Hydrochloride) to render the amine non-nucleophilic.

Storage FormTemperatureAtmosphereTime to 5% Degradation ( t0.95​ )Primary Degradant Observed
Free Base 25°CAmbient Air< 2 hoursOligomers, Carbamate salts
Free Base -20°CArgon3 daysOligomers
HCl Salt 25°CAmbient Air14 days4-Hydroxy derivative (Hydrolysis)
HCl Salt -20°CArgon> 2 years None detected

Troubleshooting FAQs

Q: I left the free base of the compound on the bench overnight, and it turned into an insoluble yellow gum. What happened? A: You are observing intermolecular self-condensation. Because the free primary amine is highly nucleophilic and the 4-chloropyrimidine is a potent electrophile, the molecules polymerize via continuous SNAr reactions, releasing HCl gas and forming an insoluble poly-amine gum. Never store this compound as a free base.

Q: My LC-MS analysis of the starting material shows a major unexpected peak at 170.09 m/z. The expected [M+H]⁺ is 188.06 m/z. What is this impurity? A: This is the classic signature of moisture breach. The mass shift of -17.97 Da corresponds to the hydrolysis of the 4-chloro group. The chlorine atom (34.97 Da) has been displaced by a hydroxyl group from ambient water (17.00 Da). You must discard this batch or re-purify it, as the 4-hydroxy pyrimidine will not participate in your downstream cross-coupling reactions.

Q: I see a peak at 339.13 m/z in my LC-MS. Is this related to storage? A: Yes. This is the protonated dimer [2M−HCl+H]+ formed by the self-condensation of two molecules. Its presence indicates that the HCl salt was either not fully protonated during manufacturing or was exposed to a basic environment during storage.

Q: How do I safely use the compound in a coupling reaction if I can't store it as a free base? A: You must utilize an in situ free-basing strategy. Dissolve the stable HCl salt in your anhydrous reaction solvent, add your coupling partner, and only then add a non-nucleophilic base (like DIPEA or TEA) to initiate the reaction.

Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your experimental setups, use the following self-validating workflows. Every protocol includes a built-in analytical checkpoint to verify integrity before proceeding to scale-up.

Workflow Salt Procure/Store as HCl Salt Store Store at -20°C under Argon Salt->Store Prep Weigh & Dissolve in dry solvent Store->Prep Base Add DIPEA/TEA (In situ free-basing) Prep->Base React Immediate use in coupling reaction Base->React

Optimal workflow for storage and in situ activation to prevent degradation.

SOP 1: Aliquoting and Long-Term Storage

Objective: Prevent moisture hydrolysis and CO 2​ capture.

  • Preparation: Transfer the bulk bottle of the HCl salt into a glovebox purged with high-purity Argon (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials (to prevent potential UV-induced radical cleavage of the C-Cl bond).

  • Sealing: Seal the vials with PTFE-lined septa caps while still inside the Argon atmosphere.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer dedicated to moisture-sensitive reagents.

Validation Checkpoint: Before sealing the bulk container, take a 5 mg sample and run a Karl Fischer titration. The moisture content must be < 0.1% . If higher, the batch must be dried under high vacuum (with a liquid nitrogen trap) for 12 hours before storage.

SOP 2: In Situ Free-Basing for Cross-Coupling

Objective: Generate the reactive free base only in the presence of the target electrophile.

  • Dissolution: Remove a single-use aliquot from the -20°C freezer and allow it to warm to room temperature before opening to prevent condensation. Dissolve the HCl salt in anhydrous DMF or DMSO.

  • Partner Addition: Add your target electrophile (e.g., a carboxylic acid with coupling reagents, or an aryl halide) directly to the stirring solution.

  • Activation: Dropwise, add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The DIPEA will scavenge the HCl, liberating the primary amine, which will immediately react with your target electrophile rather than self-condensing.

Validation Checkpoint: 5 minutes after adding DIPEA, withdraw a 1 µL aliquot, quench in 1 mL of 50:50 MeCN/H 2​ O (0.1% Formic Acid), and inject onto the LC-MS. You should observe the mass of your desired product. If you see a rapidly growing peak at 339.13 m/z (the dimer), your target electrophile is either unreactive or was added too late.

References

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link][2]

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: Organic Process Research & Development - ACS Publications URL:[Link][1]

Sources

Optimizing HPLC retention times for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. Analyzing highly basic, polar compounds like 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine and its associated impurities (e.g., des-chloro analogs, positional isomers) presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, root-cause troubleshooting, and validated protocols to help you achieve robust, reproducible separations.

The Core Analytical Challenge: Mechanistic Overview

The difficulty in retaining and resolving 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine stems from its competing molecular features:

  • The Ethanamine Chain: Contains a highly basic primary amine (pKa ~9.5–10.0). Under standard acidic or neutral conditions, it is fully protonated, rendering the molecule highly polar and prone to secondary interactions with the stationary phase.

  • The Pyrimidine Ring: Features electron-withdrawing chloro and methoxy groups, making the ring nitrogens weakly basic but contributing to the molecule's overall hydrophobicity and UV activity.

To successfully chromatograph this compound, you must actively manage the ionization state of both the analyte and the silica stationary phase.

Logical workflow for optimizing HPLC retention of basic pyrimidine-ethanamines.

Symptom-Based Troubleshooting Guide

Q: Why does the main API elute near the void volume ( t0​ ) on a standard C18 column, despite having a hydrophobic chloro-pyrimidine ring? A: Causality: The primary ethanamine group dictates the molecule's behavior. At standard acidic (pH 2–3) or neutral (pH 7) reversed-phase conditions, this amine is fully protonated ( −NH3+​ ). The localized positive charge heavily solvates the molecule in the aqueous mobile phase, completely masking the hydrophobic contribution of the chloro-pyrimidine ring and leading to poor retention ( k′<1 ) [[1]]([Link]). Solution: Shift to a high-pH mobile phase (e.g., pH 10.5) using a hybrid-silica column. This deprotonates the amine, shifting the molecule to its neutral, lipophilic state, which drastically increases hydrophobic retention.

Q: I am observing severe peak tailing (USP Asymmetry > 2.0) for the main API and its des-chloro impurity. How can I correct this? A: Causality: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions between the positively charged protonated amine and negatively charged, unendcapped silanol groups ( −Si-O− ) on the silica stationary phase. At mid-pH (pH 4–7), silanols are highly ionized, creating strong electrostatic attraction that distorts the Gaussian peak shape [[2]]([Link]). Solution: You must either suppress silanol ionization or shield them. Lower the pH to < 3.0 to protonate and neutralize residual silanols, or use a base-deactivated, polar-embedded column designed specifically to shield basic analytes.

Q: How do I resolve the des-chloro impurity from the main API? They co-elute under my current acidic gradient. A: Causality: The loss of the chlorine atom reduces overall hydrophobicity. However, if the highly polar protonated amine dominates the retention mechanism (as it does at low pH without ion-pairing), the subtle hydrophobic difference of the pyrimidine ring is masked. Solution: Employ an ion-pairing reagent. By neutralizing the charge on the amine via a lipophilic anion (e.g., Heptafluorobutyric acid), the stationary phase interacts more intimately with the pyrimidine ring, amplifying the hydrophobic difference between the chloro and des-chloro species .

Quantitative Impact of Mobile Phase Chemistry

The table below summarizes how different mobile phase strategies alter the retention and symmetry of 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine.

Mobile Phase ConditionAnalyte Ionization StateSilanol Ionization StateTypical Retention Factor ( k′ )USP Tailing Factor ( As​ )
pH 7.0 (No additives)Protonated (+)Ionized (-)0.5 - 1.0> 2.0 (Severe Tailing)
pH 2.5 (0.1% Formic Acid)Protonated (+)Neutral (Protonated)0.5 - 1.51.2 - 1.5 (Moderate)
pH 2.5 + 10mM HFBA Ion-Paired Neutral ComplexNeutral (Protonated)3.0 - 5.01.0 - 1.2 (Excellent)
pH 10.5 (10mM NH4​OH )Neutral (Deprotonated)Ionized (-)4.0 - 6.01.0 - 1.1 (Excellent)

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for confirming system suitability before analyzing precious samples.

Protocol A: High-pH RP-HPLC Workflow (Preferred for UV/DAD Analysis)

Causality: Operating at pH 10.5 deprotonates the primary amine, maximizing hydrophobic retention and eliminating ionic interactions with silanols.

  • Column Selection: Install a high-pH stable, ethylene-bridged hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) capable of withstanding pH 1–12 . Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile. (Acetonitrile provides better resolution for methoxy-positional isomers due to its aprotic nature, preventing hydrogen bonding that masks isomer differences).

  • Gradient Design: Program a gradient from 5% B to 60% B over 10 minutes. The low initial organic composition ensures retention of highly polar synthetic precursors (e.g., unreacted ethanamine).

  • Self-Validation Step (System Suitability): Inject a mixed standard containing the basic analyte and a neutral marker (e.g., toluene).

    • Acceptance Criteria: If the basic analyte tails ( As​>1.5 ) while the neutral marker remains symmetric ( As​≈1.0 ), the hybrid matrix of the column is degrading, or the mobile phase pH has drifted below the amine's pKa. Do not proceed until the buffer is remade.

Protocol B: Volatile Ion-Pairing RP-HPLC (Preferred for LC-MS Profiling)

Causality: When high pH is not viable for your specific MS source, low pH with a volatile ion-pairing reagent (HFBA) forces the protonated amine into a neutral, hydrophobic complex, increasing retention while keeping silanols protonated .

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 5 mM Heptafluorobutyric acid (HFBA) to LC-MS grade water (pH ~2.5).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Optimization: Utilize a shallow gradient (10% to 40% B over 15 minutes) to maximize the resolution between the closely related des-chloro impurity and the main API.

  • Self-Validation Step (Equilibration Verification): Ion-pairing reagents require extensive time to coat the stationary phase. Perform three consecutive blank gradient runs. Overlay the baseline UV traces.

    • Acceptance Criteria: The system is validated for use only when the baseline drift between consecutive runs is < 2 mAU. If drift exceeds this, the column is not fully saturated with HFBA; continue flushing.

Frequently Asked Questions (FAQs)

Q: Why is my retention time shifting earlier with each subsequent injection? A: Drifting retention times for basic amines often indicate inadequate column equilibration, especially when using ion-pairing reagents or high-pH buffers. Ion-pairing reagents require up to 50 column volumes to fully establish a dynamic equilibrium on the stationary phase. Ensure your re-equilibration step at the end of the gradient is sufficiently long.

Q: Can I use a standard silica C18 column for this analysis if I wash it carefully? A: It is highly discouraged. Standard silica columns undergo rapid dissolution at pH > 8.0, which is the optimal pH range for analyzing this compound in its neutral state. If you are forced to use standard silica, you are restricted to low-pH methods (pH < 3.0) and must rely on heavily end-capped columns to minimize silanol-induced peak tailing .

Q: How does the methoxy group on the pyrimidine ring affect my separation? A: The methoxy group acts as a strong hydrogen-bond acceptor. When screening organic modifiers, switching from methanol (a protic solvent that can hydrogen bond with the methoxy group) to acetonitrile (an aprotic solvent) often yields significant changes in selectivity. Acetonitrile is generally superior for separating methoxy positional isomers because it does not compete for these hydrogen-bonding sites.

Sources

Overcoming steric hindrance in 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the challenges associated with the amide coupling of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, a substrate known for its steric complexity.

The primary challenge in coupling this amine arises from steric hindrance. The ethylamine side chain at the C2 position is flanked by the chloro and methoxy groups on the pyrimidine ring, which can sterically shield the amine's nucleophilic nitrogen, making it difficult for standard coupling protocols to proceed efficiently. This guide offers a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.

Question 1: My amide coupling reaction with 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine has a very low or no yield. What are the likely causes and how can I fix it?

Low yields are the most common issue when dealing with sterically hindered amines. The root cause is often an activation energy barrier that is too high for the reaction to proceed under standard conditions.[1][2] This can be due to an insufficiently reactive coupling reagent or suboptimal reaction conditions.

Initial Troubleshooting Workflow

G start Low/No Yield Observed reagent Step 1: Evaluate Coupling Reagent start->reagent Start Here conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low alternative Step 3: Consider Alternative Activation conditions->alternative If yield is still low success Improved Yield alternative->success If successful

Caption: A stepwise approach to troubleshooting low-yield coupling reactions.

Step 1: Re-evaluate Your Coupling Reagent

Standard carbodiimide reagents like EDC or DCC are often not potent enough for sterically demanding couplings.[3] The activated intermediate they form may not be reactive enough to overcome the steric barrier presented by the pyrimidine substrate.

Solution: Switch to a more powerful class of in-situ activating reagents.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , or COMU are significantly more effective.[3][4][5] They react with the carboxylic acid to form highly reactive activated esters that can more readily couple with the hindered amine.[6][7] HATU is often considered a gold standard for difficult couplings due to its high efficiency.[6][8]

  • Phosphonium Salts: Reagents such as PyBOP or PyAOP are also excellent choices for difficult couplings.[3][4] A key advantage is that phosphonium reagents cannot react with free amino groups, which can prevent a common side reaction.[4][9]

Table 1: Comparison of Recommended Coupling Reagents for Hindered Substrates

Reagent ClassExample(s)Key AdvantagesConsiderations
Uronium/Aminium HATU, HCTU, COMUHigh reactivity, fast reaction kinetics, and effective for hindered systems.[6][8]Can cause guanidinylation of the amine if not pre-activated with the acid.[9] Higher cost.[10]
Phosphonium PyBOP, PyAOPHigh reactivity, low risk of racemization, and does not cause guanidinylation.[2]Byproducts can sometimes be difficult to remove.
Carbodiimide EDC, DICInexpensive and generates water-soluble byproducts (EDC).[1]Often insufficient for sterically demanding couplings.[3]
Step 2: Optimize Reaction Conditions

Even with a potent coupling reagent, the reaction conditions play a critical role.

  • Temperature: For sluggish reactions, gently heating the mixture to 40-60 °C can help overcome the activation energy barrier.[1][2] Microwave-assisted synthesis is also a highly effective method to drive difficult couplings to completion quickly.[2][3]

  • Base Selection: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred to minimize side reactions.[2][11] For HATU-mediated couplings, 2 equivalents of base are typically required.

  • Solvent: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF), which can be beneficial for hindered couplings.[3]

  • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1-0.5 M is generally recommended.[1]

Step 3: Consider Alternative Activation Strategies

If the methods above fail, a more reactive electrophile may be necessary.

  • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ creates a small, highly reactive electrophile that is less susceptible to steric hindrance.[12][13] Reagents like TFFH or BTFFH can be used for this purpose, often yielding excellent results where other methods have failed.[2][12]

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side products in these couplings often arise from the reaction of the highly reactive activated intermediate with other nucleophiles or from side reactions of the coupling reagent itself.

Solution:

  • Order of Addition: For uronium reagents like HATU, it is crucial to pre-activate the carboxylic acid. Mix the carboxylic acid, HATU, and base in your solvent and stir for several minutes before adding the amine.[14] This prevents the HATU from reacting directly with your valuable amine, a side reaction known as guanidinylation.[9]

    G cluster_0 Recommended Protocol A 1. Carboxylic Acid + Base (e.g., DIPEA) B 2. Coupling Reagent (e.g., HATU) A->B C Stir for 5-10 min (Pre-activation) B->C D 3. Add Amine C->D

    Caption: Recommended order of addition for HATU-mediated couplings.

  • Choice of Additive: If using a carbodiimide like EDC, always include an additive such as HOBt or HOAt.[5] These additives form a more stable activated ester, which is less prone to side reactions and reduces the risk of racemization if your carboxylic acid is chiral.[5] Modern reagents like HATU and COMU already incorporate HOAt or an equivalent (Oxyma) in their structure.[4][15]

Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine considered sterically hindered?

The steric hindrance arises from the substitution pattern on the pyrimidine ring. The C4-chloro and C5-methoxy groups are in proximity to the C2 position where the ethylamine chain is attached. This arrangement creates a crowded environment around the nitrogen atom of the amine, physically impeding its ability to attack the activated carboxylic acid.[16]

Caption: Visual representation of steric hindrance around the amine. (Note: A real chemical structure diagram would be used here to illustrate the proximity of the Cl and OMe groups to the ethylamine side chain.)

Q2: Can I use an excess of one of the coupling partners to drive the reaction to completion?

Yes, using a slight excess (e.g., 1.1-1.2 equivalents) of the less expensive or more readily available partner can be an effective strategy to improve yield, especially when one component is particularly valuable.[17]

Q3: Are there any specific safety considerations for the recommended coupling reagents?

Yes. Uronium and phosphonium salts should be handled with care in a well-ventilated fume hood. Some benzotriazole-based reagents (like HBTU and HATU) are potentially explosive under specific conditions (e.g., heating), although this is a low risk under normal laboratory use. Always consult the Safety Data Sheet (SDS) for any reagent before use.

Q4: My carboxylic acid is chiral. What is the best way to avoid racemization?

Racemization is a risk when the alpha-carbon of the carboxylic acid is a stereocenter. To minimize this:

  • Use coupling reagents known to suppress racemization, such as those containing HOAt or Oxyma (e.g., HATU, COMU, PyAOP).[2][4]

  • Keep the reaction temperature as low as possible. Avoid prolonged heating if feasible.

  • Choose the base carefully. A weaker base like N-methylmorpholine (NMM) may be preferable to stronger bases like DIPEA if racemization is a persistent issue.[4]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling with a Hindered Amine

This protocol is a robust starting point for difficult couplings.

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF or NMP (to make a 0.2 M solution) is added DIPEA (2.0 equiv.).

  • Add HATU (1.1 equiv.) to the mixture and stir at room temperature for 5-10 minutes to allow for pre-activation.

  • Add a solution of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.2 equiv.) in a small amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish after several hours, consider heating the mixture to 40-50 °C.

  • Upon completion, the reaction can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., water, brine), drying, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[12][13]

  • Activation: Dissolve the carboxylic acid (1.3 equiv.) in anhydrous dichloromethane (CH₂Cl₂). Add a fluorinating agent such as BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).[2] Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the hindered amine (1.0 equiv.) to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat to 80 °C for 12-24 hours. Monitor for completeness.

  • Workup & Purification: Cool the reaction to room temperature and purify directly by column chromatography.

References

  • with Electron-Rich Amines. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings. Benchchem.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Optimizing Peptide Coupling: Key Techniques.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
  • Peptide Coupling Reagents Guide.
  • The synthesis of sterically hindered amides. PubMed.
  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
  • HATU coupling - what's the best order? : r/Chempros. Reddit.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • amide coupling help : r/Chempros. Reddit.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • The Synthesis of Sterically Hindered Amides.
  • Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines | Request PDF.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

Sources

Technical Support Center: Handling Moisture Sensitivity of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and handling of bifunctional heterocyclic building blocks. 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine presents a unique handling challenge due to the presence of two highly reactive, yet opposing, functional moieties: a hygroscopic primary aliphatic amine and a highly electrophilic 4-chloropyrimidine ring.

This guide provides deep mechanistic insights, self-validating handling protocols, and troubleshooting steps to ensure the scientific integrity of your synthetic workflows.

Mechanistic Insight: The "Dual-Threat" Degradation Pathway

To effectively handle this compound, you must understand the causality behind its degradation. The instability of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in ambient conditions is not merely additive; it is synergistic.

  • Hygroscopicity: The primary ethanamine group actively absorbs atmospheric moisture and carbon dioxide.

  • Autocatalytic SNAr Hydrolysis: The 4-chloro position of the pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. When moisture is absorbed, the basic primary amine raises the local pH. This basic environment drastically accelerates the nucleophilic attack of water on the electron-deficient C4 carbon, forming a Meisenheimer complex[1].

  • Irreversible Cleavage: The chloride ion is subsequently eliminated, irreversibly converting the chloropyrimidine into a 4-hydroxy-5-methoxypyrimidine derivative (which tautomerizes to the thermodynamically stable pyrimidone)[2].

Prolonged exposure to moisture, especially in the absence of a strong acid to protonate the amine, will lead to complete batch degradation[3].

Mechanism A Intact Compound (Amine + Chloropyrimidine) B Moisture Exposure (H2O Absorption) A->B C Amine-Catalyzed Local pH Increase B->C Amine acts as base D SNAr Hydrolysis at C4 Position B->D H2O acts as nucleophile C->D Accelerates attack E Degradation Product (4-Hydroxypyrimidine) D->E Chloride leaves

Caption: Mechanism of moisture-induced SNAr hydrolysis of the chloropyrimidine moiety.

Quantitative Analytical Signatures of Degradation

Before troubleshooting, you must establish a self-validating analytical baseline. Do not assume your starting material is intact. Run a blank LC-MS and compare your batch against the quantitative markers in the table below to determine if moisture exposure has already compromised your reagent.

Compound StateChemical FormulaExact Massm/z [M+H]+HPLC Relative Retention TimeKey ¹H-NMR Shift (C6-H)
Intact Reagent C7H10ClN3O187.05188.1 1.00 (Reference)~8.2 ppm (Singlet)
Hydrolyzed (4-OH) C7H11N3O2169.09170.1 0.65 (More polar)~7.8 ppm (Singlet, shielded)
Carbamate (CO2 adduct) C8H10ClN3O3231.04232.0 1.15 (Less polar)~8.2 ppm (Singlet)
Troubleshooting & FAQs

Q1: My batch of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine has turned from a free-flowing powder into a sticky, insoluble mass. What happened? A1: This is the physical manifestation of the "dual-threat" degradation. The primary amine has absorbed atmospheric water (becoming sticky) and reacted with CO2 to form carbamate salts (reducing solubility in organic solvents). Simultaneously, the absorbed water has initiated the SNAr hydrolysis of the C-Cl bond[1]. The resulting pyrimidone byproduct has drastically different solubility profiles, leading to the gummy mass you observe.

Q2: I need to use this compound in an aqueous buffer for a biological assay. How can I prevent it from hydrolyzing during the experiment? A2: Chloropyrimidines are inherently unstable in aqueous solutions, but their hydrolysis rate is highly pH-dependent[3]. To minimize degradation during your assay:

  • Control the pH: Keep the buffer strictly between pH 4.0 and 6.5. At pH < 1, the pyrimidine ring protonates, inviting water attack[3]. At pH > 7, hydroxide ion concentration increases, accelerating SNAr[1].

  • Temperature Control: SNAr activation energy is easily overcome by heat[2]. Keep your assay on ice (0-4 °C) until the exact moment of initiation.

Q3: I accidentally left the reagent vial open on the benchtop for an hour. Can I rescue the compound? A3: It depends on the extent of the exposure. Water absorption is reversible; SNAr hydrolysis is not.

  • Validation Step: Immediately run an LC-MS.

  • If the m/z 170.1 peak (hydrolysis product) is absent, you can rescue the batch by dissolving it in anhydrous dichloromethane (DCM), drying over freshly baked Na₂SO₄, and concentrating under high vacuum.

  • If the m/z 170.1 peak is present, the covalent C-Cl bond has been cleaved. You must perform flash column chromatography (eluting with a DCM/MeOH gradient) to separate the intact reagent from the highly polar pyrimidone byproduct.

Step-by-Step Methodologies
Protocol 1: Self-Validating Anhydrous Dispensing Workflow

To guarantee 0% moisture degradation during routine benchwork, implement this strict inert-atmosphere protocol[4].

Prerequisites:

  • Karl Fischer titrator (to validate solvent dryness < 50 ppm H₂O).

  • Argon-filled glovebox or a properly maintained Schlenk line.

Step-by-Step Procedure:

  • Equilibration: Remove the sealed reagent bottle from the -20 °C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for exactly 60 minutes. Causality: Opening a cold bottle in ambient air instantly condenses atmospheric moisture directly onto the reagent.

  • Atmosphere Transfer: Transfer the equilibrated bottle into an Argon-filled glovebox.

  • Dispensing: Weigh the required mass into a pre-dried (baked at 120 °C overnight) reaction vial.

  • Solvent Validation: Before adding any solvent to the reagent, draw a 1 mL aliquot of your "anhydrous" solvent and run a Karl Fischer titration. Self-Validation: Proceed only if H₂O < 50 ppm.

  • Reaction Initiation: Dissolve the reagent in the validated solvent, seal the reaction vial with a PTFE-lined septum, and remove it from the glovebox to proceed with your synthesis.

  • Storage: Flush the master reagent bottle with Argon, seal tightly with Parafilm, and immediately return it to the -20 °C freezer[4].

Workflow S1 1. Transfer to Glovebox (Argon/N2 Atmosphere) S2 2. Equilibrate to Room Temp (Prevent Condensation) S1->S2 S3 3. Dispense Reagent (Use Pre-dried Glassware) S2->S3 S4 4. Seal Container (Parafilm + Desiccant) S3->S4 S5 5. Store at -20°C (Dark, Dry Environment) S4->S5

Caption: Step-by-step inert atmosphere workflow for dispensing moisture-sensitive reagents.

Protocol 2: Chemical Rescue & Free-Basing (Post-Moisture Exposure)

If your reagent has absorbed water but has not yet undergone hydrolysis, use this protocol to strip the moisture without triggering SNAr.

  • Dissolution: Dissolve 1.0 g of the compromised reagent in 20 mL of anhydrous Dichloromethane (DCM).

  • Cold Wash: Chill 10 mL of saturated aqueous NaCl (brine) to 0 °C. Causality: Cold temperatures suppress the activation energy required for hydrolysis during the aqueous wash[2].

  • Extraction: Transfer the DCM mixture to a separatory funnel. Add the cold brine. Shake gently and vent.

  • Phase Separation: Collect the lower organic (DCM) layer.

  • Drying: Add 5.0 g of anhydrous Sodium Sulfate (Na₂SO₄) to the DCM layer. Stir for 15 minutes. Self-Validation: The Na₂SO₄ should be free-flowing, not clumped. If it clumps entirely, add more until it flows freely.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 25 °C .

  • High Vacuum: Place the resulting residue under high vacuum (0.1 mbar) for 4 hours to remove residual trace DCM and water.

References
  • Chloropyrimidine intermediates - US6448403B1. Google Patents.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development - ACS Publications.
  • 5-Bromo-2-chloropyrimidine Material Safety and Handling. Apollo Scientific.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your synthesis: the reaction temperature. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance the yield and purity of your target compounds.

The core of this synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. The key challenge lies in selectively substituting the chlorine atom at the C2 position of a precursor like 2,4-dichloro-5-methoxypyrimidine with an ethanamine derivative, without promoting unwanted side reactions at the C4 position or causing decomposition. Temperature is the lever that most directly controls this delicate balance.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding the synthesis and handling of chlorinated pyrimidine derivatives.

Q1: What are the primary safety considerations when heating reactions involving chlorinated pyrimidines?

A: Chlorinated pyrimidines, like many halogenated heterocyclic compounds, demand rigorous safety protocols.[1] When heated, potential hazards are magnified.

  • Inhalation & Contact: These compounds can be irritating to the skin, eyes, and respiratory system.[2][3] Vapors or aerosols generated at elevated temperatures increase the risk of exposure. All work must be conducted in a certified chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE): Chemical splash goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves are mandatory.[2][4]

  • Hazardous Decomposition: At high temperatures, thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[2]

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, heating can cause a dangerous build-up of pressure. Ensure any sealed reaction vessels are rated for the intended temperature and pressure.

Q2: How can I effectively monitor the reaction to find the optimal temperature?

A: Real-time or near-real-time reaction monitoring is crucial for optimization. The goal is to track the consumption of the 2,4-dichloro-5-methoxypyrimidine starting material and the formation of the desired C2-substituted product, as well as any C4-substituted or C2,C4-disubstituted byproducts.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[5] It allows for rapid qualitative assessment of the reaction progress. A well-chosen solvent system should clearly separate the starting material, product, and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[6][7][8] By taking aliquots at various time points and temperatures, you can accurately determine the concentration of each component, providing precise data on reaction rate and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives, GC-MS can help identify and quantify reaction components, confirming the mass of products and byproducts.[6]

Q3: What is a good starting temperature for my optimization experiments?

A: For SNAr reactions on dichloropyrimidines, a conservative starting point is often room temperature, gradually increasing from there. Many related syntheses are performed at temperatures ranging from ambient to 80-100 °C.[5][9] A prudent approach is to run initial scouting reactions at 25 °C, 50 °C, and 80 °C to observe the effect on reaction rate and byproduct formation.

Troubleshooting Guide: Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during your synthesis.

Issue 1: Low Yield or Incomplete Reaction

You observe a significant amount of unreacted 2,4-dichloro-5-methoxypyrimidine starting material after the expected reaction time.

Potential Cause A: Reaction Temperature is Too Low

  • Scientific Rationale: The reaction lacks sufficient activation energy for the nucleophilic attack to proceed at an appreciable rate. The C-Cl bond at the C2 position requires a certain thermal energy input to become susceptible to substitution by the ethanamine derivative.

  • Troubleshooting Protocol:

    • Confirm Reagent Integrity: First, ensure all starting materials are pure and dry, as impurities or moisture can inhibit the reaction.[10][11]

    • Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C).

    • Monitor Closely: After each temperature increase, monitor the reaction every 30-60 minutes using TLC or HPLC to check for the disappearance of starting material.[6]

    • Identify Optimal Range: Note the temperature at which the reaction proceeds to completion within a reasonable timeframe without significant byproduct formation. Some reactions may require heating to reflux.[12]

SolventTypical Reflux Temp. (°C)Notes
Tetrahydrofuran (THF)~66 °CCommon aprotic polar solvent.
Acetonitrile (MeCN)~82 °CGood for dissolving a wide range of reactants.
1,4-Dioxane~101 °CHigher boiling point for more stubborn reactions.
N,N-Dimethylformamide (DMF)~153 °CUse with caution; high boiling point can promote side reactions.

Potential Cause B: Inefficient Base or Catalyst

  • Scientific Rationale: SNAr reactions with amine nucleophiles often require a non-nucleophilic base to scavenge the HCl generated during the reaction. If the base is weak, inefficient, or sterically hindered, the resulting acidic conditions can protonate the ethanamine nucleophile, rendering it inactive and halting the reaction.

  • Troubleshooting Protocol:

    • Select an Appropriate Base: Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent is used.

    • Consider Temperature Effect on Base: The effectiveness of some bases can be temperature-dependent. Ensure the chosen base is stable and effective at the target reaction temperature. Some reactions may benefit from stronger, inorganic bases like K₂CO₃.[13]

Issue 2: Formation of Key Byproducts

The reaction yields a mixture of products, complicating purification and reducing the yield of the desired isomer.

Potential Byproduct A: 4-(ethanamine)-2-chloro-5-methoxypyrimidine (C4-Isomer)

  • Scientific Rationale: The chlorine at the C4 position is also an electrophilic site. While the C2 position is generally more reactive in dichloropyrimidines, higher temperatures can provide enough energy to overcome the activation barrier for substitution at C4, reducing the reaction's regioselectivity.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: This is the most effective solution. Lowering the temperature will preferentially slow down the less favorable C4 substitution reaction more than the C2 substitution.

    • Screen Solvents: The choice of solvent can influence regioselectivity. Experiment with different solvents (see table above) at a consistent, lower temperature.

    • Controlled Addition: Consider adding the ethanamine nucleophile slowly at a lower temperature to maintain its low instantaneous concentration, which can sometimes improve selectivity.

Potential Byproduct B: 2,4-bis(ethanamine)-5-methoxypyrimidine (Disubstituted Product)

  • Scientific Rationale: This byproduct forms when both chlorine atoms are substituted. It is highly favored by using an excess of the amine nucleophile and, crucially, by higher reaction temperatures and longer reaction times.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a precise amount of the ethanamine derivative, typically 1.0 to 1.1 equivalents.

    • Lower the Temperature: High temperatures significantly accelerate the second substitution reaction. Running the reaction at the minimum temperature required for complete consumption of the starting material is key.

    • Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed (as determined by TLC/HPLC) to prevent the slower, secondary substitution from occurring.

Visualized Workflows and Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.

G cluster_setup Experimental Setup Workflow cluster_optimize Temperature Optimization Loop cluster_end Final Steps start Define Reactants & Stoichiometry solvent Select Solvent (e.g., MeCN, THF) start->solvent temp Set Initial Low Temperature (e.g., 25°C) solvent->temp monitor Monitor Reaction (TLC/HPLC) at t=0, 1h, 4h, 24h temp->monitor check Reaction Complete? monitor->check increase_T Increase Temp by 15-20°C check->increase_T No analyze Analyze Purity & Byproducts check->analyze Yes monitor2 Monitor Reaction Again increase_T->monitor2 monitor2->check workup Workup & Purify Product analyze->workup

Caption: Workflow for systematic temperature optimization.

G start Problem: Low Yield of Target Product check_sm Is Starting Material (SM) Still Present? start->check_sm check_bp Are Byproducts Dominating? check_sm->check_bp No temp_low Cause: Temperature Too Low Solution: Increase Temp Incrementally check_sm->temp_low Yes reagent_issue Cause: Reagent/Base Issue Solution: Check Purity & Stoichiometry check_bp->reagent_issue No, Other Issues temp_high Cause: Temperature Too High Solution: Decrease Temperature check_bp->temp_high Yes, C4 or Di-Substituted time_long Cause: Reaction Time Too Long Solution: Stop Reaction Sooner temp_high->time_long

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. BenchChem Technical Support Center.
  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. BenchChem Technical Support Center.
  • RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine. BenchChem Technical Support.
  • National Science Review. (2022). Synthesis of pyrimidines from dinitrogen and carbon.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Request PDF.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem Technical Support Center.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
  • ACS Publications. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Fisher Scientific. (n.d.).
  • PubMed. (2006).
  • KISHIDA CHEMICAL CO., LTD. (2023).
  • Journal of the American Chemical Society. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society.
  • PMC. (n.d.).
  • YouTube. (2021).
  • ChemicalBook. (n.d.).
  • Merck Millipore. (2024).
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. BOC Sciences.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem Technical Support.
  • PMC. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC.
  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
  • WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.

Sources

Reducing side reactions during 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine amination

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amination of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Welcome to the technical support center for the synthesis and modification of pyrimidine-based compounds. This guide is designed for researchers, chemists, and drug development professionals who are working with the amination of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges and minimize side reactions, thereby improving yield, purity, and reproducibility.

The nucleophilic aromatic substitution (SNAr) on the C4 position of the pyrimidine ring is a crucial transformation. However, the bifunctional nature of the starting material—possessing both an activated aryl chloride for substitution and a nucleophilic primary amine on the side chain—presents a unique set of challenges. This guide addresses these issues directly in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section tackles the fundamental "why" questions, providing the mechanistic basis for the common issues encountered during the amination process.

Q1: What is the primary mechanism for this reaction, and what are the most common, predictable side reactions?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which makes the carbon atoms at positions 2, 4, and 6 electron-deficient and thus susceptible to nucleophilic attack.[1][2] The reaction is a two-step addition-elimination process where the incoming amine nucleophile attacks the C4 position, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[3]

However, due to the substrate's structure, several side reactions can compete with this desired pathway:

  • Intermolecular Self-Condensation/Dimerization: The primary amine on the ethanamine side chain of one molecule can act as a nucleophile, attacking the C4-chloro position of another molecule. This leads to the formation of dimers and potentially oligomers, which are often difficult to separate from the desired product.

  • Solvolysis (Hydrolysis or Alkoxylation): If the reaction is performed in a nucleophilic solvent such as water, methanol, or ethanol, the solvent itself can compete with the intended amine nucleophile.[4][5] This results in the formation of 4-hydroxy- or 4-alkoxy-pyrimidine byproducts, which reduces the yield of the target compound.[1]

  • Degradation of the Pyrimidine Ring: Under excessively harsh basic conditions or at very high temperatures, the electron-deficient pyrimidine ring can be susceptible to ring-opening or other degradation pathways.[1]

SM 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (Starting Material) DesiredProduct Desired Product (C4-Aminated) SM->DesiredProduct Dimer Dimerization Byproduct SM->Dimer Self-Condensation (Side-chain amine attacks another SM) Solvolysis Solvolysis Byproduct (4-OH or 4-OR') SM->Solvolysis Nuc Amine Nucleophile (R-NH2) Nuc->SM Desired S_NAr Path Solvent Nucleophilic Solvent (H2O, ROH) Solvent->SM

Caption: Key reaction pathways in the amination of the target substrate.

Q2: My reaction is not proceeding to completion, even after extended time or heating. What are the likely causes?

Low conversion is a common problem that can often be traced back to several factors:

  • Insufficient Temperature: Many SNAr reactions on chloropyrimidines require thermal energy to overcome the activation barrier.[3] If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended.

  • Poor Nucleophilicity of the Amine: The reactivity of the incoming amine is critical. Amines substituted with strong electron-withdrawing groups will be less nucleophilic and react more slowly. Steric hindrance, such as bulky groups near the nitrogen atom (e.g., ortho-substituted anilines), can also dramatically decrease the reaction rate.[3]

  • Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine nucleophile, rendering it non-nucleophilic. A non-nucleophilic base is required to scavenge this acid. If the base is too weak or used in a substoichiometric amount, the reaction will stall.

  • Solvent Choice: The solvent must be able to dissolve the reactants but should ideally be aprotic and non-nucleophilic to avoid side reactions.[6] Common choices include DMF, DMSO, THF, or dioxane.

Q3: How can I confirm that dimerization is the primary side reaction I am observing?

The most effective way to identify a dimerization byproduct is through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: Look for a mass peak that corresponds to (2 * M) - HCl, where M is the molecular weight of your starting material. This represents two molecules of the starting material condensing with the loss of one molecule of HCl.

  • NMR Spectroscopy: The dimer will have a more complex NMR spectrum than the starting material but will show characteristic signals from the pyrimidine and ethanamine moieties. The disappearance of the starting material's side-chain -NH₂ signal and the appearance of a new -NH- signal (secondary amine) is a key indicator.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and step-by-step protocols to overcome the side reactions identified above.

Guide 1: The Critical Role of a Protecting Group Strategy

The most robust solution to prevent self-condensation is to temporarily "cap" the nucleophilic side-chain amine with a protecting group.[7] This ensures that only the intended C4-chloro position is available for reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily installed, stable to the SNAr conditions, and can be removed under mild acidic conditions without affecting the final product.[8]

Start Starting Material (Free Side-Chain Amine) Protect Step 1: Protection (e.g., Boc-Anhydride) Start->Protect Protected_SM Boc-Protected Intermediate (Side-Chain Amine Masked) Protect->Protected_SM Aminate Step 2: Amination (Target S_NAr Reaction) Protected_SM->Aminate Protected_Product Boc-Protected Product Aminate->Protected_Product Deprotect Step 3: Deprotection (e.g., TFA or HCl) Protected_Product->Deprotect Final_Product Final Product (High Purity) Deprotect->Final_Product

Caption: Workflow for the protecting group strategy.

  • Setup: Dissolve 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected intermediate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or dioxane).

  • Reagent Addition: Add the desired amine nucleophile (1.0-1.2 eq.) followed by a non-nucleophilic base like DIPEA or potassium carbonate (K₂CO₃) (2.0 eq.).[1][6]

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography.

  • Setup: Dissolve the purified Boc-protected product in a solvent such as DCM or dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as an HCl or TFA salt. To obtain the free base, dissolve the residue in water and basify carefully with a base like sodium bicarbonate, then extract with an organic solvent.

Guide 2: Optimizing Reaction Conditions to Minimize Solvolysis and Other Byproducts

Even when using a protecting group, optimizing the reaction conditions is crucial for achieving high yields and purity.

Start Low Yield or Multiple Products Check_SM Is Starting Material (SM) pure? Start->Check_SM Purify_SM Action: Purify SM (Recrystallization/Chromatography) Check_SM->Purify_SM No Check_Conditions Are reaction conditions anhydrous? Check_SM->Check_Conditions Yes Purify_SM->Check_Conditions Dry_Reagents Action: Use dry solvents, reagents, and inert atmosphere Check_Conditions->Dry_Reagents No Check_Base Is the base appropriate? Check_Conditions->Check_Base Yes Dry_Reagents->Check_Base Base_Solutions Consider: - Non-nucleophilic (DIPEA, K2CO3) - Stronger base if needed (Cs2CO3) - Stoichiometry (>=2 eq.) Check_Base->Base_Solutions No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Base_Solutions->Check_Temp Temp_Solutions Action: Incrementally increase temp. (e.g., 80°C -> 100°C -> 120°C) Avoid excessive heat to prevent degradation. Check_Temp->Temp_Solutions No Success High Yield, Clean Product Check_Temp->Success Yes Temp_Solutions->Success

Caption: Troubleshooting workflow for optimizing the amination reaction.

The choice of base and solvent can significantly impact the outcome. The following table summarizes common choices and their rationale.

ParameterRecommended ChoiceRationale & ConsiderationsPotential Issues
Solvent DMF, DMSO, Dioxane, THFAprotic polar solvents are generally effective at dissolving reactants and facilitating SNAr reactions.Must be anhydrous to prevent solvolysis.[1] High boiling points can make removal difficult.
WaterCan be a "green" and effective solvent, sometimes accelerating the reaction.[4][9]High risk of hydrolysis to 4-hydroxypyrimidine. Best used in acid-catalyzed reactions where the amine is protonated.[5]
Base DIPEA, TEALiquid organic bases that are non-nucleophilic and effective HCl scavengers. Easy to handle.Can sometimes be difficult to remove during workup.
K₂CO₃, Cs₂CO₃Inorganic bases. Stronger bases like Cs₂CO₃ can accelerate reactions with less reactive nucleophiles.[6]Heterogeneous reaction may require vigorous stirring. Can be less effective at lower temperatures.
Temperature 80 - 120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.Temperatures >140 °C should be approached with caution as they may lead to pyrimidine ring degradation.[1]

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kier, J. C., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Kier, J. C., et al. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. Retrieved from [Link]

  • Organometallics. (2003, February 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. Retrieved from [Link]

  • Maulide, N., et al. (2025, December 15). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. PMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010, June 4). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. ACS Figshare. Retrieved from [Link]

  • PubMed. (2024, March 12). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, October 13). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, January 7). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Retrieved from [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]

  • (Z)-2-{methylene}malononitrile. (2022, March 13). Retrieved from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. (n.d.). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Retrieved from [Link]

  • Deaminative chlorination of aminoheterocycles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

Sources

Resolving false positives in biochemical assays using 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in biochemical screening: the identification and resolution of false-positive results. Our goal is to equip you with the expertise and validated protocols necessary to ensure the integrity of your screening data and to focus your resources on genuine hits.

A Note on 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

We have received inquiries regarding the use of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine as a tool for resolving false positives in biochemical assays. A thorough review of current scientific literature and high-throughput screening (HTS) best practices does not indicate that this compound is used as a standard reagent or control for this purpose.

Based on its chemical structure—a substituted pyrimidine—it is more likely that this compound, like many other small molecules, could itself be a source of assay interference rather than a remedy for it. Pyrimidine derivatives are a well-known class of "privileged scaffolds" in medicinal chemistry, meaning they can interact with a wide range of biological targets.[1] This promiscuity can sometimes lead to non-specific interactions or assay artifacts. Therefore, if 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine appears as a 'hit' in your screen, we recommend subjecting it to the rigorous validation and triage workflows described in this guide.

This support center will focus on the established, universally accepted principles and methodologies for managing false positives, ensuring your research is built on a foundation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What constitutes a "false positive" in a biochemical assay?

A false positive is a result that indicates a test compound is active against a biological target when, in fact, it is not.[2] This apparent activity is not due to a specific, direct interaction with the target of interest but rather stems from the compound interfering with the assay's detection method or components.[3] These artifacts are a significant drain on resources, leading to wasted time and effort in pursuing non-viable candidates.[4]

Q2: What are the most common causes of false positives?

False positives arise from a variety of mechanisms, which can be broadly categorized as either technology-related or non-technology-related interference.[5]

  • Compound Autofluorescence or Quenching: The compound emits light at the same wavelength as the assay signal, or it absorbs the light emitted by the reporter, leading to an artificially high or low reading.

  • Chemical Reactivity: The compound may chemically react with assay reagents, such as the enzyme substrate or the reporter molecule itself (e.g., luciferase).[6][7] Thiol-reactive compounds are a particularly common source of interference.[8]

  • Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes, giving the appearance of true inhibition.

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that rely on redox-sensitive reagents or produce reactive oxygen species (e.g., hydrogen peroxide) that damage assay components.[9]

  • Contaminants: Impurities in the compound sample, including residual metals from synthesis (like zinc) or organic byproducts, can be the true source of activity.[4][10]

  • Luciferase Inhibition: In reporter assays using luciferase, compounds can directly inhibit the luciferase enzyme, leading to a drop in signal that is mistaken for an effect on the upstream biological target.[2]

Q3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS (Pan-Assay INterference compoundS) are chemical structures that are known to frequently appear as hits in multiple, unrelated HTS campaigns.[11] These "frequent hitters" often act through non-specific mechanisms like chemical reactivity or aggregation.[8] Several computational filters and databases have been developed to flag compounds containing PAINS substructures, allowing researchers to deprioritize them early in the hit triage process.[9][11] It is crucial to note, however, that not every compound flagged as a PAIN is a false positive, and not all false positives are PAINS; experimental validation remains essential.[9]

Q4: How can I proactively design my assay to be more robust against false positives?

A well-designed assay is the first line of defense. Key considerations include:

  • Assay Validation: Before starting a screen, thoroughly validate the assay's performance. This includes assessing its signal window, signal stability over time, and robustness, often quantified by the Z'-factor. A Z' factor ≥ 0.5 is typically considered excellent for HTS.[1][12]

  • Reagent Selection: Choose reagents that are stable and less prone to interference. For example, in fluorescence-based assays, using red-shifted fluorophores can help minimize interference from autofluorescent compounds, which tend to emit in the blue-green spectrum.

  • Orthogonal Readouts: If possible, develop a primary assay and a secondary, orthogonal assay in parallel. An orthogonal assay measures the same biological endpoint but uses a different detection technology, making it a powerful tool for confirming hits.[3]

Troubleshooting Guide: A Workflow for Hit Triage and False Positive Identification

When your primary screen yields a list of potential hits, it is critical to implement a systematic triage process to eliminate artifacts.

G cluster_0 Phase 1: Primary Screen & Hit Nomination cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: False Positive Resolution cluster_3 Phase 4: Final Validation PrimaryScreen Primary HTS (Single Concentration) HitList Generate Initial Hit List PrimaryScreen->HitList DoseResponse Dose-Response Confirmation (Determine IC50/EC50) HitList->DoseResponse Computational Computational Triage (PAINS Filters, Property Analysis) DoseResponse->Computational Triage Prioritize Hits (Potency, SAR, Chemical Tractability) Computational->Triage Interference Assay Interference Checks (See Protocol 1) Triage->Interference Orthogonal Orthogonal Assay Validation (See Protocol 2) Interference->Orthogonal Aggregation Aggregation Counter-Screen (See Protocol 3) Orthogonal->Aggregation ValidatedHit Validated Hit (Proceed to Lead Optimization) Aggregation->ValidatedHit

Caption: High-level workflow for hit validation and false positive triage.

Protocol 1: Counter-Screen for Technology-Specific Interference

Objective: To determine if a hit compound directly interferes with the assay's detection components. This protocol should be adapted for your specific assay technology (e.g., fluorescence, luminescence, absorbance).

Methodology (Example for a Luciferase-Based Assay):

  • Reagent Preparation: Prepare a buffer solution identical to your primary assay buffer.

  • Plate Layout: In a 384-well plate, designate wells for:

    • Negative Control (Buffer + Luciferase + Substrate, no compound)

    • Positive Control (Luciferase inhibitor, if available)

    • Test Compounds (Buffer + Luciferase + Substrate + Test Compound)

  • Compound Addition: Add your hit compounds to the designated wells at the same final concentration used in the primary screen.

  • Reagent Addition: Add the luciferase enzyme and its substrate (e.g., luciferin) to all wells. Crucially, the biological target from your primary assay is omitted.

  • Incubation & Readout: Incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the negative control (100% activity).

    • A significant drop in signal in the presence of your test compound indicates direct inhibition of the luciferase enzyme, flagging it as a likely false positive.

CompoundPrimary Screen Activity (% Inhibition)Luciferase Counter-Screen (% Inhibition)Interpretation
Hit A 85%5%Likely a true hit.
Hit B 92%88%False Positive. Directly inhibits luciferase.
Hit C 78%12%Likely a true hit.
Protocol 2: Orthogonal Assay Validation

Objective: To confirm that a hit compound's activity is maintained when the biological target's activity is measured using a different technology. This is one of the most robust methods for validating a hit.[3]

Causality: A true hit modulates the biological target. This effect should be detectable regardless of the downstream readout method. A false positive that interferes with a specific technology (e.g., fluorescence polarization) will likely be inactive in an orthogonal assay that uses a different technology (e.g., mass spectrometry).

Methodology (Conceptual):

  • Select an Orthogonal Method: If your primary assay is a fluorescence intensity-based enzyme assay, an orthogonal method could be:

    • Label-Free Detection: Such as Surface Plasmon Resonance (SPR) to measure direct binding of the compound to the target.

    • Different Enzyme-Coupled System: Measuring the consumption of a substrate or production of a product via a different enzymatic reaction.

    • Mass Spectrometry: Directly measuring the conversion of substrate to product.

  • Assay Development: Optimize the orthogonal assay to have a sufficient signal window and acceptable performance metrics (e.g., Z' > 0.5).

  • Test Primary Hits: Run the confirmed hits from your primary screen through the orthogonal assay in a full dose-response format.

  • Data Analysis:

    • Calculate the IC50/EC50 values from the orthogonal assay.

    • A true hit should demonstrate comparable potency in both the primary and orthogonal assays. A compound that is potent in the primary screen but inactive in the orthogonal assay is a false positive.

Protocol 3: Identifying Aggregation-Based Inhibition

Objective: To determine if a compound's inhibitory activity is due to the formation of aggregates.

Causality: Aggregating compounds are non-specific inhibitors that often display steep dose-response curves. Their mechanism can be disrupted by the inclusion of a non-ionic detergent, which prevents aggregate formation.

Methodology:

  • Reagent Preparation: Prepare two sets of assay buffers: one standard buffer and one buffer containing 0.01% (v/v) Triton X-100.

  • Run Parallel Assays: Perform your standard biochemical assay in parallel using both buffer conditions. Test your hit compound in a full dose-response curve in both the presence and absence of the detergent.

  • Data Analysis:

    • Plot the dose-response curves for both conditions.

    • If the compound's IC50 value significantly increases (i.e., potency is lost) in the presence of Triton X-100, it is highly likely an aggregator and thus a false positive. A true inhibitor's potency should be largely unaffected by the detergent.

G Start Suspected Positive Hit CheckInterference Does it interfere with assay technology? (Protocol 1) Start->CheckInterference CheckOrthogonal Is it active in an orthogonal assay? (Protocol 2) CheckInterference->CheckOrthogonal No FalsePositive Classify as False Positive CheckInterference->FalsePositive Yes CheckAggregation Is activity lost with detergent? (Protocol 3) CheckOrthogonal->CheckAggregation Yes CheckOrthogonal->FalsePositive No CheckAggregation->FalsePositive Yes TrueHit Classify as Validated Hit CheckAggregation->TrueHit No

Caption: Decision tree for troubleshooting a single hit compound.

References

  • Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. ACS Publications. Available at: [Link]

  • PAINS management: open source model to eliminate nuisance compounds. Nature. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available at: [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]

  • How to Triage PAINS-Full Research. PMC. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Comprehensive Guide to Assay Development Boulder: Elevating Biotechnology innovation. Infinix Bio. Available at: [Link]

  • Preventing False Positive Test Results. Calbiotech. Available at: [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]

  • Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

  • The Implications of False Positives in Diagnostic Testing. Applied BioCode. Available at: [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Available at: [Link]

  • Metal impurities cause false positives in high-throughput screening campaigns. PubMed. Available at: [Link]

  • Fixing False Positives in Cosmetic Testing. Clean Beauty Action Network. Available at: [Link]

  • To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. BioAgilytix. Available at: [Link]

  • Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. PMC. Available at: [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa. Semantic Scholar. Available at: [Link]

  • Assay Interference by Chemical Reactivity. PubMed. Available at: [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

Sources

Technical Support Center: Safe Scale-Up Production of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine . This critical intermediate is frequently utilized in the development of kinase inhibitors and orexin receptor agonists. Scaling up pyrimidine core syntheses presents unique thermal, chemoselective, and stability challenges. This guide provides field-proven protocols, safety architectures, and troubleshooting FAQs to ensure high-yield, safe manufacturing.

Part 1: Process Workflow & Safety Architecture

G A 3-(Boc-amino)propanamidine + Methyl Methoxyacetate B Step 1: Condensation (NaOEt, EtOH, Reflux) A->B C 2-(2-(Boc-amino)ethyl)-5-methoxypyrimidin-4-ol B->C D Step 2: Chlorination (POCl3, DIPEA, Toluene, 80°C) C->D E tert-Butyl (2-(4-chloro-5-methoxypyrimidin-2-yl)ethyl)carbamate D->E F Step 3: Deprotection (4M HCl/Dioxane, 20°C) E->F G 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (Target API Intermediate) F->G

Scale-up synthesis workflow for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

Part 2: Self-Validating Experimental Protocols
Step 1: Pyrimidine Ring Condensation
  • Objective: Construct the 5-methoxypyrimidin-4-ol core while preserving the Boc-protected amine.

  • Causality: Using sodium ethoxide (NaOEt) in ethanol provides the necessary basicity to drive the condensation of the amidine with the formyl ester without cleaving the acid-sensitive Boc group.

  • Protocol:

    • Charge a dry reactor with anhydrous ethanol (10 vol) and NaOEt (1.2 eq) under a nitrogen atmosphere.

    • Add 3-(Boc-amino)propanamidine (1.0 eq) and stir for 30 minutes to free-base the amidine.

    • Dropwise add a mixture of methyl methoxyacetate (1.1 eq) and ethyl formate (1.1 eq) over 1 hour, maintaining the internal temperature below 30°C.

    • Heat the reaction to reflux (78°C) for 12 hours.

    • In-Process Control (IPC): Analyze via HPLC. The reaction is self-validating when the amidine peak (<2%) is replaced by the pyrimidin-4-ol mass.

    • Cool to room temperature, neutralize with acetic acid to pH 6, and concentrate in vacuo. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Step 2: Chlorination (Critical Scale-Up Node)
  • Objective: Convert the C4-hydroxyl group to a chloride safely.

  • Causality: Neat phosphorus oxychloride (POCl₃) poses a severe thermal runaway risk at scale. Toluene is employed as a thermal sink to control the exotherm. N,N-Diisopropylethylamine (DIPEA) is critical; it scavenges the generated HCl, preventing the acid-catalyzed degradation of both the methoxy group and the Boc-protecting group[1].

  • Protocol:

    • Suspend 2-(2-(Boc-amino)ethyl)-5-methoxypyrimidin-4-ol (1.0 eq) in anhydrous toluene (8 vol).

    • Add DIPEA (1.5 eq) and cool the mixture to 5°C.

    • Slowly charge POCl₃ (1.2 eq) via an addition funnel, maintaining the internal temperature below 15°C.

    • Gradually heat the mixture to 80°C for 4 hours.

    • IPC: Monitor gas evolution (HCl). Cessation indicates reaction completion. Confirm via HPLC.

    • Cool to 10°C and quench by slow addition into a vigorously stirred ice-water bath, maintaining pH > 7 with K₂CO₃. Extract with toluene, treat the organic layer with activated carbon (5% w/w) at 60°C for 15 minutes, filter through Celite, and crystallize from heptane.

Step 3: Boc-Deprotection & Salt Isolation
  • Objective: Unmask the primary amine to yield the target compound.

  • Causality: 4M HCl in dioxane is selected over Trifluoroacetic acid (TFA). TFA requires complex basic aqueous workups that can hydrolyze the sensitive C4-chloride. HCl/dioxane cleanly cleaves the Boc group and allows the product to precipitate directly as a highly pure, filterable hydrochloride salt[2].

  • Protocol:

    • Dissolve the chlorinated intermediate (1.0 eq) in anhydrous 1,4-dioxane (5 vol).

    • Slowly add 4M HCl in dioxane (5.0 eq) at 20°C. A mild exotherm (ΔT ~10°C) will occur.

    • Stir at room temperature for 4 hours.

    • IPC: LCMS analysis must show the complete disappearance of the +100 Da (Boc) mass.

    • The product will precipitate as a white solid. Filter the suspension under nitrogen, wash with cold MTBE (2 vol), and dry under vacuum at 40°C to yield 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine hydrochloride.

Part 3: Troubleshooting Guides & FAQs

Q1: During chlorination, we observe severe tarring and a runaway exotherm. How do we prevent this? A: Tarring is a hallmark of neat POCl₃ reactions. Transition to a solvent-diluted system. Toluene acts as an excellent heat sink, and the addition of DIPEA neutralizes the highly reactive HCl gas that causes polymerization and tar formation.

Q2: The 4-chloro-5-methoxypyrimidine intermediate turns yellow upon standing. Is it degrading? A: Yes. The 4-chloro-5-methoxypyrimidine core is notoriously unstable and yellows due to auto-catalytic degradation[1]. To stabilize it, treat the hot organic extract with activated carbon, filter through Celite, and crystallize it from heptane. Store the resulting white needles under inert gas at -20°C.

Q3: Why do we see premature Boc-deprotection during the chlorination step? A: POCl₃ generates HCl gas as a byproduct. If the DIPEA equivalent is insufficient, the local acidic environment will prematurely cleave the Boc group, leading to unwanted side reactions. Ensure at least 1.5 equivalents of DIPEA are used and that stirring is vigorous to prevent localized acidic pooling.

Q4: Why is the yield of the condensation step highly variable across batches? A: This is typically caused by moisture sensitivity. Ethyl formate and methyl methoxyacetate readily hydrolyze in the presence of trace water and base. Ensure all solvents are strictly anhydrous (KF < 0.1%) and the reactor is thoroughly purged with nitrogen prior to NaOEt addition.

Part 4: Quantitative Data & Reagent Selection

Table 1: Comparison of Chlorinating Agents for Scale-Up

Chlorinating AgentYield (%)Exotherm RiskByproduct ProfileScale-Up Suitability
POCl₃ (Neat) 55 - 65%Critical (Runaway)High tar formation, Boc-cleavagePoor (Hazardous)
POCl₃ + Toluene/DIPEA 82 - 88%Low (Controlled)MinimalExcellent
SOCl₂ < 40%ModerateIncomplete chlorinationNot Recommended
Oxalyl Chloride 60 - 70%LowGas evolution (CO, CO₂)Moderate (Cost prohibitive)
References
  • Title: An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Evolution of a Scale-Up Synthesis to a Potent GluN2B Inhibitor and Its Prodrug Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are integral to the design of a multitude of therapeutics, particularly in the realm of kinase inhibitors.[1][2][3] The strategic selection of a pyrimidine intermediate is a critical decision that profoundly influences synthetic efficiency, molecular diversity, and the ultimate success of a drug discovery campaign. This guide provides an in-depth comparison of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine against other foundational pyrimidine intermediates, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals.

The Strategic Value of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug design. Its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), while also being an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] This versatile reactivity allows for the controlled, sequential introduction of various substituents, enabling the systematic exploration of chemical space. Furthermore, the nitrogen atoms are effective hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like the ATP-binding pocket of kinases.[5][6]

Featured Intermediate: 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

This intermediate is a highly functionalized building block designed for multi-step, diversity-oriented synthesis.

  • Structural Breakdown:

    • 4-Chloro Group: The primary site for nucleophilic attack or cross-coupling, activated by the ring nitrogens.

    • 5-Methoxy Group: An electron-donating group that modulates the electronic properties of the ring, potentially influencing reactivity and providing a metabolic blocking point.

    • 2-Ethanamine Group: A nucleophilic side chain that allows for subsequent derivatization (e.g., amidation, sulfonylation), enabling the rapid build-up of molecular complexity.

This "ready-to-decorate" structure contrasts sharply with simpler, more fundamental pyrimidine building blocks. Its design implies a synthetic strategy where the C4 position is modified first, followed by elaboration of the C2-ethanamine tail.

Comparative Analysis with Alternative Pyrimidine Intermediates

The utility of an intermediate is best understood through comparison. Here, we evaluate 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine against two widely used, commercially available alternatives: 2,4-Dichloropyrimidine and 4-Amino-2-chloropyrimidine .

Reactivity and Regioselectivity

The reactivity of chloro-substituents on the pyrimidine ring is dictated by the electron-withdrawing effect of the ring nitrogens. This effect is most pronounced at the positions ortho and para to the nitrogens, leading to a generally accepted order of reactivity for SNAr and many cross-coupling reactions: C4(6) > C2 >> C5 .[4][7]

G

Table 1: Comparative Reactivity Profile of Pyrimidine Intermediates

IntermediateC4-Chloro ReactivityC2-Chloro ReactivityOther Key Reactive SitesCausality and Strategic Implications
2,4-Dichloropyrimidine High . Readily displaced by various nucleophiles (amines, alcohols, thiols) and undergoes selective cross-coupling.[4][8]Moderate . Typically requires more forcing conditions (higher temperature, stronger base/catalyst) than C4 substitution.[4][7]N/AThis differential reactivity is the cornerstone of its utility, allowing for sequential, regioselective derivatization. One can install a substituent at C4, then a different one at C2.[8]
4-Amino-2-chloropyrimidine N/A (Substituted with NH₂)Moderate to Low . The electron-donating amino group at C4 deactivates the ring towards nucleophilic attack, making the C2-chloro less reactive than in 2,4-dichloropyrimidine.4-Amino Group . Can be acylated, alkylated, or used as the nucleophile in further reactions.This intermediate is ideal when an amino group is desired at the C4 position. The focus shifts to modifying the C2 position or the amino group itself.[9][10]
2-(4-Chloro-5-methoxy-pyrimidin-2-yl)ethanamine High . The primary site for substitution, similar to 2,4-dichloropyrimidine. The adjacent C5-methoxy group may have a minor electronic deactivating effect.N/A (Substituted with ethanamine)2-Ethanamine Group . The terminal primary amine is a potent nucleophile for amide bond formation, sulfonylation, or reductive amination.A "late-stage" intermediate. The synthetic strategy is pre-determined: functionalize C4, then build off the C2 side chain. This is efficient if the ethanamine scaffold is desired in the final product.
Synthetic Accessibility and Versatility

The choice of intermediate often depends on the overall synthetic plan and the commercial availability of starting materials.

  • 2,4-Dichloropyrimidine: Highly versatile and inexpensive. It is typically synthesized from uracil or 5-fluorouracil via chlorination with reagents like phosphorus oxychloride (POCl₃).[1][11] Its straightforward synthesis and predictable reactivity make it a workhorse in medicinal chemistry for building libraries of 2,4-disubstituted pyrimidines.[8][12]

  • 4-Amino-2-chloropyrimidine: Also commercially available and serves as a crucial building block for numerous biologically active molecules, including antiviral and anticancer agents.[9][13] Its synthesis often involves the amination of a dichloropyrimidine precursor.

  • 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine: This is a more specialized, value-added intermediate. Its synthesis is multi-step, likely starting from a precursor like 2,4-dihydroxy-5-methoxypyrimidine, followed by chlorination and subsequent elaboration at the C2 position.[14] Its value lies in saving synthetic steps for discovery programs that consistently require the 2-ethanamine pharmacophore.

Experimental Protocols & Data

Trustworthy and reproducible protocols are paramount. The following sections detail representative experimental procedures.

Protocol: Regioselective SNAr on 2,4-Dichloropyrimidine

This protocol demonstrates the selective substitution at the more reactive C4 position.

Objective: To synthesize 2-chloro-N-benzylpyrimidin-4-amine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • Dissolve 2,4-dichloropyrimidine in isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add DIPEA, followed by the dropwise addition of benzylamine at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization to yield the title compound.

Expected Results:

  • Yield: 75-95%

  • Purity: >98%

  • Causality: The reaction proceeds selectively at C4 because the Meisenheimer intermediate formed upon nucleophilic attack at this position is better stabilized by the adjacent ring nitrogen (N1) and the para nitrogen (N3).[7] DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

Protocol: Suzuki Cross-Coupling with a Chloropyrimidine Intermediate

This protocol illustrates the formation of a C-C bond, a key transformation in kinase inhibitor synthesis.

G

Objective: To synthesize 4-(phenyl)-2-chloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add 2,4-dichloropyrimidine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete as monitored by LC-MS.

  • Cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify via column chromatography to obtain the desired product.

Expected Results:

  • Yield: 70-90%

  • Purity: >98%

  • Causality: The palladium catalyst facilitates the cross-coupling cycle (oxidative addition, transmetalation, reductive elimination). The reaction again shows a strong preference for the C4 position over the C2 position.[2][4]

Applications in Drug Discovery: Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a hallmark of many FDA-approved kinase inhibitors. The choice of intermediate directly impacts the synthetic route to these complex molecules.

  • Using 2,4-Dichloropyrimidine , a typical route involves first reacting the C4 position with a key aniline fragment via SNAr, followed by a second SNAr or a cross-coupling reaction at the C2 position to build out the rest of the molecule. This offers maximum flexibility.

  • Using an intermediate like 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine streamlines the synthesis of molecules where a specific side chain at the C2 position is required. For example, in the synthesis of STAT6 inhibitors, a 2-aminoethyl moiety is a common feature.[15] Using this intermediate allows the chemist to focus on derivatizing the C4 position and the terminal amine, accelerating the synthesis of a focused library.

Conclusion and Recommendations

The selection of a pyrimidine intermediate is a strategic choice that should be aligned with the goals of the research program.

  • For broad, diversity-oriented synthesis and initial exploration of structure-activity relationships (SAR), the versatility and cost-effectiveness of 2,4-Dichloropyrimidine make it the superior choice. Its well-defined regioselectivity allows for the creation of vast and diverse chemical libraries.[8]

  • When a 4-amino group is a required pharmacophoric element, 4-Amino-2-chloropyrimidine is the logical starting point, simplifying the synthetic route and avoiding protecting group chemistry.[9][10]

  • For lead optimization or programs targeting scaffolds with a consistent C2-ethanamine feature, a specialized intermediate like 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine offers significant advantages. It accelerates the synthesis of analogs by providing a pre-functionalized core, saving valuable time and resources in the later stages of drug development.

Ultimately, a deep understanding of the reactivity and synthetic accessibility of these foundational building blocks empowers medicinal chemists to design and execute more efficient and effective synthetic strategies in the quest for novel therapeutics.

References

  • BenchChem. (n.d.). A Comparative Guide to Pyrimidine Intermediates in Drug Synthesis: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006, January 12). Organic Letters.
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
  • Chem-Impex. (n.d.). 4-Amino-2-Chloropyrimidine.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • NSR laboratories Pvt. Ltd. (2025, November 10). 2,4-Dichloropyrimidine: Key Applications and Testing Insights.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. (2018, June 1). PubMed.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (n.d.). PMC.
  • MedChemExpress. (n.d.). 4-Amino-2-chloropyrimidine.
  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods to determine the purity of the pharmaceutical intermediate, 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine. As a critical starting material in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product. This document offers a comparative analysis of potential analytical techniques, detailed experimental protocols for the chosen method, and a thorough explanation of the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Imperative of Purity Analysis

The purity of a pharmaceutical intermediate like 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine directly influences the quality of the final API. Impurities present in this intermediate can carry through the synthetic process, potentially leading to the formation of undesired and harmful byproducts in the final drug substance. Therefore, a robust and validated analytical method is not merely a regulatory requirement but a cornerstone of quality control in pharmaceutical manufacturing.[5]

Selecting the Optimal Analytical Technique: A Comparative Overview

Several analytical techniques can be employed for the purity determination of small organic molecules. The choice of method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

Technique Principle Applicability to 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Highly Suitable. The pyrimidine ring provides a strong UV chromophore for detection. Its polarity is amenable to reversed-phase chromatography.High resolution, sensitivity, and reproducibility.[5] Well-established for pharmaceutical analysis.Can be time-consuming for complex separations.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Less Suitable. The compound's polarity and relatively high boiling point may require derivatization, adding complexity and potential for error.Excellent for volatile and thermally stable compounds.Not ideal for non-volatile or thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Potentially Suitable. The ethanamine group is basic and can be protonated, making it suitable for CE.High efficiency, minimal sample and solvent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
Mass Spectrometry (MS) Detection based on the mass-to-charge ratio of ionized molecules.Excellent for Identification. Often coupled with a separation technique like HPLC (LC-MS) for definitive identification of impurities.[6][7]Provides molecular weight and structural information. Unparalleled specificity.Primarily a detection technique; requires coupling with a separation method for purity analysis.

For the routine purity determination of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most appropriate and widely accepted method. It offers a balance of specificity, sensitivity, and robustness required for quality control in a pharmaceutical setting.

The Blueprint for Trust: Method Validation According to ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][4] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[1][2]

The following diagram illustrates the workflow for validating the HPLC purity method:

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Protocol Definition Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Purity Testing with System Suitability Checks Robustness->Routine Validation Complete

Caption: Workflow for HPLC Method Validation.

Experimental Protocols: A Step-by-Step Guide

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).[6]

  • Injection Volume: 10 µL.

a) Specificity (Including Forced Degradation)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][8][9][10][11][12][13]

  • Protocol:

    • Prepare solutions of the analyte, a placebo (if applicable), and known related substances.

    • Inject each solution and demonstrate that the analyte peak is well-resolved from any other peaks.

    • Perform forced degradation studies to generate potential degradation products.[14][15][16][17] These studies are crucial to demonstrate that the method is "stability-indicating."[12][15][16]

      • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl.[6]

      • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH.[6]

      • Oxidative Degradation: Treat the analyte with 3% H₂O₂.[6]

      • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C).

      • Photolytic Degradation: Expose a solution of the analyte to UV and visible light (e.g., 1.2 million lux hours).[15][16][18]

    • Analyze the stressed samples by HPLC.

    • Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

  • Acceptance Criteria: The analyte peak should be free from interference from impurities and degradants. Peak purity angle should be less than the peak purity threshold. A degradation of 5-20% is generally considered suitable for demonstrating specificity.[8][14]

b) Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[4][19][20]

  • Protocol:

    • Prepare a series of at least five solutions of the analyte at different concentrations, typically ranging from the Quantitation Limit (LOQ) to 150% of the expected working concentration.[20]

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[6]

c) Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][19][20]

  • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the concentrations tested in those respective experiments.[20]

  • Acceptance Criteria: For an impurity method, the range should typically cover from the reporting threshold to 120% of the specification limit.[21][22] For an assay, the range is typically 80% to 120% of the test concentration.[20][21]

d) Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11][23]

  • Protocol:

    • Prepare samples with known concentrations of the analyte by spiking a placebo or blank matrix at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level (for a total of nine determinations).[20][23]

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.

e) Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][23][24] It is evaluated at two levels:

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration, or nine determinations across three concentration levels.[5][20]

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both occasions should be ≤ 2.0%.

f) Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][20]

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response, which can be based on the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope)

      • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Acceptance Criteria: The LOQ value should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

g) Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20][23]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase pH (e.g., ± 0.2 units).

      • Mobile phase composition (e.g., ± 2% organic component).

    • Analyze a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected.

Data Summary and Visualization

All quantitative data should be summarized in clear, concise tables for easy comparison and review.

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (Mean)
1.015,234
5.075,987
10.0151,456
20.0302,543
50.0755,123
Correlation Coefficient (r²) 0.9998

Table 2: Example Accuracy and Precision Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, Mean)Recovery (%)RSD (%)
Low5.04.9899.60.8
Mid10.010.05100.50.5
High20.019.9599.80.6

The logical relationship between these validation parameters is crucial for a comprehensive assessment.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_reliability Reliability Assessment Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Robustness Robustness Linearity->Robustness Precision Precision Range->Precision Accuracy->Precision Accuracy->Robustness LOQ LOQ Precision->LOQ Precision->Robustness LOQ->Robustness

Caption: Interrelationship of Validation Parameters.

Conclusion

The validation of an analytical method for the purity of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a systematic and evidence-based process. By selecting RP-HPLC with UV detection and rigorously evaluating the method against the ICH Q2(R1) validation parameters, a laboratory can ensure the generation of reliable, accurate, and consistent data. This not only guarantees compliance with global regulatory standards but also upholds the quality and safety of the final pharmaceutical product.

References

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • BenchChem. (2025, December). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Candioli, F., et al. (2026, March 28). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • Biorelevant.com. HPLC analytical tips: What is 'specificity'?.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review.
  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • International Journal of Pharmaceutical Sciences and Research. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • Crawford Scientific. What Does Specificity Mean in Chromatography?.
  • Slideshare. Analytical method validation as per ich and usp.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Scribd. HPLC Method Validation Guidelines.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods.
  • ResearchGate. (2020). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
  • CyberLeninka. PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY.

Sources

Reactivity Profile and Comparative Guide: 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine vs. Unchlorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For medicinal chemists and drug development professionals, the pyrimidine core is a privileged scaffold. When designing synthetic routes, the choice between a halogenated pyrimidine and its unchlorinated analog dictates the entire downstream workflow. This guide provides an objective, data-driven comparison between 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine and its unchlorinated counterpart, 2-(5-methoxypyrimidin-2-yl)ethanamine . By analyzing their electronic properties, we elucidate why the C4-chlorine acts as a critical synthetic handle and how to harness it without falling victim to competing side reactions.

Mechanistic Causality & Electronic Properties

The reactivity dichotomy between these two analogs stems entirely from the presence of the chlorine atom at the C4 position.

The C4-Chlorine Handle

In the pyrimidine ring, the two electronegative nitrogen atoms withdraw electron density via inductive and resonance effects, rendering the C2, C4, and C6 positions highly electrophilic. The inclusion of a chlorine atom at C4 provides an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) 1 and serves as an optimal site for oxidative addition in Palladium-catalyzed cross-coupling reactions 2. The unchlorinated analog lacks this handle and is virtually inert at the C4 position.

The C5-Methoxy Modulation Effect

Both analogs feature a methoxy group at the C5 position. The methoxy group is an electron-donating group (EDG). Through its +M resonance effect, it donates electron density into the pyrimidine π -system. Quantum mechanical (QM) analyses demonstrate that EDGs at C5 or C6 raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), mildly dampening the electrophilicity of the C4 position 3. Consequently, SNAr reactions on the chlorinated analog require elevated temperatures to overcome the activation energy barrier for Meisenheimer complex formation.

The Bifunctional Risk: Self-Condensation

A critical failure mode for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is its bifunctional nature. The free primary ethanamine is a potent nucleophile, while the C4-chlorine is a potent electrophile. If subjected to basic conditions or heat without prior protection, catastrophic intermolecular oligomerization occurs. The unchlorinated analog is immune to this pathway.

Reactivity cluster_0 Chlorinated Analog cluster_1 Unchlorinated Analog C1 2-(4-Chloro-5-methoxy pyrimidin-2-yl)ethanamine SNAr SNAr (C4 Position) Meisenheimer Complex C1->SNAr Exogenous Nucleophile Suzuki Palladium Cross-Coupling (Suzuki/Buchwald) C1->Suzuki Pd(0), Boronic Acid Poly Self-Condensation (Unprotected Amine) C1->Poly Intermolecular Attack C2 2-(5-methoxy pyrimidin-2-yl)ethanamine Inert Inert at C4 No Cross-Coupling/SNAr C2->Inert Nucleophile / Pd(0) SideChain Side Chain Reactivity (Amidation/Reductive) C2->SideChain Electrophile

Divergent reactivity pathways of chlorinated vs. unchlorinated pyrimidine ethanamine analogs.

Quantitative Performance Comparison

The table below summarizes the expected performance of both analogs across standard medicinal chemistry transformations.

Reaction Class2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamineUnchlorinated AnalogTypical YieldStandard Conditions
SNAr (C4) Highly Reactive (Electrophilic C4)Inert75–95%80–120 °C, Base (e.g., K₂CO₃), Polar Aprotic Solvent
Suzuki Coupling (C4) Highly Reactive (Oxidative Addition)Inert70–90%Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, 80 °C
Amidation (Side Chain) Requires orthogonal protectionHighly Reactive>90%Acyl Chloride, TEA, DCM, 0 °C to RT
Stability (Neat) Prone to oligomerization (Amine + C4-Cl)StableN/AStore as HCl salt or Boc-protected

Orthogonal Reactivity and Self-Validating Experimental Protocols

To successfully utilize the chlorinated analog, the primary amine must be masked to prevent self-condensation. The following protocols represent a self-validating workflow: Protect Functionalize Verify.

Protocol A: Chemoselective Amine Protection (Self-Validation Step)

Causality: Masking the primary amine with a tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity, preserving the C4-Cl handle for controlled downstream reactions.

  • Setup: Dissolve 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Add Triethylamine (TEA, 1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material. Stain with Ninhydrin. The starting material will stain deep purple (free primary amine). The successful Boc-protected product will not stain and will migrate higher on the TLC plate (less polar).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4

Causality: The C5-methoxy group slightly deactivates the ring. Therefore, heating is required to drive the intermediate into the Meisenheimer complex 1.

  • Setup: In a sealed microwave vial, combine the Boc-protected chlorinated pyrimidine (1.0 eq) and a secondary amine nucleophile (e.g., morpholine, 1.2 eq).

  • Solvent & Base: Add anhydrous DMF (0.2 M) and K₂CO₃ (2.0 eq).

  • Reaction: Heat to 100 °C for 12 hours (or microwave at 120 °C for 30 mins).

  • Self-Validation (LC-MS): The starting material possesses a distinct 3:1 isotopic signature for the M / M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes. Successful displacement is validated by the complete disappearance of this isotopic signature and a mass shift corresponding to the nucleophile (e.g., +51 Da for Morpholine minus HCl).

SNAr_Mechanism Start 4-Chloropyrimidine (Electrophile) Complex Meisenheimer Intermediate Start->Complex Attack at C4 Nuc Nucleophile (Amine/Alkoxide) Nuc->Complex Product C4-Substituted Pyrimidine Complex->Product Elimination of Cl-

Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position of the pyrimidine ring.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Pd(0) inserts into the C4-Cl bond. Water is a critical co-solvent here; it facilitates the formation of the highly reactive hydrophilic boronate species ( RB(OH)3−​ ), which exponentially accelerates the transmetalation step 4.

  • Setup: Combine the Boc-protected chlorinated pyrimidine (1.0 eq), Phenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a round-bottom flask.

  • Catalyst & Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (2:1 ratio). Add Pd(PPh₃)₄ (0.05 eq) under a strict Argon atmosphere 2.

  • Reaction: Reflux at 80 °C for 16 hours.

  • Self-Validation (UV-Vis/TLC): The resulting biaryl system (phenyl-pyrimidine) features extended π -conjugation. On a TLC plate under short-wave UV light (254 nm), the product spot will exhibit significantly stronger UV absorbance (fluorescence quenching) compared to the starting material.

References

  • Benchchem - Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions URL
  • WuXi AppTec - Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines URL
  • Benchchem - Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines URL
  • MDPI - Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids URL

Sources

Benchmarking the Binding Efficacy of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine: A Comparative Biophysical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), the pyrimidine scaffold serves as a privileged pharmacophore, frequently deployed to target kinase hinge regions and G-protein coupled receptor (GPCR) allosteric sites. Among advanced fragment vectors, 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine has emerged as a highly ligand-efficient starting point.

As an application scientist, I do not just look at a compound's affinity; I look at why it binds. The structural causality of this specific fragment is tripartite:

  • The 4-Chloro Substituent: Acts as a potent halogen bond donor and a potential reactive warhead for targeted covalent inhibitors (TCIs). It improves lipophilic contact without drastically inflating the topological polar surface area (TPSA).

  • The 5-Methoxy Group: Functions as a conformational lock. Its steric bulk restricts the rotational degrees of freedom of the pyrimidine ring, pre-organizing the fragment into a binding-competent state while serving as a localized hydrogen bond acceptor.

  • The Ethanamine Vector: Provides a primary amine that readily forms salt bridges with conserved acidic residues (e.g., Asp/Glu) deep within binding pockets, while also acting as a synthetic handle for fragment growing.

To objectively evaluate this compound, we must benchmark its binding efficacy against structurally simplified alternatives using an orthogonal biophysical approach.

Biophysical Benchmarking Strategy

Fragment binding is notoriously weak ( KD​ in the micromolar to millimolar range). Relying solely on biochemical assays often yields false positives due to compound aggregation or assay interference at high concentrations. Therefore, we deploy a dual-platform biophysical strategy:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic resolution ( kon​ , koff​ ). For fragments, optimizing the dissociation rate ( koff​ ) early in the pipeline is critical for extending target residence time 1.

  • Isothermal Titration Calorimetry (ITC): Delivers the thermodynamic signature ( ΔH , −TΔS ). We strictly prioritize enthalpy-driven binding ( ΔH<0 ), as it confirms the formation of specific, high-quality hydrogen bonds, whereas entropy-driven binding often merely reflects non-specific hydrophobic collapse 2.

Comparative Efficacy Data

To isolate the exact contribution of the 4-chloro and 5-methoxy substitutions, we benchmarked 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine against a des-chloro analogue and a standard unadorned aminopyrimidine fragment against a model kinase hinge domain.

Table 1: SPR Kinetic Parameters

Conditions: 25°C, 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4.

Compound KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine 45.2 1.8 x 10⁴ 0.81 0.42
Des-chloro analogue185.00.9 x 10⁴1.660.35
Standard Aminopyrimidine320.51.1 x 10⁴3.520.31
Table 2: ITC Thermodynamic Profiling

Conditions: 25°C, 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4.

Compound ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Binding Mode
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine -5.9 -7.2 +1.3 Enthalpy-driven
Des-chloro analogue-5.1-4.5-0.6Mixed
Standard Aminopyrimidine-4.8-3.2-1.6Entropy-driven

Data Synthesis: The inclusion of the 4-chloro group improves the KD​ by over 4-fold compared to the des-chloro analogue. More importantly, the ITC data reveals a massive enthalpic gain ( ΔH = -7.2 kcal/mol), confirming that the halogen atom is actively engaging in a stabilizing halogen bond with the target pocket backbone 3.

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent the propagation of artifacts.

Protocol 1: High-Throughput SPR Kinetics

Causality: Fragments possess inherently low molecular weights and weak affinities, requiring high analyte concentrations. This exacerbates bulk refractive index shifts. A rigorous DMSO calibration curve is mandatory to mathematically decouple the true binding response from solvent-induced artifacts 4.

  • Surface Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling. Validation: Keep immobilization levels low (800–1200 RU) to strictly avoid mass transport limitations.

  • Solvent Correction Calibration: Prepare a 5-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Run this series before and after the analyte injections to map the refractive index exclusion volume.

  • Analyte Injection (Double-Referencing): Inject 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in a 2-fold dilution series (1 mM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize rebinding. Validation: Inject a buffer blank between every analyte cycle. Subtract the blank reference cell data and the buffer injection data (double-referencing) to yield the pure kinetic trace.

  • Positive Control Bracketing: Inject a known high-affinity reference binder at the beginning and end of the run. Validation: If the response of the positive control drops by >10% at the end of the run, the surface has denatured, and the data must be discarded.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: The heat of mixing between mismatched buffers can easily dwarf the micro-calorie heat signatures of weak fragment binding. Dialyzing the protein and dissolving the ligand directly into the exact same dialysate ensures that the measured ΔH is exclusively derived from the binding event.

  • Rigorous Buffer Matching: Dialyze the target protein extensively (3 x 2L over 24 hours) against the assay buffer. Retain the final dialysate. Dissolve the fragment powder directly into this retained dialysate.

  • Titration Execution: Load 50 µM of the target protein into the sample cell and 1 mM of the fragment into the syringe. Execute 19 injections of 2 µL each at 25°C. Validation: Space injections by 150 seconds to ensure the thermal baseline completely re-equilibrates, allowing for accurate peak integration.

  • Blank Subtraction (Self-Validation): Perform an identical titration of the fragment into the buffer alone. Subtract this background heat (heat of dilution) from the raw protein-ligand data before fitting the isotherm to a standard one-site binding model.

Fragment Evolution Pathway

G N1 Compound Synthesis 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine N2 Primary Screening SPR (Kinetics) N1->N2 Library Prep N3 Orthogonal Validation ITC (Thermodynamics) N2->N3 Hit Confirmation (KD < 500 µM) N4 Structural Resolution X-ray Crystallography N3->N4 Enthalpy-Driven Binders N5 Lead Optimization (FBDD) N4->N5 Rational Design

Fig 1: Fragment-based drug discovery biophysical workflow for pyrimidine derivatives.

References

  • Fragment-based drug discovery: A graphical review.National Center for Biotechnology Information (PMC).
  • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety.National Center for Biotechnology Information (PMC).
  • Higher Throughput Calorimetry: Opportunities, Approaches and Challenges.National Center for Biotechnology Information (PMC).
  • Application of Fragment-Based Drug Discovery to Versatile Targets.National Center for Biotechnology Information (PMC).

Sources

A Guide to Structural Elucidation: Cross-Validation of NMR and MS Data for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. This guide provides an in-depth technical comparison and workflow for the structural elucidation of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, a substituted pyrimidine of interest. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how their orthogonal data streams are cross-validated to achieve an unequivocal structural assignment. As a Senior Application Scientist, this guide is structured to not only present protocols but to instill a deeper understanding of the causality behind the experimental choices, ensuring a robust and self-validating analytical strategy.

The Imperative of Orthogonal Data in Structural Elucidation

While both NMR and MS are powerful analytical techniques, they probe different molecular properties. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule, offering a blueprint of its carbon-hydrogen framework.[1][2] In contrast, mass spectrometry measures the mass-to-charge ratio of a molecule and its fragments, yielding its elemental composition and clues about its substructures.[3][4] Relying on a single technique can lead to ambiguity; for instance, MS cannot readily distinguish between isomers, which NMR can often resolve with ease.[5][6] The true analytical strength lies in the integration of these complementary techniques to build a cohesive and irrefutable structural model.

Analytical Strategy: A Dual-Pronged Approach

Our approach to characterizing 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine involves a parallel workflow where data from high-resolution mass spectrometry and a suite of NMR experiments are acquired and then critically cross-referenced.

cluster_0 NMR Analysis cluster_1 MS Analysis NMR_Sample Sample Preparation (Dissolution in CDCl3) NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC) NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing & Spectral Interpretation NMR_Acquisition->NMR_Processing Cross_Validation Cross-Validation of NMR & MS Data NMR_Processing->Cross_Validation MS_Sample Sample Preparation (Dilution in appropriate solvent) MS_Acquisition HRMS (ESI-TOF) & MS/MS Data Acquisition MS_Sample->MS_Acquisition MS_Processing Data Analysis (Accurate Mass & Fragmentation) MS_Acquisition->MS_Processing MS_Processing->Cross_Validation Final_Structure Final Structure Confirmation Cross_Validation->Final_Structure

Caption: Parallel workflow for NMR and MS analysis leading to cross-validation.

High-Resolution Mass Spectrometry: Pinpointing the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy.[7][8][9] For 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, the expected molecular formula is C₇H₉ClN₄O.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to facilitate ionization.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is utilized for its high mass accuracy.

  • Data Acquisition: The instrument is operated in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Analysis: The measured accurate mass of the [M+H]⁺ ion is compared against the theoretical mass calculated for the proposed molecular formula. The isotopic pattern, particularly the M+2 peak characteristic of a chlorine atom, is also scrutinized.

Hypothetical HRMS Data
ParameterTheoretical Value (for C₇H₁₀ClN₄O⁺)Observed ValueMass Error (ppm)
m/z 201.0538201.05411.5

The low mass error provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

MS/MS experiments provide structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is dictated by the underlying chemical structure, with cleavage occurring at the weakest bonds.[10][11]

Parent_Ion Parent Ion [M+H]⁺ m/z 201 Fragment_1 Loss of NH₃ [M+H-NH₃]⁺ m/z 184 Parent_Ion->Fragment_1 -NH₃ Fragment_2 Loss of CH₂CH₂NH₂ [M+H-C₂H₄N]⁺ m/z 158 Parent_Ion->Fragment_2 -C₂H₅N Fragment_3 Loss of OCH₃ [M+H-CH₃O]⁺ m/z 170 Parent_Ion->Fragment_3 -OCH₃ Fragment_4 Loss of Cl [M+H-Cl]⁺ m/z 166 Parent_Ion->Fragment_4 -Cl

Caption: Predicted MS/MS fragmentation pathway for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Structural Puzzle

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments is employed to piece together the molecular structure.[12]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.

  • 1D NMR Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

Predicted NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HH6 (pyrimidine)
~4.0s3HOCH₃
~3.8t2HCH₂-N (pyrimidine)
~3.1t2HCH₂-NH₂
~1.5br s2HNH₂

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C2 (pyrimidine)
~158C4 (pyrimidine)
~150C5 (pyrimidine)
~145C6 (pyrimidine)
~57OCH₃
~45CH₂-N (pyrimidine)
~40CH₂-NH₂

Cross-Validation: The Convergence of Evidence

The power of this dual-pronged approach lies in the cross-validation of the data sets. The molecular formula determined by HRMS must be consistent with the number and types of atoms identified by NMR.

cluster_0 MS Data cluster_1 NMR Data MS_Formula Molecular Formula: C₇H₉ClN₄O Conclusion Structural Confirmation MS_Formula->Conclusion MS_Fragments Key Fragments: Loss of NH₃, C₂H₅N, OCH₃, Cl MS_Fragments->Conclusion NMR_H ¹H NMR: - Pyrimidine proton - Methoxy group - Two ethylenic CH₂ groups - Amine protons NMR_H->Conclusion NMR_C ¹³C NMR: - 4 pyrimidine carbons - 1 methoxy carbon - 2 aliphatic carbons NMR_C->Conclusion NMR_Connectivity 2D NMR: - COSY shows correlation between the two CH₂ groups - HSQC confirms C-H attachments NMR_Connectivity->Conclusion

Caption: Logical flow of cross-validating MS and NMR data for structural confirmation.

The fragmentation pattern observed in the MS/MS spectrum should be explainable by the structure deduced from NMR. For example, the loss of a neutral fragment with a mass corresponding to the ethanamine side chain (CH₂CH₂NH₂) strongly supports the connectivity established by NMR. The presence of a methoxy group and a chlorine atom, inferred from both ¹H/¹³C NMR and the isotopic pattern in the mass spectrum, further solidifies the assignment.

Conclusion

The structural elucidation of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine serves as a compelling case study for the necessity of a multi-technique, cross-validation approach in chemical analysis. By integrating the precise molecular formula and fragmentation data from high-resolution mass spectrometry with the detailed connectivity map provided by a suite of NMR experiments, we can achieve a level of structural confidence that is unattainable with either technique alone. This rigorous, self-validating methodology is paramount for ensuring data integrity in research, development, and quality control environments.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.).
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.).
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • High Resolution Mass Spectrometry (HRMS) Analysis - ResolveMass Laboratories Inc. (n.d.).
  • A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data - Benchchem. (n.d.).
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (1982). Canadian Journal of Chemistry, 60(14), 1800-1805.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.).
  • Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). Scientific & Academic Publishing.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas ChromatographyMass Sp. (2016). DTIC.
  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. (2019). Journal of Chemical Education.
  • An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters - Benchchem. (n.d.).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchem.
  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (n.d.). JEOL.
  • NMR Spectroscopy Challenge #3 | Step-by-Step Structure Elucidation | ¹H & ¹³C APT NMR. (2026, January 4). YouTube.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Molecules, 22(12), 2079.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). Journal of Chemical Information and Modeling, 61(1), 133-143.
  • How NMR Enhances Chemical Analysis Accuracy? (2025, May 6). Creative Biostructure.
  • Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation. (1993). Science, 261(5119), 328-331.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 464-475.

Sources

A Comparative Guide to Validating the Biological Activity of Novel 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale and the Challenge

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for designing targeted therapeutics. The specific molecule, 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, offers multiple vectors for chemical modification and conjugation, allowing for the potential development of highly potent and selective agents.

However, the journey from a novel synthesized conjugate to a validated lead compound is fraught with challenges. It requires a rigorous, multi-faceted validation strategy to not only confirm its biological activity but also to benchmark its performance against established alternatives. This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel conjugates derived from this pyrimidine core. We will use a hypothetical conjugate, hereafter referred to as "Pyr-Conj-A," designed as a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, to illustrate this process. The validation workflow will be benchmarked against the FDA-approved CDK4/6 inhibitor, Palbociclib .

The Validation Workflow: A Multi-Pronged Approach

A robust validation strategy does not rely on a single experiment. Instead, it builds a cohesive body of evidence by integrating biochemical, cellular, and target engagement assays. This approach ensures that the observed effects are specific, on-target, and translate from a purified enzyme system to a complex cellular environment.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanistic Confirmation biochem_assay In Vitro Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Panel biochem_assay->selectivity Confirms Specificity cell_viability Cell Viability Assay (e.g., MTT/CTG in MCF-7 cells) biochem_assay->cell_viability Translates to Cellular Context target_engagement Target Engagement Assay (e.g., CETSA) cell_viability->target_engagement Links Viability to Target western_blot Downstream Pathway Analysis (Western Blot for p-Rb) target_engagement->western_blot Confirms On-Target Effect start Novel Conjugate (Pyr-Conj-A) start->biochem_assay

Caption: High-level experimental workflow for validating a novel kinase inhibitor conjugate.

Phase 1: Biochemical Validation - Does It Hit the Target?

The first crucial step is to determine if Pyr-Conj-A can inhibit the purified target kinase, CDK4/6, in a cell-free system. This provides the most direct measure of biochemical potency.

In Vitro Kinase Inhibition Assay

Causality and Rationale: This assay directly measures the ability of a compound to interfere with the catalytic activity of its target enzyme. By using purified CDK4/Cyclin D1 enzyme and a specific substrate (like a Retinoblastoma (Rb) protein fragment), we can quantify the reduction in phosphorylation in the presence of our test compound. The industry-standard method for this is often a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; less light means more ATP was consumed, indicating higher kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare serial dilutions of Pyr-Conj-A and Palbociclib (e.g., from 10 µM to 0.1 nM) in a suitable buffer (e.g., 1% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mix containing:

    • Recombinant CDK4/Cyclin D1 enzyme.

    • The appropriate substrate (e.g., Rb-derived peptide).

    • ATP at its Km concentration.

  • Compound Addition: Add 1 µL of the serially diluted compounds (Pyr-Conj-A, Palbociclib) or vehicle control (1% DMSO) to the wells.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Performance: Potency

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity.

CompoundTargetAverage IC50 (nM)
Pyr-Conj-A CDK4/Cyclin D115 nM
Palbociclib CDK4/Cyclin D111 nM

Interpretation: In this hypothetical dataset, Pyr-Conj-A demonstrates potent, on-target biochemical activity, comparable to the established drug Palbociclib. This result provides the first critical piece of evidence for its potential as a CDK4/6 inhibitor.

Phase 2: Cellular Validation - Does It Work in a Relevant System?

Demonstrating biochemical potency is essential but insufficient. The next step is to assess whether the conjugate can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Cell Viability Assay

Causality and Rationale: CDK4/6 inhibitors are known to block cell cycle progression at the G1/S checkpoint, leading to cytostatic effects in sensitive cell lines. We use a cancer cell line known to be dependent on CDK4/6 signaling, such as the estrogen receptor-positive (ER+) breast cancer cell line MCF-7, to test if our compound can inhibit cell proliferation. The MTT assay is a classic colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Pyr-Conj-A and Palbociclib for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by fitting a dose-response curve.

Comparative Performance: Cellular Efficacy
CompoundCell LineAverage GI50 (nM)
Pyr-Conj-A MCF-7150 nM
Palbociclib MCF-7110 nM

Interpretation: The GI50 value in a cellular context is expected to be higher than the biochemical IC50 due to factors like cell permeability and efflux pumps. The data shows Pyr-Conj-A retains strong activity in a cellular model, tracking well with the performance of Palbociclib.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

Causality and Rationale: To confirm that the observed cellular effect is due to the compound binding to its intended target, we use a target engagement assay. CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand. By heating intact cells treated with our compound and then measuring the amount of soluble CDK4 protein remaining, we can confirm direct binding.

Experimental Protocol: CETSA

  • Treatment: Treat MCF-7 cell suspensions with Pyr-Conj-A (at 10x GI50 concentration) or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the amount of soluble CDK4 in the supernatant by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble CDK4 against temperature. A rightward shift in the melting curve for the Pyr-Conj-A-treated group compared to the control indicates target engagement and stabilization.

G cluster_0 Self-Validating Experimental Logic Assay1 Assay1 Assay2 Assay2 Assay1:body->Assay2:body Does biochemical potency translate to cellular effect? Assay3 Assay3 Assay2:body->Assay3:body Is the cellular effect due to binding the intended target? Assay4 Assay4 Assay3:body->Assay4:body Does target binding lead to the expected mechanism of action?

Caption: Logical flow showing how different assays cross-validate each other.

Phase 3: Mechanistic Confirmation - Is It Working as Expected?

The final step is to confirm that target engagement leads to the expected downstream molecular consequences. For a CDK4/6 inhibitor, this means inhibiting the phosphorylation of its key substrate, the Retinoblastoma protein (Rb).

Downstream Pathway Analysis by Western Blot

Causality and Rationale: CDK4/6, when active, phosphorylates Rb protein. This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle. An effective CDK4/6 inhibitor should therefore lead to a decrease in the levels of phosphorylated Rb (p-Rb). We can measure this using a Western Blot.

G GrowthFactors Growth Factors (e.g., Estrogen) CyclinD Cyclin D Synthesis GrowthFactors->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD pRb p-Rb CDK46_CyclinD->pRb Phosphorylation Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->pRb E2F E2F (Active) pRb->E2F Release S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase PyrConjA Pyr-Conj-A or Palbociclib PyrConjA->CDK46_CyclinD

Caption: Simplified CDK4/6-Rb signaling pathway targeted by Pyr-Conj-A.

Experimental Protocol: Western Blot for p-Rb

  • Treatment and Lysis: Treat MCF-7 cells with Pyr-Conj-A and Palbociclib at their GI50 concentrations for 24 hours. Lyse the cells and quantify total protein concentration.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Rb (Ser807/811) and total Rb (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities. A significant decrease in the p-Rb/total Rb ratio in treated cells compared to the control confirms the on-target mechanism of action.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to validate the biological activity of a novel 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine conjugate, exemplified by Pyr-Conj-A. By integrating biochemical and cellular assays, we can build a compelling case for the compound's potency, efficacy, and mechanism of action.

Based on our hypothetical data, Pyr-Conj-A presents a strong profile, with biochemical and cellular potency comparable to the FDA-approved drug Palbociclib. The successful confirmation of target engagement via CETSA and downstream pathway modulation via Western Blot would provide a high degree of confidence in its specific, on-target activity. The next logical steps in its preclinical development would involve broader kinase selectivity profiling to assess off-target effects, ADME/Tox studies, and ultimately, evaluation in in vivo models. This rigorous, comparative validation framework is critical for identifying promising new therapeutic candidates and making informed decisions in the drug development pipeline.

References

  • Title: The CDK4/6 inhibitor palbociclib in patients with ER+/HER2− advanced breast cancer: a pre- and post-operative window-of-opportunity study. Source: Breast Cancer Research. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug-target interactions in cells. Source: Nature Protocols. URL: [Link]

  • Title: RB and the cell cycle: the promise of advancing therapy. Source: Nature Reviews Cancer. URL: [Link]

Reproducibility of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Synthesis: A Comparative Guide to Plausible Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Privileged Scaffold

Pyrimidines are a class of heterocyclic aromatic compounds that form the backbone of nucleobases in DNA and RNA.[1][2] Their inherent biological relevance has made them a "privileged scaffold" in medicinal chemistry, with countless derivatives developed as therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4] The specific substitution pattern of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, featuring a chloro group, a methoxy group, and an ethanamine sidechain, suggests its potential as a versatile intermediate for further chemical elaboration in the quest for novel bioactive molecules.

This guide will dissect two logical synthetic pathways to the target molecule, commencing from the preparation of a key intermediate, 2,4-dichloro-5-methoxypyrimidine. Each proposed protocol will be critically evaluated for its potential reproducibility, highlighting key reaction mechanisms and potential challenges.

Core Intermediate: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The most direct precursor to the target molecule is 2,4-dichloro-5-methoxypyrimidine. Patent literature describes a reproducible two-step synthesis for this key intermediate.

Protocol 1: Two-Step Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is adapted from Chinese patents CN101486684B and CN104326988A.[5][6]

Step 1: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine

  • In a suitable reaction vessel, ethyl formate and solid sodium methoxide are stirred.

  • The mixture is cooled, and methyl methoxyacetate is added to initiate a condensation reaction, yielding α-methoxy-β-ethoxy-acrylic acid methyl ester.

  • Methanol and urea are then added, and the mixture is refluxed.

  • The reaction is concentrated, dissolved in water, cooled, and neutralized to precipitate 2,4-dihydroxy-5-methoxypyrimidine, which is then filtered and dried.

Step 2: Chlorination to 2,4-dichloro-5-methoxypyrimidine

  • To the 2,4-dihydroxy-5-methoxypyrimidine from the previous step, a chlorinating agent such as phosphorus oxychloride (POCl₃) is added, along with a suitable solvent (e.g., xylene) and a base (e.g., triethylamine).[6]

  • The mixture is heated under reflux.

  • Upon completion, the reaction is carefully quenched, and the product is isolated and purified.

This procedure provides a reliable route to the necessary dichlorinated pyrimidine intermediate. The overall yield is reported to be in the range of 57-67% with high purity.[5]

Comparative Analysis of Synthetic Routes to the Final Product

With the key intermediate, 2,4-dichloro-5-methoxypyrimidine, in hand, the critical step is the selective introduction of the ethanamine side chain at the C2 position. The two chloro-substituents on the pyrimidine ring exhibit differential reactivity towards nucleophiles. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[7] This inherent reactivity profile presents both a challenge and an opportunity for selective synthesis.

Route A: Direct C2-Selective Amination

This proposed route aims for a more direct synthesis by targeting the less reactive C2 position first. While challenging, certain methodologies can favor C2 substitution.

Workflow for Route A:

Route A Start 2,4-Dichloro-5-methoxypyrimidine Intermediate1 2-(2-Hydroxyethylamino)-4-chloro- 5-methoxypyrimidine Start->Intermediate1 Ethanolamine, Base Intermediate2 2-(2-Azidoethylamino)-4-chloro- 5-methoxypyrimidine Intermediate1->Intermediate2 1. Mesylation/Tosylaton 2. NaN3 FinalProduct 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Intermediate2->FinalProduct Reduction (e.g., H2/Pd-C)

Caption: Proposed direct C2-selective amination workflow.

Experimental Protocol (Hypothetical):

  • C2-Selective Amination: 2,4-dichloro-5-methoxypyrimidine is reacted with an excess of ethanolamine in a suitable solvent, such as isopropanol or DMF, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction temperature would likely need to be carefully controlled to favor substitution at the C2 position. While typically C4 is more reactive, the use of a sterically hindered base and careful temperature control may influence selectivity.

  • Activation of the Hydroxyl Group: The resulting 2-(2-hydroxyethylamino)-4-chloro-5-methoxypyrimidine is then treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine to convert the hydroxyl group into a good leaving group.

  • Introduction of the Amino Precursor: The activated intermediate is subsequently reacted with sodium azide to introduce the azido group via an SN2 reaction.

  • Reduction to the Final Product: The azido group is then reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂ over Pd/C) or with triphenylphosphine followed by hydrolysis (Staudinger reduction), to yield 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

Causality and Trustworthiness:

The success of this route hinges on achieving acceptable selectivity in the initial amination step. While C4 substitution is generally favored, the electronic properties of the methoxy group at C5 and the specific reaction conditions can influence the outcome. The subsequent steps are standard and generally high-yielding organic transformations, making the overall protocol self-validating if the initial step is successful.

Route B: C4-Substitution Followed by C2-Functionalization

This route follows the more established reactivity pattern of 2,4-dichloropyrimidines, with initial substitution at the C4 position.

Workflow for Route B:

Route B Start 2,4-Dichloro-5-methoxypyrimidine Intermediate1 4-Alkoxy-2-chloro-5-methoxypyrimidine Start->Intermediate1 NaOR, ROH Intermediate2 2-(2-Aminoethyl)-4-alkoxy-5-methoxypyrimidine (via cross-coupling) Intermediate1->Intermediate2 Protected aminoethyl organometallic reagent, Pd catalyst FinalProduct 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Intermediate2->FinalProduct 1. Deprotection 2. Chlorination (mild)

Caption: Proposed C4-substitution followed by C2-functionalization.

Experimental Protocol (Hypothetical):

  • C4-Alkoxylation: 2,4-dichloro-5-methoxypyrimidine is reacted with a sodium alkoxide (e.g., sodium methoxide or ethoxide) in the corresponding alcohol at a controlled temperature. This reaction should proceed with high selectivity for the C4 position.

  • C2-Cross-Coupling: The resulting 4-alkoxy-2-chloro-5-methoxypyrimidine can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organometallic reagent bearing a protected ethanamine moiety (e.g., N-Boc-2-aminoethylboronic acid pinacol ester).

  • Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid).

  • Conversion of Alkoxy to Chloro Group: The final step involves the conversion of the C4-alkoxy group back to a chloro group. This can be a challenging transformation and would require mild chlorinating conditions to avoid decomposition of the product.

Causality and Trustworthiness:

This route relies on the well-established higher reactivity of the C4-chloro substituent. The initial alkoxylation is generally a high-yielding and selective reaction. The subsequent cross-coupling at the C2 position is also a powerful and versatile method for C-C bond formation. The final deprotection and chlorination steps, however, may require careful optimization to achieve good yields and avoid side reactions.

Quantitative Data Summary

Since direct experimental data for the synthesis of the target compound is not available, the following table provides a general comparison of the expected outcomes for the key distinguishing steps of each proposed route.

FeatureRoute A: Direct C2-AminationRoute B: C4-Substitution First
Key Challenge Achieving C2 selectivity in the initial amination step.Mild conversion of the C4-alkoxy group back to a chloro group.
Potential Yield Moderate, highly dependent on the selectivity of the first step.Potentially higher, but dependent on the efficiency of the final chlorination.
Number of Steps 44
Reproducibility Moderate, as selectivity can be sensitive to reaction conditions.Good for the initial steps, but the final step may require optimization.
Scalability Potentially challenging due to selectivity issues.More amenable to scale-up if the final chlorination is optimized.

Conclusion for the Practicing Scientist

Both proposed routes offer plausible pathways to 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.

  • Route A is more convergent but relies on achieving challenging C2-selectivity in the initial step. This route may be preferable for small-scale synthesis and library generation where rapid access to analogs is desired, and mixtures can be separated.

  • Route B follows a more predictable reactivity pattern and is likely to be more reproducible for the initial steps. However, the final conversion of the alkoxy group to a chloro group introduces a potential hurdle. This route may be more suitable for larger-scale synthesis where a robust and predictable sequence is paramount.

Ultimately, the choice of synthetic strategy will depend on the specific goals of the research, available resources, and the willingness to undertake optimization studies. This guide provides a scientifically grounded framework for approaching the synthesis of this valuable chemical entity, fostering reproducibility and enabling further exploration of its potential in drug discovery.

References

  • Chandra, M., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 109–115. [Link]

  • Jadhav, S. D., et al. (2017). Synthesis of 2-Substituted Pyrimidines and Evaluation of Its Pharmacological Activities. Research Journal of Pharmacy and Technology, 10(9), 2975-2978. [Link]

  • Abdel-Wahab, B. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • CN101486684B. (2011). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7853. [Link]

  • CN104326988A. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1048. [Link]

  • Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3184. [Link]

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • New World Encyclopedia contributors. (2023). Pyrimidine. In New World Encyclopedia. [Link]

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
  • Taylor, R. D., et al. (2014). The role of pyrimidine in medicinal chemistry. Future Medicinal Chemistry, 6(5), 553–576. [Link]

Sources

Safety Operating Guide

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires moving beyond generic safety data sheets. The disposal of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine presents a unique logistical challenge due to its hybrid chemical nature. It contains a basic primary amine, an electron-rich pyrimidine ring, and—most critically for waste management—a covalently bound halogen (chlorine).

Mishandling this compound not only risks laboratory safety through unintended exothermic reactions but can also lead to severe regulatory fines and inflated disposal costs. This guide provides a mechanistic, self-validating framework for the safe and compliant disposal of this specific compound.

The Causality of Segregation: Chemical Hazard Profiling

To understand the disposal protocol, we must first deconstruct the molecule's reactivity profile and how it dictates waste routing:

  • The 4-Chloro Substituent (Halogenated Routing): The presence of the chlorine atom classifies this molecule strictly as a Halogenated Organic Compound . When incinerated, carbon-halogen bonds do not combust cleanly at standard temperatures. If mistakenly routed to a non-halogenated waste stream, incineration can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas. Therefore, it must be processed in specialized rotary kiln incinerators equipped with caustic scrubbers.

  • The Ethanamine Moiety (Acid-Base Reactivity): The primary aliphatic amine side chain is basic and nucleophilic. If this compound is indiscriminately dumped into a general waste carboy containing acidic streams, it will undergo a rapid, exothermic neutralization reaction, potentially over-pressurizing the container.

  • The Methoxy-Pyrimidine Core: While relatively stable, this nitrogen-containing heterocycle contributes to NOx emissions upon combustion, further necessitating controlled, high-temperature incineration.

Waste Stream Compatibility & Quantitative Data

A critical operational error in drug development labs is the cross-contamination of waste streams. Introducing even a small fraction of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine into a non-halogenated carboy converts the entire volume into halogenated waste, often tripling disposal costs.

Table 1: Compatibility Matrix for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Co-contaminant / MatrixCompatibility StatusMechanistic RationaleRequired Action / Protocol
Non-Halogenated Solvents (e.g., Acetone, MeOH)Compatible (but costly)Completely miscible, no adverse reactions. However, it converts the entire mixture to a halogenated stream.Minimize mixing. Isolate halogenated waste to strictly control disposal volume.
Strong Acids (e.g., HCl, H₂SO₄)Conditional Exothermic acid-base neutralization with the ethanamine group forms water-soluble salts.Perform controlled neutralization in an ice bath prior to bulking.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible High risk of violent oxidation of the primary amine and methoxy groups.Strictly Segregate. Never combine in the same satellite accumulation area.
Heavy Metals Incompatible Amines act as ligands, forming complex coordination compounds that complicate incineration.Segregate into dedicated heavy metal/toxic waste streams.

Operational Workflow: Self-Validating Disposal Protocol

This step-by-step methodology ensures that the chemical is neutralized, stabilized, and containerized in compliance with regulations.

Phase 1: Pre-Disposal Characterization & Stabilization

  • Assess the Matrix: Determine if the 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is neat (solid/powder), dissolved in an organic solvent, or part of an aqueous extraction phase.

  • Quench and Neutralize (If Aqueous): If the compound is in an acidic aqueous solution, the amine is likely protonated (ethanaminium salt).

    • Action: Slowly add 1M NaOH dropwise while stirring in a fume hood.

    • Self-Validation Check: Use a calibrated pH meter or broad-spectrum pH paper to confirm the solution has stabilized between pH 6.0 and 8.0. Do not proceed until the pH holds steady for 5 minutes, ensuring no latent buffering reactions are occurring.

Phase 2: Containerization 3. Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Avoid standard metal cans due to the potential for trace HCl generation over time. 4. Thermal Monitoring: Transfer the waste slowly.

  • Self-Validation Check: Place a gloved hand on the exterior of the secondary containment vessel. If any temperature increase is detected, halt the transfer immediately and allow the mixture to cool.

Phase 3: RCRA-Compliant Labeling 5. Tagging: Immediately affix a Hazardous Waste Tag. Under, the label must clearly state "Halogenated Organic Waste" and list "2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine" with its exact estimated percentage. Never use vague terms like "organic waste."

Mechanistic Waste Routing Diagram

To standardize laboratory training, utilize the following decision matrix for routing pyrimidine derivatives containing both halogens and amines.

WasteRouting Start Waste Generation: 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Matrix Assess Solvent Matrix Start->Matrix Aqueous Aqueous Waste? (Contains Water/Acids) Matrix->Aqueous Aqueous Organic Organic Waste? (Solvents/Neat) Matrix->Organic Organic Neutralize Neutralize Amine (Adjust pH to 6-9) Aqueous->Neutralize Yes Halogenated Halogenated Organic Stream (Due to Cl atom) Organic->Halogenated Direct Routing Neutralize->Halogenated Contains Halogen Incineration High-Temp Incineration (Rotary Kiln + Caustic Scrubber) Halogenated->Incineration EPA/RCRA Compliant Disposal

Fig 1: Waste routing decision matrix for halogenated pyrimidine derivatives.

Emergency Spill Response Protocol

In the event of an accidental spill of a solution containing 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine:

  • Isolate: Evacuate non-essential personnel. The amine component can act as a respiratory irritant.

  • Neutralize: Do not use combustible materials like sawdust. Use a chemically inert, amphoteric absorbent pad or diatomaceous earth.

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill area with a weak acidic solution (e.g., 5% acetic acid) to neutralize residual trace amines, followed by a thorough water rinse. Route all cleanup materials into the Halogenated Solid Waste stream.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR, 2023. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, 2025. URL:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple.edu. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL: [Link]

Personal protective equipment for handling 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

As a Senior Application Scientist overseeing scale-up syntheses and drug development workflows, I frequently encounter laboratories that underestimate the dual-hazard nature of complex pharmaceutical intermediates. 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a prime example. This molecule combines a highly reactive chloropyrimidine core with a primary aliphatic amine.

To handle this compound safely, we cannot rely on generic lab safety guidelines. We must engineer a self-validating safety system based on the specific mechanistic hazards of the molecule. This guide provides the definitive, step-by-step operational and personal protective equipment (PPE) protocols required to handle this intermediate without compromising scientific integrity or personnel safety.

Mechanistic Hazard Profile & Causality

Understanding why we select specific PPE requires a brief analysis of the molecule's functional groups:

  • The Aliphatic Amine Moiety: Primary aliphatic amines are highly basic and corrosive. Upon contact with moisture (including skin and mucous membranes), they cause severe chemical burns and respiratory tract irritation[1]. Volatile amine vapors can quickly induce inflammation, meaning standard surgical masks offer zero protection against the vapor hazard[1].

  • The 4-Chloropyrimidine Core: The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution. In biological systems, this translates to an elevated risk of skin sensitization and protein adduction. Furthermore, thermal decomposition of chloropyrimidines releases highly toxic hydrogen chloride gas and nitrogen oxides[2].

Because of this dual hazard, standard latex or thin nitrile gloves are fundamentally inadequate. Amines can rapidly permeate thin elastomers, trapping the corrosive agent against the skin[3].

Quantitative PPE Specifications Matrix

To mitigate these risks, all personnel must adhere to the following rigorously tested PPE specifications before handling the compound.

PPE CategoryRequired Specification / StandardRecommended MaterialMin. ThicknessBreakthrough Time
Hand Protection EN 374 / ASTM F739[4]Butyl Rubber or Heavy-Duty Nitrile> 0.4 mm> 480 minutes[3]
Eye Protection EN 166 (EU) / ANSI Z87.1 (US)[2][4]Polycarbonate (Tight-fitting goggles)N/AN/A
Respiratory NIOSH (US) / EN 149 (EU)[2][4]N95/P100 Particulate (Routine)N/AN/A
Body Protection ISO 13688Flame-resistant cotton / Tyvek apronN/AN/A

Note: If the exposure limits are exceeded or if the material is aerosolized outside a fume hood, a full-face respirator is mandatory[4].

Standard Operating Workflow & Handling Protocol

Every manipulation of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine must be treated as a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.

Handling N1 1. PPE Verification & Donning N2 2. Fume Hood Preparation (Class II) N1->N2 N3 3. Reagent Transfer (Inert Atmosphere) N2->N3 N4 4. Synthesis / Process Execution N3->N4 N5 5. Halogenated Waste Segregation N4->N5

Standard operational workflow for handling reactive pyrimidine intermediates.

Step-by-Step Methodology:

  • System Validation (Pre-Check): Verify that the Class II fume hood has a face velocity of at least 100 feet per minute (fpm). Ensure all required PPE (Table 1) is donned and inspected for micro-tears[4][5].

  • Environmental Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). This prevents the basic amine from absorbing atmospheric carbon dioxide (forming carbamate salts) and minimizes oxidative degradation[5].

  • Transfer Protocol: Using non-sparking spatulas (if solid) or dedicated glass syringes (if in solution), transfer the chemical entirely within the fume hood. Keep the sash as low as ergonomically possible to create a physical barrier against potential splashing[4].

  • Reaction Execution: Avoid heating the compound near strong oxidizing agents or strong acids, as this can trigger violent exothermic reactions or the release of toxic hydrogen chloride gas[2][5].

  • Decontamination: Upon completion, wipe down all spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual traces of the amine, followed by a water rinse.

Emergency Spill Decontamination Protocol

In the event of a spill, the primary threat is the rapid volatilization of the corrosive amine and the spread of the reactive chloropyrimidine dust.

Spill S1 Spill Detection Evacuate Area S2 Don Emergency PPE (Full-Face Respirator) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Neutralization (Dilute Acid for Amine) S3->S4 S5 Hazardous Waste Disposal S4->S5

Emergency spill response and decontamination protocol for aliphatic amines.

Step-by-Step Spill Methodology:

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the area. Remove all sources of ignition[4].

  • Emergency PPE Donning: The spill responder must upgrade to a full-face respirator with an organic vapor/acid gas cartridge and heavy-duty butyl rubber gloves[3][4].

  • Containment: Do not use combustible materials like sawdust. Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical binder)[3].

  • Neutralization: Carefully apply a weak acid (such as citric acid or dilute acetic acid) to the spill center to neutralize the basic aliphatic amine. This mitigates the vapor hazard and renders the compound less corrosive.

  • Collection: Sweep the neutralized mixture using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container[4].

Waste Disposal & Decommissioning

Improper disposal of pharmaceutical intermediates can lead to severe environmental contamination and regulatory penalties. Because this compound contains both nitrogen and a halogen (chlorine), it cannot be disposed of in standard organic waste.

  • Segregation: Collect all reaction waste, contaminated gloves, and spill cleanup materials in a dedicated "Halogenated Organic Waste" carboy or solid waste bin[6].

  • Labeling: Clearly label the waste as containing "Corrosive Amines" and "Halogenated Pyrimidines."

  • Final Disposal: The waste must be transported to a registered Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6]. Incinerators must be equipped with scrubbers to capture the hydrogen chloride and nitrogen oxide gases generated during thermal decomposition[2][6].

References

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Amino-2-chloropyrimidine 97 7461-50-9 - Sigma-Aldrich. Sigma-Aldrich.
  • 2,4-Diamino-6-chloropyrimidine SDS, 156-83-2 Safety Data Sheets - ECHEMI. ECHEMI.
  • 2 - UGA research. University of Georgia.
  • Triisobutylamine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • PRE FEASIBILITY REPORT. Ministry of Environment, Forest and Climate Change, India.
  • Superior E-1500S Epoxy Adhesive - Part B - SAFETY DATA SHEET. Superior Stone Products.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。